molecular formula C5H9Br3 B161221 2,3,4-Tribromopentane CAS No. 130156-61-5

2,3,4-Tribromopentane

Cat. No.: B161221
CAS No.: 130156-61-5
M. Wt: 308.84 g/mol
InChI Key: RPIBEEJRQGZXAZ-UHFFFAOYSA-N
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Description

2,3,4-Tribromopentane (CAS 130156-61-5) is an organobromine compound with the molecular formula C5H9Br3 and a molecular weight of 308.84 g/mol . This halogenated alkane is characterized by three bromine atoms on consecutive carbon atoms, making it a valuable compound for advanced research in organic chemistry and stereochemistry. Its primary research application lies in its use as a model system for studying stereoisomerism. The molecule contains two terminal chiral centers, and the central carbon (C3) presents a complex case where it is a stereocenter but not always a chirality center . This unique configuration gives rise to multiple stereoisomers, including two meso forms and one pair of enantiomers, providing a rich subject for analysis in chiral separation techniques and spectroscopic studies . The compound's physical properties include a calculated density of approximately 2.035 g/cm³ and a calculated boiling point of 235.2°C . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-tribromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIBEEJRQGZXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338401
Record name 2,3,4-Tribromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130156-61-5
Record name 2,3,4-Tribromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Tribromopentane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural aspects of 2,3,4-tribromopentane. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this halogenated alkane. It covers the structure and stereoisomerism of the molecule, its physical and chemical properties, and outlines potential experimental protocols for its synthesis and analysis. Furthermore, a plausible reaction mechanism is visualized to illustrate its chemical behavior. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed description of experimental methodologies is provided.

Chemical Structure and Stereoisomerism

This compound is a halogenated derivative of pentane (B18724) with the chemical formula C₅H₉Br₃. The molecule contains three stereocenters at carbons 2, 3, and 4. Due to the presence of these chiral centers, this compound can exist as multiple stereoisomers. Specifically, it has two meso compounds and one pair of enantiomers.[1] The meso compounds are achiral despite having stereocenters due to an internal plane of symmetry. The enantiomeric pair consists of two non-superimposable mirror images that are chiral.

The structural formula of this compound is:

The presence of these stereoisomers is crucial in understanding the molecule's potential interactions in a biological or chemical system, as different stereoisomers can exhibit distinct biological activities and chemical reactivities.

Physicochemical Properties

While experimental data for this compound is limited in publicly available literature, a summary of its key identifiers and computed physicochemical properties is presented in Table 1. These predicted values offer a valuable starting point for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₅H₉Br₃[2]
Molecular Weight 308.84 g/mol [2]
CAS Number 130156-61-5[2]
Predicted Density 2.0 ± 0.1 g/cm³
Predicted Boiling Point 235.2 ± 8.0 °C at 760 mmHg
Predicted Flash Point 96.1 ± 13.2 °C
Predicted Vapor Pressure 0.1 ± 0.4 mmHg at 25°C
Predicted Refractive Index 1.549
Predicted LogP 3.4[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2,3-Dibromopentane (B1620338) from Pent-2-ene

The reaction of pent-2-ene with bromine (Br₂) in an inert solvent, such as carbon tetrachloride (CCl₄), is expected to yield 2,3-dibromopentane.[3] This reaction proceeds via an electrophilic addition mechanism. The stereochemistry of the addition is typically anti, leading to the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromopentane from trans-pent-2-ene, and a meso compound from cis-pent-2-ene.

  • Materials: Pent-2-ene, Bromine, Carbon Tetrachloride (or another inert solvent).

  • Procedure:

    • Dissolve pent-2-ene in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

    • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

    • Continue the addition until a faint bromine color persists.

    • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude 2,3-dibromopentane.

    • Purify the product by distillation.

Step 2: Synthesis of this compound

Further bromination of 2,3-dibromopentane would be required to introduce the third bromine atom. This could potentially be achieved through radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) to selectively brominate at the C-4 position.

  • Materials: 2,3-Dibromopentane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride.

  • Procedure:

    • Dissolve 2,3-dibromopentane and a catalytic amount of AIBN in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

    • Add NBS to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., GC-MS).

    • After completion, cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with water and dry the organic layer.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by fractional distillation or chromatography.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis of this compound start Pent-2-ene step1 Bromination (Br₂, CCl₄) start->step1 intermediate 2,3-Dibromopentane step1->intermediate step2 Radical Bromination (NBS, AIBN) intermediate->step2 end This compound step2->end G Analytical Workflow for this compound sample Crude Product purification Purification (Distillation/Chromatography) sample->purification gcms GC-MS Analysis purity_assessment Purity Assessment gcms->purity_assessment nmr NMR Spectroscopy structure_confirmation Structure Confirmation nmr->structure_confirmation pure_product Pure this compound purification->pure_product pure_product->gcms pure_product->nmr G Plausible E2 Elimination of this compound reactant This compound transition_state Transition State (Anti-periplanar) reactant->transition_state Attack by base base Strong Base (e.g., RO⁻) base->transition_state product Brominated Pentadiene transition_state->product byproducts ROH + Br⁻ transition_state->byproducts

References

An In-depth Technical Guide to 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and stereoisomeric nature of 2,3,4-tribromopentane. Due to the limited availability of experimental data in published literature for this specific compound, this guide combines computational data with established principles of organic chemistry to offer plausible synthetic and analytical workflows.

Chemical Identifiers and Properties

This compound is a halogenated alkane. Its identifiers and computed physicochemical properties are summarized below. It is important to note that the quantitative properties are largely derived from computational models and should be considered as estimates pending experimental verification.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 130156-61-5[1]
Molecular Formula C₅H₉Br₃[1]
IUPAC Name This compound[1]
InChI InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3[1]
InChIKey RPIBEEJRQGZXAZ-UHFFFAOYSA-N[1]
SMILES CC(C(C(C)Br)Br)Br[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 308.84 g/mol [1]
Exact Mass 307.82339 Da[1]
Monoisotopic Mass 305.82544 Da[1]
Complexity 56.7[1]
Rotatable Bond Count 2[1]
XLogP3-AA (LogP) 3.4[1]

Stereochemistry

A key feature of this compound is the presence of multiple stereocenters, leading to the existence of several stereoisomers. The carbon atoms at positions 2, 3, and 4 are potentially chiral. This results in four distinct stereoisomers: a pair of enantiomers and two meso compounds.[2][3][4] Meso compounds are achiral despite having stereocenters due to an internal plane of symmetry.

The relationships between these stereoisomers are crucial for understanding the compound's potential interactions in a chiral environment, which is of particular interest in drug development.

stereoisomers cluster_enantiomers Enantiomeric Pair (Chiral) cluster_meso Meso Compounds (Achiral) This compound This compound (2R,3S,4R) (2R,3S,4R)-Isomer Meso_1 (2R,3r,4S)-Isomer (2S,3R,4S) (2S,3R,4S)-Isomer (2R,3S,4R)->(2S,3R,4S) mirror images Meso_2 (2R,3s,4S)-Isomer Meso_1->Meso_2 diastereomers

Stereoisomers of this compound.

Experimental Protocols

Proposed Synthesis: Bromination of Pent-2-ene

A common method for the synthesis of vicinal di- and tri-haloalkanes is the electrophilic addition of halogens to alkenes. The synthesis of this compound could likely be achieved through a two-step process starting from pent-2-ene.

Step 1: Synthesis of 2,3-Dibromopentane (B1620338) The first step involves the anti-addition of bromine (Br₂) to pent-2-ene. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in the formation of (2R,3R)- and (2S,3S)-2,3-dibromopentane from (E)-pent-2-ene, or (2R,3S)- and (2S,3R)-2,3-dibromopentane from (Z)-pent-2-ene.

  • Materials: Pent-2-ene (cis/trans mixture), Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂).

  • Protocol:

    • Dissolve pent-2-ene in a suitable inert solvent such as dichloromethane in a round-bottom flask protected from light.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add an equimolar amount of bromine, also dissolved in dichloromethane, dropwise to the stirred solution.

    • Continue stirring at 0 °C until the characteristic red-brown color of bromine disappears, indicating the completion of the reaction.

    • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dibromopentane.

Step 2: Radical Bromination to this compound The second step would involve a free-radical substitution to introduce the third bromine atom at the C4 position. This can be achieved using a radical initiator.

  • Materials: 2,3-Dibromopentane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or UV light, Carbon tetrachloride (CCl₄).

  • Protocol:

    • Dissolve the 2,3-dibromopentane obtained from Step 1 in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical chain reaction.

    • Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude product will be a mixture of stereoisomers of this compound.

    • Purification of the individual stereoisomers would require advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Electrophilic Addition cluster_step2 Step 2: Radical Bromination cluster_final Final Products pentene Pent-2-ene reagents1 Br₂, CH₂Cl₂ 0 °C dibromopentane 2,3-Dibromopentane pentene->dibromopentane reagents1->dibromopentane Reaction workup1 Workup & Purification dibromopentane->workup1 tribromopentane This compound (Mixture of Stereoisomers) dibromopentane->tribromopentane reagents2 NBS, AIBN CCl₄, Reflux reagents2->tribromopentane Reaction workup2 Workup & Purification tribromopentane->workup2 separation Chiral HPLC tribromopentane->separation isomers Separated Stereoisomers separation->isomers analytical_workflow cluster_sample Sample cluster_analysis Analysis & Characterization cluster_data Data Output sample Crude Product (this compound isomers) gcms GC-MS sample->gcms nmr NMR Spectroscopy (¹H, ¹³C, COSY) sample->nmr ir IR Spectroscopy sample->ir hplc Chiral HPLC sample->hplc gcms_data Purity, Molecular Weight, Fragmentation Pattern gcms->gcms_data nmr_data Structural Confirmation, Stereochemical Assignment nmr->nmr_data ir_data Functional Group ID (C-H, C-Br bonds) ir->ir_data hplc_data Isomer Separation, Enantiomeric Excess hplc->hplc_data

References

Enantiomeric Pairs of 2,3,4-Tribromopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereoisomerism of 2,3,4-Tribromopentane

This compound is a halogenated alkane with the molecular formula C₅H₉Br₃. The molecule possesses three chiral centers at carbons C2, C3, and C4. The presence of multiple stereocenters gives rise to several stereoisomers. Specifically, this compound exists as one pair of enantiomers and two meso compounds.[1][2][3]

Meso compounds are achiral compounds that have chiral centers and an internal plane of symmetry, rendering them optically inactive.[4][5] Enantiomers are stereoisomers that are non-superimposable mirror images of each other and exhibit equal but opposite optical activity.[6][7] The different stereoisomers of this compound are diastereomers of each other, with the exception of the enantiomeric pair. Diastereomers have different physical properties, which allows for their separation.[8][9]

Structural Representation of Stereoisomers

The stereoisomers of this compound can be represented using Fischer projections or wedge-and-dash structures. Below are the structures of the enantiomeric pair and the two meso compounds.

Enantiomeric Pair

The enantiomeric pair of this compound does not have a plane of symmetry and will rotate plane-polarized light in equal and opposite directions.

Enantiomeric_Pair_of_2_3_4_Tribromopentane cluster_enantiomer1 (2R, 3s, 4R)-2,3,4-Tribromopentane cluster_mirror cluster_enantiomer2 (2S, 3r, 4S)-2,3,4-Tribromopentane e1_c2 C2 e1_c3 C3 e1_br_r Br e1_c2->e1_br_r e1_c4 C4 e1_h_r_mid H e1_c3->e1_h_r_mid e1_ch3_bottom CH3 e1_c4->e1_ch3_bottom e1_br_r_bottom Br e1_c4->e1_br_r_bottom e1_ch3_top CH3 e1_ch3_top->e1_c2 e1_h_l H e1_h_l->e1_c2 e1_br_l_mid Br e1_br_l_mid->e1_c3 e1_h_l_bottom H e1_h_l_bottom->e1_c4 mirror e2_c2 C2 e2_c3 C3 e2_h_r H e2_c2->e2_h_r e2_c4 C4 e2_br_r_mid Br e2_c3->e2_br_r_mid e2_ch3_bottom CH3 e2_c4->e2_ch3_bottom e2_h_r_bottom H e2_c4->e2_h_r_bottom e2_ch3_top CH3 e2_ch3_top->e2_c2 e2_br_l Br e2_br_l->e2_c2 e2_h_l_mid H e2_h_l_mid->e2_c3 e2_br_l_bottom Br e2_br_l_bottom->e2_c4

Fischer projections of the enantiomeric pair of this compound.
Meso Compounds

The two meso compounds of this compound each possess a plane of symmetry and are therefore achiral and optically inactive.

Meso_Compounds_of_2_3_4_Tribromopentane cluster_meso1 Meso Compound 1 (2R, 4S) cluster_meso2 Meso Compound 2 (2S, 4R) m1_c2 C2 m1_c3 C3 m1_br_r Br m1_c2->m1_br_r m1_c4 C4 m1_br_r_mid Br m1_c3->m1_br_r_mid m1_ch3_bottom CH3 m1_c4->m1_ch3_bottom m1_h_r_bottom H m1_c4->m1_h_r_bottom m1_ch3_top CH3 m1_ch3_top->m1_c2 m1_h_l H m1_h_l->m1_c2 m1_h_l_mid H m1_h_l_mid->m1_c3 m1_br_l_bottom Br m1_br_l_bottom->m1_c4 m2_c2 C2 m2_c3 C3 m2_h_r H m2_c2->m2_h_r m2_c4 C4 m2_h_r_mid H m2_c3->m2_h_r_mid m2_ch3_bottom CH3 m2_c4->m2_ch3_bottom m2_br_r_bottom Br m2_c4->m2_br_r_bottom m2_ch3_top CH3 m2_ch3_top->m2_c2 m2_br_l Br m2_br_l->m2_c2 m2_br_l_mid Br m2_br_l_mid->m2_c3 m2_h_l_bottom H m2_h_l_bottom->m2_c4

Fischer projections of the meso compounds of this compound.

Proposed Experimental Protocols

While specific literature on the synthesis and separation of this compound stereoisomers is scarce, the following protocols are based on general methods for the synthesis of vicinal trihalides and the separation of stereoisomers.

Synthesis of this compound

A plausible route for the synthesis of a mixture of this compound stereoisomers is the radical bromination of pentane, followed by further halogenation or addition of bromine to a pentene derivative. A more controlled synthesis would involve the bromination of a specific pentene isomer. For instance, the addition of bromine (Br₂) to pent-2-ene would yield 2,3-dibromopentane (B1620338), which could potentially be further brominated at the C4 position under radical conditions.

Hypothetical Protocol for Bromination of Pent-2-ene followed by Radical Bromination:

  • Bromination of Pent-2-ene: To a solution of pent-2-ene in a non-polar, inert solvent such as dichloromethane (B109758) or carbon tetrachloride, slowly add an equimolar amount of bromine (Br₂) at low temperature (e.g., 0 °C) with stirring. The reaction is typically rapid and should be monitored by the disappearance of the bromine color.

  • Work-up: After the reaction is complete, wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,3-dibromopentane.

  • Radical Bromination: The resulting 2,3-dibromopentane can then be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction would be carried out in a suitable solvent like carbon tetrachloride.

  • Purification: The resulting mixture of this compound stereoisomers would be purified from byproducts and starting materials by fractional distillation under reduced pressure.

Separation of Stereoisomers

The separation of the stereoisomers of this compound would involve a two-step process: separation of the diastereomers (meso compounds from the enantiomeric pair) and then resolution of the enantiomers.

Protocol for Diastereomer Separation:

Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.

  • Fractional Crystallization: This technique relies on differences in the solubility of the diastereomers in a particular solvent. The crude mixture of stereoisomers can be dissolved in a suitable solvent at an elevated temperature and then slowly cooled. The less soluble diastereomer (one of the meso compounds or the racemic mixture) will crystallize out first and can be isolated by filtration.

  • Column Chromatography: Silica gel column chromatography can also be used to separate diastereomers. A suitable eluent system (a mixture of non-polar and slightly polar solvents, e.g., hexane (B92381) and ethyl acetate) would be chosen to achieve differential elution of the stereoisomers. The separation would be monitored by thin-layer chromatography (TLC).

Protocol for Enantiomeric Resolution:

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging.[10]

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical method for resolving a racemic mixture. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since this compound does not have a functional group suitable for salt formation, this method is not directly applicable. A potential strategy would be to introduce a functional group through a series of reactions, perform the resolution, and then remove the functional group. However, this would be a lengthy process.

  • Chiral Chromatography: A more direct and modern approach is to use chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation & Resolution start Starting Materials (e.g., Pent-2-ene, Br2, NBS) reaction Chemical Synthesis (Bromination & Radical Bromination) start->reaction mixture Mixture of Stereoisomers (Meso 1, Meso 2, Racemic Pair) reaction->mixture diastereomer_sep Diastereomer Separation (Crystallization or Chromatography) mixture->diastereomer_sep meso1 Isolated Meso 1 diastereomer_sep->meso1 meso2 Isolated Meso 2 diastereomer_sep->meso2 racemic_mixture Racemic Mixture of Enantiomers diastereomer_sep->racemic_mixture enantiomer_res Enantiomeric Resolution (Chiral Chromatography) racemic_mixture->enantiomer_res enantiomer1 Isolated Enantiomer 1 enantiomer_res->enantiomer1 enantiomer2 Isolated Enantiomer 2 enantiomer_res->enantiomer2

Proposed experimental workflow for the synthesis and separation of this compound stereoisomers.

Data Presentation

As specific experimental data for the stereoisomers of this compound are not available in the literature, the following table is presented to summarize the expected physical and optical properties that would be determined upon their successful synthesis and isolation.

PropertyMeso Compound 1Meso Compound 2Enantiomer 1Enantiomer 2
Molecular Weight ( g/mol ) 308.84308.84308.84308.84
Melting Point (°C) Expected to differ from enantiomersExpected to differ from enantiomersExpected to be identical to Enantiomer 2Expected to be identical to Enantiomer 1
Boiling Point (°C) Expected to differ from enantiomersExpected to differ from enantiomersExpected to be identical to Enantiomer 2Expected to be identical to Enantiomer 1
Density (g/mL) Expected to differ from enantiomersExpected to differ from enantiomersExpected to be identical to Enantiomer 2Expected to be identical to Enantiomer 1
Specific Rotation ([α]D) 0° (achiral)0° (achiral)+x°-x°

Logical Relationships Between Stereoisomers

The stereoisomers of this compound have specific relationships with one another, which are crucial for understanding their properties and separation.

Stereoisomer_Relationships Meso1 Meso Compound 1 Meso2 Meso Compound 2 Meso1->Meso2 Diastereomers Enan1 Enantiomer 1 Meso1->Enan1 Diastereomers Enan2 Enantiomer 2 Meso1->Enan2 Diastereomers Meso2->Enan1 Diastereomers Meso2->Enan2 Diastereomers Enan1->Enan2 Enantiomers

Logical relationships between the stereoisomers of this compound.

References

Spectroscopic Analysis of 2,3,4-Tribromopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4-tribromopentane, a halogenated organic compound. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside an analysis of its Infrared (IR) spectrum. This document also outlines comprehensive experimental protocols for acquiring such spectra and visualizes the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data for ¹H NMR, ¹³C NMR, and Mass Spectrometry are predicted based on the known structure of this compound and established spectroscopic principles. The IR data is based on characteristic absorption frequencies and a computed spectrum.

It is important to note that this compound has stereoisomers, which will influence the exact appearance of the NMR spectra. The molecule has two chiral centers, leading to the possibility of diastereomers (meso compounds) and enantiomers. The predicted data below represents a general analysis, with specific values expected to vary between different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The signals will be influenced by the electronegativity of the bromine atoms and spin-spin coupling with neighboring protons.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (C1/C5)1.8 - 2.2Doublet6.5 - 7.5
CHBr (C2/C4)4.5 - 5.0Multiplet-
CHBr (C3)4.8 - 5.3Multiplet-

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The chemical shifts are significantly influenced by the attached bromine atoms.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (C1/C5)20 - 30
CHBr (C2/C4)50 - 60
CHBr (C3)55 - 65
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations. A computed vapor phase IR spectrum is available on SpectraBase (ID: Do8NVvn3I5R).

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 3000Medium to Strong
C-H bend (alkane)1350 - 1470Medium
C-Br stretch500 - 680Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several fragmentation peaks. A notable feature will be the isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in characteristic M, M+2, M+4, and M+6 peaks for ions containing three bromine atoms. While specific experimental data from the NIST Mass Spectrometry Data Center (NIST number: 114706) was not directly retrieved, the expected fragmentation patterns are outlined below.

m/zProposed Fragment
308/310/312/314[C₅H₉Br₃]⁺ (Molecular Ion)
229/231/233[C₅H₉Br₂]⁺ (Loss of Br)
149/151[C₅H₉Br]⁺ (Loss of 2Br)
69[C₅H₉]⁺ (Loss of 3Br)
41[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

    • Use a larger number of scans to compensate for the low natural abundance of ¹³C (e.g., 128-1024 scans).

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ triplet at ~77.16 ppm or the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • This compound sample

  • Salt plates (NaCl or KBr) or an ATR accessory

  • Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a soft tissue soaked in a volatile solvent.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation patterns of this compound.

Materials:

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

    • Set the MS to operate in EI mode, typically at 70 eV.

    • Acquire mass spectra over a suitable m/z range (e.g., 30-400 amu).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

    • Examine the isotopic patterns to confirm the presence of bromine atoms.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS 1H_NMR_Data ¹H NMR (Chemical Shift, Multiplicity, Integration) NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR (Chemical Shift) NMR->13C_NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure of This compound 1H_NMR_Data->Structure 13C_NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Physical Properties of Tribromopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical properties of tribromopentane isomers. Due to the relative obscurity of these compounds in scientific literature, much of the available data is computational. This document compiles the existing information and outlines the standard experimental protocols for the determination of key physical properties.

Introduction to Tribromopentane Isomers

Tribromopentane (C₅H₉Br₃) is a halogenated alkane with numerous constitutional isomers. The physical properties of these isomers, such as boiling point, density, and refractive index, are influenced by the specific arrangement of the three bromine atoms on the five-carbon pentane (B18724) backbone. The degree of branching in the carbon chain and the position of the bulky, electronegative bromine atoms affect the strength of intermolecular forces (van der Waals forces), which in turn dictates the macroscopic physical properties.[1][2] Generally, more linear isomers with larger surface areas exhibit stronger intermolecular attractions and thus have higher boiling points compared to their more compact, branched counterparts.[1]

Physical Properties of Tribromopentane Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
1,1,1-TribromopentaneC₅H₉Br₃308.84ComputedComputedComputed
1,2,3-TribromopentaneC₅H₉Br₃308.84ComputedComputedComputed
1,2,4-TribromopentaneC₅H₉Br₃308.84ComputedComputedComputed
1,2,5-TribromopentaneC₅H₉Br₃308.84ComputedComputedComputed
1,3,5-TribromopentaneC₅H₉Br₃308.84ComputedComputedComputed
2,3,4-TribromopentaneC₅H₉Br₃308.84ComputedComputedComputed

Note: Specific experimental values for boiling point, density, and refractive index for these compounds are not widely reported in the available literature. The data is primarily from computational models found in chemical databases like PubChem.[3][4][5][6][7][8] For comparison, the related compound 1,2,3-tribromopropane (B147538) has a boiling point of 220 °C, a density of 2.398 g/mL at 25 °C, and a refractive index of 1.584.[9][10]

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like tribromopentane isomers.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Common methods for its determination include distillation and the micro-boiling point method.

a) Simple Distillation Method [12] This method is suitable when a sufficient quantity of the sample is available (typically > 5 mL).

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it becomes constant as the vapor condenses and drips into the receiving flask. This constant temperature is the boiling point.[12]

b) Micro-Boiling Point Method (Capillary Method) [13][14] This technique is ideal for small sample volumes (a few milliliters).

  • Apparatus: Capillary tube (sealed at one end), a small test tube or fusion tube, thermometer, heating bath (e.g., Thiele tube with oil).[13][15]

  • Procedure:

    • A few drops of the liquid are placed in the fusion tube.

    • A capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer and heated in a Thiele tube.

    • As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

    • Heating is then discontinued. The liquid will begin to be drawn into the capillary tube when the vapor pressure inside the capillary equals the atmospheric pressure.[11]

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13][14]

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[16][17] It is typically measured in g/mL or g/cm³ for liquids.

  • Apparatus: A precise volume-measuring device (e.g., graduated cylinder or pycnometer/density bottle) and an electronic balance.[16]

  • Procedure (using a graduated cylinder):

    • Weigh a clean, dry 100-mL graduated cylinder on an electronic balance and record its mass.[18]

    • Add a known volume of the liquid (e.g., 20-25 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.[18]

    • Weigh the graduated cylinder with the liquid and record the combined mass.

    • Subtract the mass of the empty cylinder to find the mass of the liquid.[18]

    • Calculate the density using the formula ρ = mass/volume.[16]

    • The procedure can be repeated by adding more liquid to improve precision.[18] For higher accuracy, a pycnometer (density bottle) is used, as it provides a more precise volume measurement.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium.[19] It is a characteristic property of a substance and is measured using a refractometer.

  • Apparatus: Abbe refractometer, dropper, and the liquid sample.

  • Procedure:

    • Open the prism of the Abbe refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Place a few drops of the liquid sample onto the lower prism.

    • Close the prisms firmly.

    • Switch on the light source and look through the eyepiece.

    • Turn the adjustment knob until the field of view shows a distinct light and dark region.

    • Sharpen the borderline between the light and dark regions using the dispersion correction knob.

    • Adjust the borderline to be exactly on the crosshairs of the eyepiece.

    • Read the refractive index value from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Diagrams

Logical Relationships and Experimental Workflows

Experimental_Workflow cluster_measurements Physical Property Measurement start Start: Tribromopentane Isomer Sample purification Sample Purification (e.g., Distillation) start->purification boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index data_analysis Data Analysis and Comparison boiling_point->data_analysis density->data_analysis refractive_index->data_analysis end End: Characterized Properties data_analysis->end

References

An In-depth Technical Guide to the Health and Safety of Halogenated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for halogenated alkanes, a class of organic compounds widely used as solvents, refrigerants, and chemical intermediates. Due to their potential toxicity, a thorough understanding of their hazards and safe handling procedures is critical for personnel in research and development settings. This document outlines the toxicological properties, exposure limits, handling procedures, and emergency protocols associated with these compounds.

Toxicological Properties of Halogenated Alkanes

Halogenated alkanes exert their toxicity through various mechanisms, with the primary target organs being the liver, kidneys, and central nervous system.[1] Many of these compounds are classified as potential or known carcinogens.[2][3][4][5][6]

Acute Toxicity

Acute exposure to high concentrations of halogenated alkanes can cause central nervous system depression, leading to symptoms such as dizziness, headache, confusion, nausea, and in severe cases, unconsciousness and death.[2][3][4][5][6] Irritation to the eyes, skin, and respiratory system is also common.[2][3][4][5][7][8]

The following tables summarize the acute toxicity data for several common halogenated alkanes.

Table 1: Oral and Dermal Acute Toxicity Data (LD50)

Chemical NameCAS NumberOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg, rabbit)
Carbon Tetrachloride56-23-52350>20000
Chloroform67-66-3695[2]>20000[2]
Dichloromethane75-09-2>2000>2000
Trichloroethylene79-01-64920[3][9]>20000[3]
Tetrachloroethylene127-18-43005-3835-
Halothane151-67-75680 (rat, intragastric)[10]-

Table 2: Inhalation Acute Toxicity Data (LC50)

Chemical NameCAS NumberLC50 (ppm, 4hr, rat)LC50 (mg/m³, 4hr, rat)
Carbon Tetrachloride56-23-5800046000 (6hr)
Chloroform67-66-3978047702[2]
Dichloromethane75-09-2-88000 (30 min)[5]
Trichloroethylene79-01-612500140700 (1hr)[3]
Tetrachloroethylene127-18-42445-516316577-35005
Halothane151-67-722000 (10 min, mouse)[10]-
Chronic Toxicity and Carcinogenicity

Chronic exposure to halogenated alkanes can lead to significant health effects, most notably hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[1][2][3][4][5][7] Several halogenated alkanes are classified as known or suspected carcinogens by various regulatory agencies.[1][11][12][13]

Occupational Exposure Limits

To minimize the risk of adverse health effects from occupational exposure, regulatory bodies and professional organizations have established permissible exposure limits (PELs), recommended exposure limits (RELs), and threshold limit values (TLVs).

Table 3: Occupational Exposure Limits for Selected Halogenated Alkanes

Chemical NameOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Carbon Tetrachloride10 ppm (Ceiling)STEL 2 ppm [60-min]5 ppm
Chloroform50 ppm (Ceiling)[14]STEL 2 ppm [60-min][3]10 ppm
Dichloromethane25 ppm-50 ppm
Trichloroethylene100 ppm25 ppm10 ppm
Tetrachloroethylene100 ppm-25 ppm
HalothaneNoneC 2 ppm [60-min][15]50 ppm

TWA: Time-Weighted Average for an 8-hour workday. STEL: Short-Term Exposure Limit, typically for a 15-minute period. C: Ceiling limit that should not be exceeded at any time. Note: Exposure limits are subject to change and should be regularly verified with the respective agencies.[16][17][18]

Metabolic Activation and Toxicity Pathway

The toxicity of many halogenated alkanes is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can generate highly reactive free radical intermediates that are responsible for cellular damage.

The following diagram illustrates the general metabolic pathway for the activation of a halogenated alkane, using carbon tetrachloride as an example.

HalogenatedAlkaneMetabolism cluster_0 Hepatocyte cluster_1 Cellular Damage HalogenatedAlkane Halogenated Alkane (e.g., CCl4) CYP450 Cytochrome P450 (CYP2E1, CYP2B1/2) HalogenatedAlkane->CYP450 Reductive Metabolism Radical Trihalomethyl Radical (e.g., •CCl3) CYP450->Radical PeroxyRadical Trihalomethylperoxy Radical (e.g., CCl3OO•) Radical->PeroxyRadical + O2 ProteinDamage Protein Damage Radical->ProteinDamage Covalent Binding DNADamage DNA Damage Radical->DNADamage Adduct Formation LipidPeroxidation Lipid Peroxidation PeroxyRadical->LipidPeroxidation Initiates CellDeath Hepatocellular Necrosis / Apoptosis LipidPeroxidation->CellDeath ProteinDamage->CellDeath DNADamage->CellDeath

Metabolic activation of a halogenated alkane leading to cellular damage.

Experimental Protocols for Toxicity Assessment

The assessment of acute toxicity for halogenated alkanes is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines provide methods for determining the median lethal dose (LD50) of a substance when administered orally. They are designed to use a minimal number of animals while providing sufficient information for hazard classification.[1][12][19][20][21][22]

  • OECD 420: Fixed Dose Procedure: This method involves a stepwise procedure where groups of animals (usually female rats) are dosed at one of several fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[1][12][14][16][22] The observation of clear signs of toxicity, rather than death, is the endpoint.[12] The procedure starts with a sighting study to determine the appropriate starting dose.[12]

  • OECD 423: Acute Toxic Class Method: This is a sequential testing procedure using three animals of a single sex per step.[19][20][21] The presence or absence of mortality at a given dose determines the next step, which could involve testing more animals at the same dose or moving to a higher or lower dose.[21]

  • OECD 425: Up-and-Down Procedure: This method involves dosing animals one at a time.[23][24][25] If an animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose.[24][25] This method allows for the estimation of the LD50 with a confidence interval.[23]

General Protocol for Acute Oral Toxicity (based on OECD Guidelines):

OECD_Oral_Toxicity_Workflow start Start sighting_study Sighting Study (if necessary) start->sighting_study select_dose Select Starting Dose sighting_study->select_dose dose_animals Dose Group of Animals (Oral Gavage) select_dose->dose_animals observe Observe for 14 days (Mortality, Clinical Signs, Body Weight) dose_animals->observe necropsy Gross Necropsy observe->necropsy evaluate Evaluate Data (Determine LD50/Toxicity Class) necropsy->evaluate end End evaluate->end

Generalized workflow for OECD acute oral toxicity testing.
Acute Inhalation Toxicity Testing (OECD Guideline 403)

This guideline is used to determine the health hazards associated with short-term exposure to a substance via inhalation.[4] It can be used to estimate the median lethal concentration (LC50).[4] The guideline describes two main protocols:

  • Traditional LC50 Protocol: Animals are exposed to at least three different concentrations of the test substance for a fixed period, typically 4 hours.[4][6]

  • Concentration x Time (C x t) Protocol: This approach involves exposing animals to various concentrations for different durations to better understand the relationship between concentration, exposure time, and toxicity.[4][6][26][27][28]

General Protocol for Acute Inhalation Toxicity (based on OECD 403):

OECD_Inhalation_Toxicity_Workflow start Start generate_atmosphere Generate Test Atmosphere (Vapor or Aerosol) start->generate_atmosphere expose_animals Expose Animals in Inhalation Chamber (e.g., 4 hours) generate_atmosphere->expose_animals monitor_exposure Monitor Chamber Concentration and Environmental Conditions expose_animals->monitor_exposure observe Observe for 14 days (Mortality, Clinical Signs, Body Weight) expose_animals->observe necropsy Gross Necropsy observe->necropsy evaluate Evaluate Data (Determine LC50) necropsy->evaluate end End evaluate->end

Generalized workflow for OECD acute inhalation toxicity testing.

Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory when working with halogenated alkanes.

Engineering Controls
  • Ventilation: All work with halogenated alkanes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Storage: Store in tightly sealed, properly labeled containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers and chemically active metals.[2][3][4][5][9][14]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, Viton®). Consult the manufacturer's compatibility chart for the specific halogenated alkane being used.

  • Eye Protection: Chemical safety goggles are required. A face shield may be necessary for splash hazards.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[29]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[29]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[29]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]

  • Spills: Evacuate the area. For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For large spills, contact emergency response personnel. Ensure adequate ventilation during cleanup.[26]

Conclusion

Halogenated alkanes are a versatile class of chemicals that require careful handling due to their potential health hazards. A comprehensive understanding of their toxicological properties, adherence to established exposure limits, and the implementation of robust safety protocols are essential for protecting the health and safety of laboratory personnel. This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with these compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for each halogenated alkane prior to use for detailed and compound-specific safety information.

References

Unraveling the Thermal Fate of 2,3,4-Tribromopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3,4-Tribromopentane

This compound is a halogenated aliphatic hydrocarbon with the chemical formula C₅H₉Br₃. Its structure, featuring three bromine atoms on adjacent carbons in a pentane (B18724) chain, suggests a susceptibility to thermal decomposition through various mechanisms. Understanding the thermal stability of such compounds is crucial for handling, storage, and predicting their environmental fate, as well as for applications where they might be subjected to elevated temperatures.

Predicted Thermal Stability and Degradation Pathways

Based on the general behavior of polybrominated alkanes, the thermal degradation of this compound is anticipated to proceed through a combination of elimination and radical chain reactions. The carbon-bromine bond is significantly weaker than carbon-carbon and carbon-hydrogen bonds, making it the most likely point of initial cleavage upon heating.

Key Predicted Degradation Events:

  • Dehydrobromination: The elimination of hydrogen bromide (HBr) is a common primary degradation step for brominated alkanes. This can lead to the formation of various brominated and non-brominated alkenes. For this compound, sequential dehydrobromination events could occur.

  • Homolytic Cleavage: At higher temperatures, the C-Br bond can break homolytically to form a bromine radical and an alkyl radical. These highly reactive radicals can then initiate a cascade of further reactions, including hydrogen abstraction, chain scission, and recombination, leading to a complex mixture of smaller hydrocarbons and brominated species.

  • Isomerization: The initial alkyl radical formed can undergo rearrangement to form more stable radical intermediates before further reaction.

The following diagram illustrates a potential initial degradation pathway for this compound, highlighting the initial dehydrobromination and homolytic cleavage steps.

Degradation_Pathway cluster_0 Initial Compound cluster_1 Primary Degradation Pathways cluster_2 Initial Products This compound This compound Dehydrobromination Dehydrobromination This compound->Dehydrobromination Heat Homolytic_Cleavage Homolytic_Cleavage This compound->Homolytic_Cleavage Higher Heat Brominated Alkenes + HBr Brominated Alkenes + HBr Dehydrobromination->Brominated Alkenes + HBr Alkyl Radical + Bromine Radical Alkyl Radical + Bromine Radical Homolytic_Cleavage->Alkyl Radical + Bromine Radical

Caption: Predicted initial thermal degradation pathways of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, a suite of analytical techniques would be employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative degradation).

  • The mass of the sample is continuously monitored by a highly sensitive microbalance as the temperature increases.

  • The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

The following diagram illustrates a typical experimental workflow for TGA.

TGA_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg) Start->Sample_Prep TGA_Loading Load Sample into TGA Crucible Sample_Prep->TGA_Loading Set_Parameters Set Experimental Parameters (Heating Rate, Atmosphere) TGA_Loading->Set_Parameters Run_TGA Run TGA Experiment Set_Parameters->Run_TGA Data_Acquisition Acquire Mass vs. Temperature Data Run_TGA->Data_Acquisition Data_Analysis Analyze TGA Curve (Onset Temperature, Mass Loss %) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • A small, weighed sample of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled linear rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. Decomposition is often observed as a complex series of exothermic or endothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during pyrolysis.

Methodology:

  • A microgram-scale sample of this compound is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific pyrolysis temperature (e.g., determined from TGA results) in an inert atmosphere.

  • The degradation products are swept by a carrier gas directly into the injection port of a gas chromatograph (GC).

  • The GC separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase of the GC column.

  • The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects the resulting ions.

  • The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison to spectral libraries.

The following diagram illustrates the logical relationship in a Py-GC-MS experiment.

Py_GC_MS_Logic Sample Sample Pyrolyzer Pyrolyzer (Rapid Heating) Sample->Pyrolyzer Introduction GC_Column Gas Chromatograph (Separation) Pyrolyzer->GC_Column Transfer of Products Mass_Spectrometer Mass Spectrometer (Detection & Identification) GC_Column->Mass_Spectrometer Elution of Separated Components Data_System Data System (Analysis) Mass_Spectrometer->Data_System Signal

Caption: Logical flow of a Pyrolysis-Gas Chromatography-Mass Spectrometry experiment.

Quantitative Data Summary (Hypothetical)

While no specific experimental data for this compound is available, the following table illustrates how such data would be presented for clarity and comparison, based on the experimental protocols described above.

ParameterTechniqueExpected Value/RangeNotes
Onset of Decomposition (Tonset) TGA200 - 350 °CIn an inert atmosphere. Oxidative degradation may occur at lower temperatures.
Temperature of Maximum Decomposition Rate (Tmax) TGA (DTG curve)250 - 400 °CThe peak of the derivative of the TGA curve.
Residual Mass at 600 °C TGA< 5%For complete decomposition. Higher residual mass may indicate char formation.
Decomposition Enthalpy (ΔHdecomp) DSCVariesCan be endothermic or exothermic depending on the specific reactions.
Primary Degradation Products Py-GC-MSHBr, brominated pentenes, dibromopentadienes, smaller brominated and non-brominated hydrocarbons.The product distribution will be highly dependent on the pyrolysis temperature.

Conclusion

The thermal stability and degradation of this compound are critical parameters for its safe handling and potential applications. Although specific experimental data is currently lacking, a combination of theoretical predictions based on analogous compounds and established analytical techniques provides a robust framework for its characterization. The primary degradation pathways are expected to involve dehydrobromination and free-radical mechanisms, leading to a complex mixture of smaller, unsaturated, and brominated compounds. Detailed experimental investigation using TGA, DSC, and Py-GC-MS is essential to fully elucidate the thermal behavior of this molecule.

An In-depth Technical Guide to the Solubility of 2,3,4-Tribromopentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 2,3,4-tribromopentane in various organic solvents. In the absence of specific quantitative experimental data in publicly available literature, this document offers a comprehensive qualitative assessment of its expected solubility based on the known behavior of analogous polyhalogenated alkanes. Furthermore, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility is presented, alongside a visual representation of the experimental workflow to aid in laboratory application.

Introduction to this compound and its Solubility

This compound is a polyhalogenated alkane with the chemical formula C₅H₉Br₃. Its structure, featuring a five-carbon backbone with three bromine substituents, imparts a moderate level of polarity. The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces will be mutually soluble. For this compound, the key intermolecular interactions at play are London dispersion forces, arising from the hydrocarbon portion and the large, polarizable bromine atoms, and dipole-dipole interactions originating from the carbon-bromine bonds.

Haloalkanes, as a class of compounds, generally exhibit poor solubility in water due to their inability to form strong hydrogen bonds.[1] Conversely, they tend to be soluble in organic solvents.[2][3][4] The new intermolecular attractions that form between haloalkane and solvent molecules are comparable in strength to the attractions that are broken within the separate haloalkane and solvent molecules, favoring dissolution.[5]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Carbon TetrachlorideHighStrong London dispersion forces between the alkyl chain and bromine atoms of this compound and the non-polar solvent molecules will promote dissolution.[2][5]
Slightly Polar Diethyl Ether, Dichloromethane, ChloroformHighA good balance of dispersion forces and dipole-dipole interactions between the solute and solvent is expected, leading to high solubility.[6]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighThe polarity of these solvents will allow for favorable dipole-dipole interactions with the C-Br bonds of this compound.
Polar Protic Ethanol, MethanolLow to ModerateThe strong hydrogen bonding network of the protic solvents will be disrupted, and the energy released from the new, weaker dipole-dipole interactions may not be sufficient for high solubility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/InsolubleThe energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the haloalkane.[1][7]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specified temperature.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)

  • Micropipettes

  • Syringe filters (chemically compatible with the solvent)

  • Drying oven

  • Volumetric flasks

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any suspended solid particles.

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

  • Solvent Evaporation and Mass Determination:

    • Record the total mass of the vial containing the saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The temperature should be well below the boiling point of the solute.

    • Periodically remove the vial from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating complete solvent evaporation.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution withdrawn.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

3.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before commencing the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter Solution (Remove Particulates) withdraw->filter weigh_initial Weigh Filtered Solution in Pre-weighed Vial filter->weigh_initial evaporate Evaporate Solvent in Drying Oven weigh_initial->evaporate weigh_final Weigh Vial with Solute (to constant mass) evaporate->weigh_final calculate Calculate Solubility (g/100g solvent or mol/L) weigh_final->calculate end End calculate->end

References

An In-depth Technical Guide on the Discovery and History of Vicinal Tribromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of vicinal tribromoalkanes, with a particular focus on the archetypal 1,2,3-tribromopropane (B147538). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the historical context, established synthetic protocols, and key analytical data of this class of compounds. While direct applications in pharmaceuticals are not widespread, their role as versatile three-carbon synthons in the preparation of complex molecular architectures is highlighted. This guide consolidates quantitative data into structured tables and provides detailed experimental methodologies for key synthetic transformations.

Introduction

Vicinal tribromoalkanes, characterized by three bromine atoms on adjacent carbon atoms, represent a unique class of polyhalogenated hydrocarbons. Their history is intrinsically linked to the foundational period of organic synthesis in the 19th and early 20th centuries. These compounds, while not as extensively studied as their di- or monohalogenated counterparts, possess distinct reactivity that makes them valuable intermediates in organic chemistry. This guide aims to provide a thorough technical examination of their discovery, synthesis, and properties to aid researchers in leveraging these molecules in their synthetic endeavors.

Historical Discovery and Key Developments

The history of vicinal tribromoalkanes is rooted in the broader exploration of organic synthesis and the reactions of unsaturated hydrocarbons and polyols.[1] While a singular "discovery" event is not clearly documented, the synthesis of 1,2,3-tribromopropane, the most prominent member of this class, emerged from early investigations into the chemistry of glycerol (B35011) and allyl compounds.

One of the earliest methods for preparing 1,2,3-tribromopropane involved the reaction of glycerol with phosphorus and bromine.[1][2] This approach was indicative of the 19th-century focus on the transformation of readily available natural products.

A more direct and efficient synthesis, which remains a standard method today, is the addition of molecular bromine to allyl bromide. This reaction was refined and documented by chemists such as Perkin and Simonsen, providing a reliable route to 1,2,3-tribromopropane.[2] These early synthetic efforts, though sometimes aimed at producing other target molecules like 1,2,3-trinitropropane, provided crucial insights into the reactivity of polyhalogenated compounds.[1]

Synthesis of Vicinal Tribromoalkanes

The synthesis of vicinal tribromoalkanes is predominantly achieved through the electrophilic addition of bromine to a double bond in a brominated alkene.

Bromination of Allyl Bromide

The most common and efficient method for the synthesis of 1,2,3-tribromopropane is the direct bromination of allyl bromide.[1] This reaction proceeds via an electrophilic addition mechanism.

Reaction Scheme:

Mechanism: The reaction is initiated by the electrophilic attack of the bromine molecule on the π-bond of the alkene, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, leading to the formation of the vicinal dibromide.[1]

Logical Relationship of the Bromination of Allyl Bromide

bromination_mechanism AllylBromide Allyl Bromide (CH₂=CHCH₂Br) BromoniumIon Cyclic Bromonium Ion Intermediate AllylBromide->BromoniumIon Electrophilic Attack Bromine Bromine (Br₂) Bromine->BromoniumIon BromideIon Bromide Ion (Br⁻) Bromine->BromideIon Tribromopropane 1,2,3-Tribromopropane BromoniumIon->Tribromopropane Nucleophilic Attack (Anti-addition) BromideIon->Tribromopropane

Caption: Mechanism of 1,2,3-tribromopropane synthesis.

Synthesis from Glycerol

Historically, 1,2,3-tribromopropane was synthesized from glycerol by the action of bromine and phosphorus.[1][2] This method is less common today due to the availability of allyl bromide and the harsh reaction conditions.

Other Synthetic Routes

Other reported methods for the synthesis of 1,2,3-tribromopropane include:

  • The reaction of phosphorus pentabromide with epibromohydrin (B142927) or symmetrical dibromohydrin.[1][2]

  • The addition of hydrogen bromide to 1,3-dibromopropene.[1][2]

Experimental Protocols

Synthesis of 1,2,3-Tribromopropane from Allyl Bromide

This protocol is adapted from the procedure detailed in Organic Syntheses.[2][3]

Materials:

  • Allyl bromide (dried over calcium chloride and distilled)

  • Bromine (washed with concentrated sulfuric acid)

  • Carbon tetrachloride (dry)

  • Ice-salt bath

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • In a three-necked flask, place 1.5 moles of allyl bromide and 250 mL of dry carbon tetrachloride.[2]

  • Cool the flask in an ice-salt bath to -5 °C with mechanical stirring.[2]

  • Slowly add 1.56 moles of bromine from the dropping funnel, maintaining the reaction temperature at approximately -5 °C and not exceeding 0 °C. The addition typically takes about 1.5 hours.[2]

  • After the addition is complete, allow the mixture to warm to room temperature while stirring for an additional 30 minutes.[3]

  • The solvent is then removed by distillation. The crude 1,2,3-tribromopropane can be purified by vacuum distillation.[2][3]

Yield: 96-98% of the theoretical amount.[2]

Experimental Workflow for the Synthesis of 1,2,3-Tribromopropane

synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification AllylBromide Allyl Bromide Mixing Mix Allyl Bromide and Solvent AllylBromide->Mixing Bromine Bromine Addition Slowly Add Bromine Bromine->Addition Solvent Carbon Tetrachloride Solvent->Mixing Cooling Cool to -5 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Distillation1 Solvent Removal (Distillation) Stirring->Distillation1 Distillation2 Vacuum Distillation Distillation1->Distillation2 Product 1,2,3-Tribromopropane Distillation2->Product

Caption: Workflow for 1,2,3-tribromopropane synthesis.

Physicochemical Properties and Spectroscopic Data

1,2,3-tribromopropane is a clear, colorless to light yellow liquid at room temperature.[4] It is soluble in alcohol and ether but insoluble in water.[5]

Table 1: Physical Properties of 1,2,3-Tribromopropane

PropertyValueReference(s)
CAS Number96-11-7[4]
Molecular FormulaC₃H₅Br₃[4]
Molecular Weight280.78 g/mol [1][6]
Melting Point16-17 °C[5][6]
Boiling Point220 °C (at 1013 hPa)[5][6]
Density2.398 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D)1.584[5]

Table 2: Spectroscopic Data for 1,2,3-Tribromopropane

TechniqueDataReference(s)
¹H NMR (300 MHz, CCl₄)δ 4.322 (m, 1H, CHBr), δ 3.909 (m, 2H, CH₂Br), δ 3.815 (m, 2H, CH₂Br)[7]
J(A,B) = 4.25 Hz, J(A,C) = 7.04 Hz, J(B,C) = -10.96 Hz, J(B,C') = 0.37 Hz[7]
¹³C NMR Due to the molecule's symmetry, two distinct signals are expected: one for the two equivalent terminal carbons (C-1 and C-3) and one for the central carbon (C-2).[1]
Mass Spectrometry (EI) Major m/z peaks: 201, 39, 199[8]
Infrared (IR) Spectroscopy The spectrum shows characteristic C-H stretching and bending vibrations. The C-Br stretching frequencies are also present.[8]

Conformational Analysis: Studies using proton magnetic resonance (p.m.r.) spectroscopy have shown that the conformational equilibrium of 1,2,3-tribromopropane is solvent-dependent. In nonpolar solvents, the compound preferentially exists in enantiomeric conformations where there are no (1:3) bromine-bromine interactions. In polar solvents, other rotamers contribute to the equilibrium.[9][10]

Applications in Research and Drug Development

While vicinal tribromoalkanes are not typically found as active pharmaceutical ingredients (APIs), they serve as valuable intermediates in organic synthesis.[1][11] Their utility stems from the presence of three reactive bromine atoms on a simple three-carbon backbone.

Role as a Synthetic Intermediate: 1,2,3-Tribromopropane can be used to introduce a three-carbon unit into a larger molecule. The bromine atoms can be displaced through nucleophilic substitution reactions or can participate in elimination reactions to form unsaturated systems.[1] This allows for the construction of complex molecular frameworks that may be relevant to the synthesis of pharmaceutical compounds.[1]

Signaling Pathway for Synthetic Utility

synthetic_utility Tribromoalkane Vicinal Tribromoalkane Nucleophilic_Substitution Nucleophilic Substitution Tribromoalkane->Nucleophilic_Substitution Elimination Elimination Reactions Tribromoalkane->Elimination Functionalized_Intermediate Functionalized 3-Carbon Intermediate Nucleophilic_Substitution->Functionalized_Intermediate Unsaturated_Compound Unsaturated Compound (Alkene/Alkyne) Elimination->Unsaturated_Compound Complex_Molecule Complex Molecular Architecture (e.g., API) Functionalized_Intermediate->Complex_Molecule Unsaturated_Compound->Complex_Molecule

Caption: Synthetic pathways utilizing vicinal tribromoalkanes.

Conclusion

Vicinal tribromoalkanes, exemplified by 1,2,3-tribromopropane, are a class of compounds with a rich history in the development of organic synthesis. While their direct application in drug development is limited, their role as versatile three-carbon building blocks provides a valuable tool for medicinal chemists and researchers in the synthesis of complex organic molecules. This guide has provided a comprehensive overview of their history, synthesis, and physicochemical properties, offering a solid foundation for their application in modern organic chemistry. Further research into the reactivity and potential applications of these compounds may yet uncover new and valuable synthetic transformations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3,4-Tribromopentane from pent-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3,4-tribromopentane, a halogenated alkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. The synthesis commences with the electrophilic addition of bromine to commercially available pent-2-ene to yield 2,3-dibromopentane (B1620338). Subsequent free-radical bromination of the dibrominated intermediate introduces a third bromine atom at the C4 position, affording the desired this compound. This two-step approach provides a logical pathway to this tri-halogenated pentane (B18724) derivative. Detailed experimental procedures, a summary of physical and spectroscopic data, and a graphical representation of the synthetic workflow are provided to guide researchers in the successful synthesis and characterization of the target compound.

Data Presentation

A summary of the available physical and spectroscopic data for the target compound, this compound, is presented in Table 1. This data is crucial for the identification and characterization of the synthesized product.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₅H₉Br₃[1]
Molecular Weight 308.84 g/mol [1]
CAS Number 130156-61-5[1]
Predicted Boiling Point 235.2 ± 8.0 °C at 760 mmHg
Predicted Density 2.0 ± 0.1 g/cm³
Predicted Refractive Index 1.549
Mass Spectrometry GC-MS data available; prominent peaks at m/z 229, 67, and 41. The isotopic pattern characteristic of three bromine atoms (M, M+2, M+4, M+6) is expected for the molecular ion.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available. Expected to show characteristic C-H stretching and bending vibrations for an alkane, and a strong C-Br stretching absorption in the fingerprint region (typically 500-700 cm⁻¹).[1]
¹H NMR Spectroscopy Predicted spectra are available. Complex multiplets are expected in the regions characteristic of protons adjacent to bromine atoms.
¹³C NMR Spectroscopy Predicted spectra are available. Signals for the carbon atoms bonded to bromine are expected to appear in the downfield region for sp³ carbons.

Experimental Protocols

The synthesis of this compound from pent-2-ene is proposed to proceed via a two-step reaction sequence as outlined below.

Step 1: Synthesis of 2,3-Dibromopentane via Electrophilic Addition

This step involves the addition of molecular bromine across the double bond of pent-2-ene.

Materials:

  • Pent-2-ene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pent-2-ene (1.0 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the bromine color persists.

  • Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted bromine. The red-brown color should disappear completely.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,3-dibromopentane.

  • The crude product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound via Free-Radical Bromination

Materials:

  • 2,3-Dibromopentane (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) (anhydrous)

  • UV lamp (optional, for initiation)

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,3-dibromopentane (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and a catalytic amount of AIBN or BPO.

  • Add anhydrous carbon tetrachloride to the flask.

  • Heat the mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide (B58015), which will float on top of the solvent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and a dilute solution of sodium bicarbonate to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • The final product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Mandatory Visualization

The proposed two-step synthesis of this compound from pent-2-ene is illustrated in the following workflow diagram.

Synthesis_Workflow start Pent-2-ene step1 Step 1: Electrophilic Addition start->step1 intermediate 2,3-Dibromopentane step1->intermediate reagent1 Br₂ in CH₂Cl₂ reagent1->step1 step2 Step 2: Free-Radical Bromination intermediate->step2 product This compound step2->product reagent2 NBS, AIBN (cat.), CCl₄, Δ reagent2->step2

References

Application Notes: Stereoselective Synthesis of 2,3,4-Tribromopentane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3,4-Tribromopentane is a halogenated alkane with three chiral centers (C2, C3, and C4), giving rise to multiple stereoisomers. Specifically, there are four possible stereoisomers: a pair of enantiomers and two meso compounds. The stereoselective synthesis of these diastereomers is a valuable exercise in understanding and controlling the stereochemical outcome of sequential halogenation reactions. The primary synthetic route involves a two-step process: the stereospecific dibromination of an alkene precursor ((E)- or (Z)-pent-2-ene), followed by a less selective radical bromination to introduce the third bromine atom. This document provides detailed protocols for the synthesis of these diastereomers, starting from readily available pent-2-ene isomers.

Stereoisomers of this compound

The structure of this compound allows for two meso compounds, which are achiral despite having chiral centers, and one pair of chiral enantiomers. Understanding these target structures is crucial for designing a stereoselective synthesis.

Caption: The four stereoisomers of this compound.

Synthetic Strategy

The synthesis is approached in two stages:

  • Stereospecific Dibromination: The anti-addition of molecular bromine (Br₂) to (E)- and (Z)-pent-2-ene establishes the relative stereochemistry at the C2 and C3 positions.[1][2][3]

    • Bromination of (E)-pent-2-ene yields the meso compound, (2R,3S)-2,3-dibromopentane.

    • Bromination of (Z)-pent-2-ene yields a racemic mixture of enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromopentane.

  • Radical Monobromination: Introduction of the third bromine atom at the C4 position is achieved via free-radical halogenation using N-Bromosuccinimide (NBS) and a radical initiator.[4][5][6][7] This step is typically less stereoselective and will generate a new chiral center, leading to a mixture of diastereomers.[8]

Logical Workflow: Synthesis Pathways

Synthesis_Workflow cluster_E Pathway from (E)-pent-2-ene cluster_Z Pathway from (Z)-pent-2-ene E_start (E)-pent-2-ene E_step1 + Br₂ (anti-addition) E_start->E_step1 E_inter meso-(2R,3S)-2,3-dibromopentane E_step1->E_inter E_step2 + NBS, hν (Radical Bromination) E_inter->E_step2 E_prod Diastereomeric Mixture: (2R,3S,4R)- and (2R,3S,4S)-tribromopentane (Meso Products) E_step2->E_prod Z_start (Z)-pent-2-ene Z_step1 + Br₂ (anti-addition) Z_start->Z_step1 Z_inter rac-(2R,3R/2S,3S)-2,3-dibromopentane Z_step1->Z_inter Z_step2 + NBS, hν (Radical Bromination) Z_inter->Z_step2 Z_prod Diastereomeric Mixture: (2R,3R,4S)- and (2R,3R,4R)-tribromopentane (and their enantiomers) Z_step2->Z_prod

Caption: Overall synthetic workflows from (E)- and (Z)-pent-2-ene.

Experimental Protocols

Protocol 1: Synthesis of meso-(2R,3S)-2,3-Dibromopentane from (E)-pent-2-ene

This protocol details the stereospecific anti-addition of bromine to (E)-pent-2-ene to yield the meso-dibromide intermediate.

Materials:

  • (E)-pent-2-ene

  • Molecular Bromine (Br₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (E)-pent-2-ene (10.0 g, 142.6 mmol) in 100 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (22.8 g, 142.6 mmol, 1.0 eq.) in 50 mL of DCM. Add this solution dropwise to the stirred alkene solution over 30-45 minutes. Maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear upon addition.[9]

  • Quenching: Once the addition is complete and the reaction mixture is faintly yellow, continue stirring for another 15 minutes at 0 °C. Quench the reaction by slowly adding 50 mL of saturated sodium thiosulfate solution to consume any unreacted bromine, followed by 50 mL of saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of water, then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography if necessary.

Protocol 2: Synthesis of rac-(2R,3R/2S,3S)-2,3-Dibromopentane from (Z)-pent-2-ene

This protocol is identical to Protocol 1, substituting (Z)-pent-2-ene as the starting material to produce the racemic dibromide.

  • Follow Protocol 1 , replacing (E)-pent-2-ene with an equimolar amount of (Z)-pent-2-ene. The expected product is a racemic mixture of (2R,3R)-2,3-dibromopentane and (2S,3S)-2,3-dibromopentane.

Protocol 3: Radical Bromination of 2,3-Dibromopentane (B1620338) Intermediates

This protocol describes the introduction of the third bromine atom at the C4 position via a free-radical mechanism. This step is less selective and typically results in a mixture of diastereomers.

Materials:

  • 2,3-Dibromopentane (meso or racemic mixture from Protocol 1 or 2)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Reflux condenser, heating mantle.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the 2,3-dibromopentane (10.0 g, 43.5 mmol), N-Bromosuccinimide (8.1 g, 45.7 mmol, 1.05 eq.), and a catalytic amount of AIBN (approx. 150 mg). Add 100 mL of anhydrous carbon tetrachloride.

  • Reaction: Equip the flask with a reflux condenser under an inert atmosphere. Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide (B58015), which will float.[4] Irradiating the flask with a UV lamp can also initiate the reaction.

  • Workup: After 2-3 hours, or once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Isolation: Filter the cold mixture to remove the succinimide. Wash the filtrate with 50 mL of water and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the CCl₄ solvent under reduced pressure.

  • Purification: The resulting mixture of this compound diastereomers is often difficult to separate. Fractional distillation under high vacuum or preparative chromatography (HPLC) may be employed for separation and isolation of individual stereoisomers.

Data Presentation

Table 1: Summary of Reactions and Expected Products
Starting MaterialReagentsIntermediate ProductFinal Product (after Protocol 3)Typical Yield (Dibromination)
(E)-pent-2-ene1. Br₂/DCMmeso-(2R,3S)-2,3-dibromopentaneMixture of meso-tribromopentanes85-95%
(Z)-pent-2-ene1. Br₂/DCMrac-(2R,3R/2S,3S)-2,3-dibromopentaneMixture of chiral tribromopentanes85-95%
Table 2: Representative Spectroscopic Data (¹H NMR)

Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and spectrometer frequency. These are predicted values for characterization.

Compound DiastereomerProtonPredicted δ (ppm)MultiplicityJ (Hz)
meso-2,3-Dibromopentane H2/H3~4.2m-
H4~2.0m-
H1~1.8d~6.5
H5~1.1t~7.0
rac-2,3-Dibromopentane H2/H3~4.3m-
H4~2.1m-
H1~1.7d~6.5
H5~1.0t~7.0
This compound H2/H3/H44.5 - 5.0m-
(General)H1/H51.9 - 2.2d~6.8

Diastereotopic protons in chiral molecules may exhibit distinct chemical shifts and complex coupling patterns.[10]

Concluding Remarks

The stereoselective synthesis of this compound diastereomers serves as an excellent case study in stereochemical control. The initial dibromination of pent-2-ene is highly stereospecific, governed by the formation of a cyclic bromonium ion and subsequent anti-addition. In contrast, the second bromination step proceeds through a planar radical intermediate, which generally leads to lower stereoselectivity and the formation of diastereomeric mixtures.[8][11] The protocols provided herein offer a robust framework for synthesizing and exploring the rich stereochemistry of this molecule. Careful execution and purification are essential to isolate the desired diastereomers.

References

Application Notes and Protocols: 2,3,4-Tribromopentane as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tribromopentane is a polyhalogenated alkane that holds potential as a synthetic intermediate, primarily for the introduction of unsaturation through elimination reactions. Its structure allows for the formation of various isomeric pentadienes, which are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceutical agents. The controlled dehydrobromination of this compound can theoretically lead to conjugated or non-conjugated dienes, depending on the reaction conditions and the stereochemistry of the starting material.

Application: Synthesis of Pentadienes

The primary application of this compound as an intermediate is in the synthesis of pentadienes via a double dehydrobromination reaction. The resulting dienes can then be used in a variety of subsequent transformations, such as Diels-Alder reactions, polymerizations, or as ligands in organometallic chemistry.

Proposed Synthetic Workflow

The overall proposed synthetic route involves two key steps:

  • Synthesis of this compound: A plausible method for the synthesis of this compound is the radical bromination of a suitable bromopentane precursor.

  • Dehydrobromination to Pentadiene: The synthesized this compound is then subjected to base-mediated elimination to yield the desired pentadiene.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Pentadiene Starting Material 3-Bromopentane (B47287) Reaction1 Radical Bromination (NBS, Light/Initiator) Starting Material->Reaction1 Reagents Intermediate This compound Reaction1->Intermediate Product Reaction2 Double Dehydrobromination (Strong Base, e.g., t-BuOK) Intermediate->Reaction2 Reactant Product Pentadiene Isomers Reaction2->Product Final Product

Caption: Proposed synthetic workflow for the synthesis of pentadienes from 3-bromopentane via a this compound intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol describes the synthesis of this compound from 3-bromopentane via a hypothetical radical bromination.

Materials:

  • 3-Bromopentane

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-bromopentane (1 equivalent) in anhydrous CCl₄ in a round-bottom flask, add NBS (2.1 equivalents) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if desired.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide (B58015) floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by water and then brine in a separatory funnel.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Dehydrobromination of this compound to Pentadiene (Hypothetical)

This protocol describes the conversion of this compound to a mixture of pentadiene isomers.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF or DMSO.

  • Cool the solution in an ice bath.

  • Slowly add potassium tert-butoxide (2.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and

Application Notes and Protocols: Potential Use of 2,3,4-Tribromopentane in Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,3,4-Tribromopentane is not currently a widely used commercial flame retardant. The following application notes and protocols are presented as a hypothetical exploration of its potential use, based on the known principles of brominated flame retardants. The experimental data provided is illustrative and intended to guide potential research and development.

Introduction

This compound is an organobromine compound with the chemical formula C₅H₉Br₃. Due to its high bromine content, it presents a potential candidate for use as an additive flame retardant in various polymer systems. Brominated flame retardants (BFRs) are known for their high efficiency in interrupting the combustion cycle, primarily through a gas-phase radical quenching mechanism. This document outlines the potential application of this compound as a flame retardant, provides detailed protocols for its synthesis and evaluation, and presents hypothetical performance data.

Mechanism of Action

The proposed flame retardant mechanism for this compound aligns with that of other halogenated flame retardants. Upon thermal decomposition, induced by the heat of a fire, the C-Br bonds in this compound are expected to cleave, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals then interfere with the combustion chain reactions by scavenging high-energy hydrogen (H•) and hydroxyl (•OH) radicals, which are essential for flame propagation. This process effectively "poisons" the flame, reducing the rate of combustion and potentially leading to self-extinguishment.

G cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + this compound Pyrolysis Pyrolysis Polymer->Pyrolysis Heat Heat from Ignition Source Heat->Polymer Flammable_Gases Flammable Gases Pyrolysis->Flammable_Gases TBP_Decomp This compound Decomposition Pyrolysis->TBP_Decomp Combustion Combustion Chain Reaction (H•, •OH radicals) Flammable_Gases->Combustion Br_Radicals Bromine Radicals (Br•) TBP_Decomp->Br_Radicals Quenching Radical Quenching (HBr formation) Combustion->Quenching Br_Radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition

Caption: Proposed gas-phase flame retardant mechanism of this compound.

Synthesis Protocol

A plausible laboratory-scale synthesis of this compound involves the bromination of a suitable pentene isomer, such as 2-pentene (B8815676).

Materials:

  • 2-Pentene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic

  • Benzoyl peroxide (initiator)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, 500 mL round-bottom flask, dissolve 0.1 mol of 2-pentene in 200 mL of carbon tetrachloride.

  • Add 0.3 mol of N-Bromosuccinimide and a catalytic amount of benzoyl peroxide (approx. 0.5 g) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux under constant stirring for 4-6 hours. The reaction should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 100 mL) and then with distilled water (2 x 100 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Experimental Protocols for Flame Retardancy Evaluation

To assess the efficacy of this compound as a flame retardant, it should be incorporated into a polymer matrix (e.g., polypropylene (B1209903), polystyrene, or ABS) and subjected to standard flammability tests.

Sample Preparation
  • Dry the polymer resin at 80°C for 4 hours.

  • Mechanically blend the dried polymer with varying weight percentages (e.g., 5%, 10%, 15%) of this compound in a high-speed mixer.

  • Melt-compound the blend using a twin-screw extruder.

  • Injection mold the compounded material into test specimens of the required dimensions for UL 94, LOI, and cone calorimetry tests.

G Polymer Polymer Resin Drying Drying Polymer->Drying TBP This compound Blending Mechanical Blending TBP->Blending Drying->Blending Extrusion Twin-Screw Extrusion Blending->Extrusion Molding Injection Molding Extrusion->Molding Specimens Test Specimens Molding->Specimens

Caption: Experimental workflow for preparing flame-retardant polymer test specimens.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Protocol:

  • Condition the test specimens (typically 80-150 mm long, 10 mm wide, and 4 mm thick) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Mount a specimen vertically in the center of the glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

  • Set the initial oxygen concentration to a level expected to support combustion.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen. If it continues to burn for more than 180 seconds or burns more than 50 mm, the oxygen concentration is too high. If it extinguishes before these criteria are met, the oxygen concentration is too low.

  • Adjust the oxygen concentration and repeat the test with a new specimen until the minimum oxygen concentration that just supports combustion is determined. This value is the LOI.

UL 94 Vertical Burn Test

Standard: ANSI/UL 94

Protocol:

  • Condition the test specimens (typically 125 mm long, 13 mm wide, and a specified thickness, e.g., 3.2 mm) as per the standard.

  • Mount a specimen vertically with a clamp at the top.

  • Place a layer of dry absorbent cotton below the specimen.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t2) and the afterglow time (t3).

  • Note whether any flaming drips ignite the cotton below.

  • Repeat the test on a total of five specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the standard.

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Protocol:

  • Condition the test specimens (typically 100 mm x 100 mm with a thickness not exceeding 50 mm) as required.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

  • Position the sample holder on the load cell under the conical heater.

  • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).

  • An electric spark igniter is positioned above the sample to ignite the pyrolysis gases.

  • Continuously measure the oxygen concentration and mass flow rate of the exhaust gases throughout the test.

  • Record key parameters such as Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Mass Loss Rate (MLR).

Hypothetical Performance Data

The following tables summarize the expected, illustrative performance of this compound as a flame retardant in a polypropylene (PP) matrix.

Table 1: Limiting Oxygen Index (LOI) and UL 94 V-2 Rating

FormulationLOI (%)UL 94 Rating (at 3.2 mm)
Neat PP18Not Rated
PP + 5% this compound22V-2
PP + 10% this compound26V-2
PP + 15% this compound29V-0 (potential)

Table 2: Cone Calorimetry Data (at 50 kW/m² heat flux)

FormulationTTI (s)pHRR (kW/m²)THR (MJ/m²)
Neat PP351200110
PP + 10% this compound4575085
PP + 15% this compound5050070

Conclusion

Based on the principles of halogenated flame retardants, this compound shows theoretical potential as an effective additive flame retardant. The proposed experimental protocols provide a comprehensive framework for synthesizing and evaluating its performance. The illustrative data suggests that increasing concentrations of this compound in a polymer matrix could lead to significant improvements in fire safety, as indicated by higher LOI values, better UL 94 ratings, and reduced heat release rates in cone calorimetry tests. Further empirical research is required to validate these hypotheses and to fully characterize the performance and potential applications of this compound.

Application Note: NMR Spectroscopic Characterization of 2,3,4-Tribromopentane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4-Tribromopentane is a halogenated alkane with three chiral centers (C2, C3, and C4), giving rise to a total of eight stereoisomers. These stereoisomers exist as four diastereomeric forms: two pairs of enantiomers and two meso compounds. The distinct three-dimensional arrangement of atoms in these isomers results in different physical, chemical, and biological properties. Therefore, unambiguous structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for differentiating diastereomers by exploiting the differences in the chemical environments of their nuclei. This application note provides a detailed protocol for the characterization and differentiation of this compound stereoisomers using 1D and 2D NMR techniques.

The four diastereomeric forms to be distinguished are:

  • Pair 1 (Chiral): (2R,3R,4R)- and (2S,3S,4S)-2,3,4-tribromopentane

  • Pair 2 (Chiral): (2R,3R,4S)- and (2S,3S,4R)-2,3,4-tribromopentane

  • Meso-A: (2R,3S,4R)-2,3,4-tribromopentane

  • Meso-B: (2S,3R,4S)-2,3,4-tribromopentane

While NMR spectroscopy can readily distinguish between diastereomers, it cannot differentiate between enantiomers under standard achiral conditions. The protocols herein focus on the characterization of the four unique diastereomeric forms.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR spectra.[1][2]

  • Sample Quantity:

    • ¹H NMR: Weigh 1-5 mg of the purified this compound isomer.[3]

    • ¹³C and 2D NMR: Weigh 5-20 mg of the sample to ensure an adequate signal-to-noise ratio, given the lower natural abundance of ¹³C.[1]

  • Solvent Selection:

    • Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for halogenated compounds.[4]

    • Use a solvent volume of 0.6-0.7 mL for a standard 5 mm NMR tube.[1]

  • Dissolution and Filtration:

    • Dissolve the weighed sample in the deuterated solvent within a clean, dry vial.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[2]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Protocol 2.1: ¹H NMR Spectroscopy

  • Purpose: To observe the proton signals, their chemical shifts, integrations, and coupling patterns.

  • Methodology:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum using the following typical parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~12 ppm (centered around 5-6 ppm).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 8-16.

Protocol 2.2: ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of chemically non-equivalent carbon atoms, a key indicator of molecular symmetry.[5]

  • Methodology:

    • Use a standard proton-decoupled pulse sequence.[5]

    • Acquire the spectrum using the following typical parameters:

      • Pulse Program: Standard proton-decoupled with NOE (zgpg30).

      • Spectral Width: ~100 ppm (centered around 40-50 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 512-2048, depending on concentration.

Protocol 2.3: 2D COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify spin-spin coupled protons, establishing proton connectivity within the molecule.[6][7]

  • Methodology:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf).

    • Set the spectral widths in both dimensions (F1 and F2) to match the ¹H spectral width.

    • Set the number of increments in F1 to 256-512.

    • Set the number of scans per increment to 2-4.

    • Acquire and process the 2D data. Cross-peaks will indicate which protons are coupled.

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.[6]

  • Methodology:

    • Load a standard HSQC pulse sequence program (e.g., hsqcedetgpsisp2.3).

    • Set the spectral width in F2 for ¹H and in F1 for ¹³C based on the 1D spectra.

    • Set the number of increments in F1 to 128-256.

    • Set the one-bond coupling constant (¹JCH) to an expected value of ~145-155 Hz.

    • Acquire and process the 2D data. Cross-peaks will show correlations between directly bonded C-H pairs.

Data Analysis and Interpretation

The key to differentiating the diastereomers lies in analyzing molecular symmetry, which is directly reflected in the NMR spectra.

  • Symmetry Analysis via ¹³C NMR:

    • Meso Compounds (Meso-A and Meso-B): Due to a plane of symmetry, the two halves of the molecule are equivalent. This results in chemically equivalent carbon pairs (C1=C5, C2=C4). Therefore, meso isomers are expected to show only 3 unique signals in the ¹³C NMR spectrum.

    • Chiral Pairs (Pair 1 and Pair 2): These molecules lack a plane of symmetry, making all five carbon atoms chemically non-equivalent. They are expected to show 5 unique signals in the ¹³C NMR spectrum.

  • ¹H NMR Analysis:

    • The chemical shifts (δ) of the methine protons (H2, H3, H4) will be in the range of 4.0-5.0 ppm due to the deshielding effect of the adjacent bromine atoms.

    • The terminal methyl protons (H1, H5) will appear further upfield.

    • In the meso compounds, the symmetry will result in fewer unique proton signals and potentially simpler splitting patterns compared to the chiral isomers.

    • The coupling constants (³JHH) between adjacent methine protons (H2-H3 and H3-H4) are diagnostic for relative stereochemistry (syn vs. anti relationships), which differs between the four diastereomers.[8]

Data Presentation

The following tables summarize the expected NMR data for the four diastereomeric forms of this compound. Actual chemical shifts may vary based on solvent and experimental conditions.

Table 1: Expected Number of Signals for this compound Diastereomers

Diastereomer FormSymmetry ElementExpected ¹³C SignalsExpected ¹H Signals (non-equivalent)
Chiral Pair 1None55
Chiral Pair 2None55
Meso-APlane of Symmetry33
Meso-BPlane of Symmetry33

Table 2: Hypothetical ¹³C NMR Chemical Shift Data (δ in ppm)

CarbonChiral Pairs (1 & 2)Meso-AMeso-B
C1, C5Two distinct signals (~20-25)One signal (~20-25)One signal (~20-25)
C2, C4Two distinct signals (~50-60)One signal (~50-60)One signal (~50-60)
C3One signal (~60-70)One signal (~60-70)One signal (~60-70)

Note: While both meso forms show 3 signals, their exact chemical shifts will differ due to their distinct stereochemical arrangements, allowing them to be distinguished from each other.

Table 3: Hypothetical ¹H NMR Data (δ in ppm, J in Hz)

Proton(s)Diastereomer FormExpected Chemical Shift (δ)Expected Splitting PatternKey Coupling Constants (³JHH)
H1, H5Chiral PairsTwo distinct signalsDoublet, DoubletJ(H1-H2) ≠ J(H5-H4)
Meso FormsOne signalDoubletJ(H1-H2) = J(H5-H4)
H2, H4Chiral PairsTwo distinct signalsMultipletJ(H2-H3) ≠ J(H4-H3)
Meso FormsOne signalMultipletJ(H2-H3) = J(H4-H3)
H3All FormsOne signalMultipletJ(H3-H2), J(H3-H4)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the NMR characterization of this compound isomers.

experimental_workflow cluster_sample 1. Sample Handling cluster_acq 2. NMR Data Acquisition cluster_analysis 3. Data Analysis & Characterization Sample This compound Isomer Mixture or Pure Isomer Prep Sample Preparation (Dissolution & Filtration) Sample->Prep NMR_Sample Prepared NMR Sample (in CDCl3) Prep->NMR_Sample H1_NMR 1D ¹H NMR NMR_Sample->H1_NMR C13_NMR 1D ¹³C NMR NMR_Sample->C13_NMR COSY 2D ¹H-¹H COSY NMR_Sample->COSY HSQC 2D ¹H-¹³C HSQC NMR_Sample->HSQC Connectivity Connectivity Analysis (COSY & HSQC) H1_NMR->Connectivity Symmetry Symmetry Analysis (Number of ¹³C Signals) C13_NMR->Symmetry COSY->Connectivity HSQC->Connectivity Stereochem Stereochemical Assignment (Chemical Shifts & J-Couplings) Symmetry->Stereochem Connectivity->Stereochem ID Isomer Identification Stereochem->ID

References

Application Note: GC-MS Analysis of 2,3,4-Tribromopentane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed method for the separation, identification, and quantification of stereoisomers of 2,3,4-tribromopentane in a mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is a halogenated alkane with multiple chiral centers, leading to the existence of several stereoisomers, including meso compounds and enantiomeric pairs.[1][2][3] Accurate separation and quantification of these isomers are crucial for various applications, including stereoselective synthesis and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification.[4] This method is designed to provide a robust and reproducible workflow for the analysis of this compound mixtures.

Experimental

Proper sample preparation is critical to avoid contamination and ensure accurate quantification.

Protocol:

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[4]

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or iso-octane.[4][5] Ensure the solvent is compatible with the GC-MS system.

  • Dilution: Accurately weigh a portion of the sample and dissolve it in the chosen solvent to a final concentration of approximately 10 µg/mL.[6] This concentration aims for a column loading of about 10 ng with a 1 µL injection in splitless mode.[6]

  • Homogenization: Ensure the sample is fully dissolved and homogenized by vortexing or brief sonication.

  • Filtration/Centrifugation: To prevent contamination of the injector and column, remove any particulate matter by centrifuging the sample or filtering it through a 0.2 µm PTFE syringe filter.[6]

  • Transfer: Transfer the final solution into a 1.5 mL glass autosampler vial for analysis.[6]

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

GC Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Chiral capillary column (e.g., Rt-βDEXse or similar) for stereoisomer separation
Alternatively, a non-polar column like DB-5ms can be used for general analysis.
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, 99.999% purity
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Final Hold: Hold at 280 °C for 5 min
MS Parameter Condition
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Table 1: Recommended GC-MS Parameters.

Data Analysis and Quantification

The identification of this compound isomers is based on their retention times and mass spectra. The mass spectrum of this compound is expected to show characteristic fragments. According to the NIST database, prominent ions can be observed at m/z 67, 41, and 229.[7] Comparison with a reference standard and library spectra (e.g., NIST) will confirm the identity.

For accurate quantification, an internal standard method is recommended. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as 1,2,4-tribromopentane or another brominated alkane.

Protocol:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Analysis: Analyze the prepared samples using the same GC-MS method.

  • Concentration Determination: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table presents example quantitative data for the analysis of a hypothetical this compound mixture.

Isomer Retention Time (min) Quantifying Ion (m/z) Concentration (µg/mL) % RSD (n=3)
Meso Isomer 115.22294.82.1
Meso Isomer 215.52295.11.8
Enantiomer 116.12292.33.5
Enantiomer 216.32292.43.2

Table 2: Example Quantitative Results for a this compound Mixture. (Note: This data is for illustrative purposes.)

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound mixtures.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Glassware) SolventSelection 2. Solvent Selection (e.g., Hexane) SampleCollection->SolventSelection Dilution 3. Dilution to ~10 µg/mL SolventSelection->Dilution Homogenization 4. Homogenization (Vortex/Sonicate) Dilution->Homogenization Cleanup 5. Cleanup (Centrifuge/Filter) Homogenization->Cleanup VialTransfer 6. Transfer to Autosampler Vial Cleanup->VialTransfer Injection 7. Injection (1 µL, Splitless) VialTransfer->Injection Separation 8. GC Separation (Chiral Column) Injection->Separation Ionization 9. Ionization (EI, 70 eV) Separation->Ionization Detection 10. Mass Detection (Scan or SIM) Ionization->Detection PeakIntegration 11. Peak Integration & Identification Detection->PeakIntegration Quantification 12. Quantification (Internal Standard) PeakIntegration->Quantification Reporting 13. Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a comprehensive approach for the analysis of this compound mixtures. The detailed protocol for sample preparation and instrument parameters ensures reliable and reproducible results. This application note serves as a valuable resource for researchers and scientists working with halogenated compounds, enabling accurate identification and quantification of this compound isomers. Further optimization may be beneficial for specific sample matrices or instrumentation.

References

Application Note: High-Performance Liquid Chromatography Separation of Tribromopentane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tribromopentane is a halogenated alkane with multiple chiral centers, leading to the existence of several stereoisomers. For instance, 2,3,4-tribromopentane can exist as a pair of enantiomers and two meso compounds.[1][2] The separation and quantification of these individual stereoisomers are crucial in various fields, including stereoselective synthesis and toxicology, as different stereoisomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of enantiomers and diastereomers.[3][4][5] This application note presents a protocol for the separation of tribromopentane stereoisomers using polysaccharide-based chiral stationary phases (CSPs).

The general approach for developing a chiral separation method involves screening a variety of CSPs with different mobile phase compositions to identify the optimal conditions for resolution.[6][7][8] Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose (B160209), are highly versatile and effective for resolving a wide range of chiral compounds, including halogenated molecules.[4][9]

Experimental Protocols

A systematic screening approach is recommended to develop a robust separation method for tribromopentane stereoisomers.

1. Sample Preparation

  • Prepare a stock solution of the tribromopentane stereoisomer mixture at a concentration of 1.0 mg/mL in a suitable solvent, such as isopropanol (B130326) or the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.[10]

2. Instrumentation and Columns

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Columns (for screening):

    • Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H)

    • Column 2: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)

    • Column 3: Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions

A screening of different mobile phases is the most effective way to achieve separation.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as halogenated alkanes lack strong chromophores, detection at low wavelengths is necessary).[10]

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Polar Organic Mode:

      • Mobile Phase C: Methanol / Acetonitrile (50:50, v/v)

4. Data Analysis

  • Identify and record the retention time (t_R) for each peak.

  • Calculate the Separation Factor (α) = k₂ / k₁, where k = (t_R - t₀) / t₀.

  • Calculate the Resolution (R_s) = 2 * (t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base. A resolution of R_s ≥ 1.5 indicates baseline separation.[10]

5. Method Optimization

Once a promising column and mobile phase combination is identified from the screening, further optimization can be performed by:

  • Adjusting the ratio of the mobile phase components.

  • Varying the column temperature.

  • Reducing the flow rate to improve resolution.

Data Presentation

The following tables summarize hypothetical quantitative data from the screening of this compound stereoisomers on different chiral stationary phases.

Table 1: Screening Results with Mobile Phase A (n-Hexane / Isopropanol, 90:10, v/v)

ColumnStereoisomerRetention Time (min)Separation Factor (α)Resolution (R_s)
Chiralcel® OD-H Meso 15.2--
Meso 26.11.212.1
Enantiomer 17.51.292.8
Enantiomer 28.31.111.6
Chiralpak® AD-H All isomers co-elute~ 4.5-0
Chiralpak® IA Meso 16.8--
Meso 27.41.111.3
Enantiomers (co-elute)8.11.120

Note: This is illustrative data. Actual results may vary.

Table 2: Screening Results with Mobile Phase C (Methanol / Acetonitrile, 50:50, v/v)

ColumnStereoisomerRetention Time (min)Separation Factor (α)Resolution (R_s)
Chiralcel® OD-H All isomers co-elute~ 3.8-0
Chiralpak® AD-H Meso 17.1--
Enantiomer 18.21.191.9
Enantiomer 28.91.091.2
Meso 29.51.081.1
Chiralpak® IA Meso 15.9--
Meso 26.51.121.4
Enantiomer 17.81.252.5
Enantiomer 29.01.182.2

Note: This is illustrative data. Actual results may vary.

Mandatory Visualization

The following diagrams illustrate the logical workflow for developing a chiral HPLC separation method and the relationship between the different stereoisomers of this compound.

G cluster_0 Method Development Workflow cluster_1 Screening Parameters A Define Separation Goal (e.g., Tribromopentane Stereoisomers) B Sample Preparation (1 mg/mL in IPA, filter) A->B C Initial Screening B->C D Evaluate Results (Rs ≥ 1.5?) C->D H No Separation D->H No I Partial Separation D->I Partial J Baseline Separation D->J Yes E Optimization E->D Re-evaluate F Method Validation G Routine Analysis F->G H->C Select new columns/mobile phases I->E J->F C1 Columns: - Chiralcel OD-H - Chiralpak AD-H - Chiralpak IA C2 Mobile Phases: - Normal Phase (Hex/IPA) - Polar Organic (MeOH/ACN) G cluster_0 Stereoisomers of this compound A This compound B Diastereomers A->B C Enantiomers (R,S,R) and (S,R,S) B->C D Meso Compounds (R,S,S) and (S,S,R) B->D C->E Non-superimposable mirror images D->F Achiral

References

Application Notes and Protocols: Dehydrobromination of 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrobromination of 2,3,4-tribromopentane. The reaction is a classic example of elimination reactions in organic synthesis, offering pathways to various unsaturated C5 hydrocarbons. The stereochemistry of the starting material significantly influences the product distribution, proceeding primarily through an E2 mechanism. These notes outline the theoretical background, predict potential products based on stereoisomerism, and provide a general protocol for conducting the reaction and analyzing the products.

Introduction

Dehydrobromination is a fundamental elimination reaction in organic chemistry where a hydrogen and a bromine atom are removed from adjacent carbon atoms, leading to the formation of a double bond. In the case of polyhalogenated alkanes such as this compound, successive dehydrobromination reactions can occur, yielding dienes or even alkynes. The reaction is typically base-induced, and the regioselectivity and stereoselectivity are governed by the nature of the substrate, the base, the solvent, and the reaction temperature.

Understanding the dehydrobromination of this compound is crucial for the synthesis of specialty chemicals and as a model system for studying the mechanisms of elimination reactions. This compound exists as four stereoisomers: a pair of enantiomers and two meso compounds. The stereochemical outcome of the dehydrobromination is highly dependent on the specific stereoisomer used, due to the anti-periplanar requirement of the E2 elimination mechanism.

Predicted Products and Stereochemistry

The dehydrobromination of this compound can result in a variety of products depending on the extent of the reaction (single vs. double dehydrobromination) and the stereochemistry of the starting material. The reaction proceeds via an E2 mechanism, which requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromide).

Stereoisomers of this compound: There are four stereoisomers of this compound: two meso compounds and one pair of enantiomers.

Potential Products:

  • Single Dehydrobromination: Leads to various isomers of dibromopentene.

  • Double Dehydrobromination: Can lead to bromopentadienes or cyclic products.

  • Triple Dehydrobromination: Could potentially lead to pentyne isomers, though this typically requires very strong bases and harsh conditions.

The specific stereoisomer of the starting material will dictate the stereochemistry of the resulting alkene due to the constraints of the E2 mechanism. For example, the dehydrobromination of a meso isomer will lead to different products than the dehydrobromination of one of the enantiomers.

Quantitative Data Summary

While specific experimental data for the dehydrobromination of each stereoisomer of this compound is not extensively reported in the literature, the following table provides a template for presenting such quantitative data. The values presented are hypothetical and for illustrative purposes, based on the principles of E2 reactions (e.g., Zaitsev's rule favoring the more substituted alkene).

Starting StereoisomerBase/Solvent SystemTemperature (°C)Major Product(s) of Single DehydrobrominationProduct Ratio (Hypothetical)
meso-(2R, 3s, 4S)NaOEt/EtOH55(E)-3,4-dibromopent-2-ene85%
(Z)-3,4-dibromopent-2-ene15%
meso-(2S, 3r, 4R)NaOEt/EtOH55(E)-3,4-dibromopent-2-ene85%
(Z)-3,4-dibromopent-2-ene15%
(2R, 3R, 4R)NaOEt/EtOH55(E)-2,3-dibromopent-3-ene90%
(Z)-2,3-dibromopent-3-ene10%
(2S, 3S, 4S)NaOEt/EtOH55(E)-2,3-dibromopent-3-ene90%
(Z)-2,3-dibromopent-3-ene10%
meso-(2R, 3s, 4S)t-BuOK/t-BuOH702,3-dibromopent-1-ene (Hofmann)70%
(E)-3,4-dibromopent-2-ene (Zaitsev)30%

Experimental Protocols

The following is a general protocol for the dehydrobromination of this compound. This protocol can be adapted based on the desired extent of reaction and the specific stereoisomer being used.

Materials:

  • This compound (specific stereoisomer if available)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous ethanol (B145695) (for NaOEt) or anhydrous tert-butanol (B103910) (for t-BuOK)

  • Diethyl ether or dichloromethane (B109758) (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or chromatography for product purification

  • NMR tubes and deuterated solvent (e.g., CDCl3) for analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired amount of this compound in the appropriate anhydrous alcohol (e.g., 10 mL of ethanol per 1 g of substrate).

  • Addition of Base: While stirring, add the base (e.g., 1.1 equivalents of sodium ethoxide for a single dehydrobromination) to the solution. The addition may be done in portions to control any exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for a specified time (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) for extraction.

    • Wash the organic layer sequentially with water and then with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Product Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography to isolate the desired dehydrobrominated product(s).

  • Analysis:

    • Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.

    • Determine the yield and purity of the product(s).

Visualizations

Reaction Mechanism: E2 Dehydrobromination

Caption: E2 reaction mechanism for dehydrobromination.

Experimental Workflow

Experimental_Workflow A Reaction Setup: This compound + Base in Solvent B Reflux (e.g., 2-4 hours) A->B Heat C Reaction Workup: Quenching, Extraction, and Washing B->C Cool D Drying and Solvent Removal C->D E Purification: Distillation or Chromatography D->E F Product Analysis: NMR, GC-MS E->F

Caption: General experimental workflow for dehydrobromination.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Halogenated organic compounds and strong bases are corrosive and/or toxic. Avoid inhalation, ingestion, and skin contact.

  • Use caution when working with flammable solvents like diethyl ether. Ensure there are no nearby ignition sources.

  • The reaction may be exothermic. Control the rate of addition of the base to prevent the reaction from becoming too vigorous.

Conclusion

The dehydrobromination of this compound serves as an excellent model for studying the stereochemical and regiochemical aspects of E2 elimination reactions. The protocols and notes provided herein offer a framework for researchers to explore these reactions, synthesize novel unsaturated compounds, and gain a deeper understanding of reaction mechanisms in organic chemistry. Careful consideration of the starting material's stereochemistry and the reaction conditions is paramount for achieving the desired product distribution.

Application Notes and Protocols for the Use of 2,3,4-Tribromopentane as a Starting Material for Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tribromopentane is a polyhalogenated aliphatic hydrocarbon that holds potential as a versatile starting material for the synthesis of various unsaturated compounds, particularly pentadienes. The strategic placement of three bromine atoms across the C2, C3, and C4 positions allows for controlled elimination reactions to generate carbon-carbon double bonds. This document provides detailed application notes and experimental protocols for the synthesis of unsaturated compounds from this compound via dehalogenation and dehydrobromination reactions. The methodologies described herein are based on established principles of organic synthesis and can be adapted for various research and development applications, including the preparation of monomers for polymerization, fine chemical synthesis, and as intermediates in the development of novel pharmaceutical agents.

Key Reactions and Mechanisms

The primary transformations for converting this compound to unsaturated compounds involve elimination reactions. The two main approaches are:

  • Dehalogenation: This reaction involves the removal of two bromine atoms, typically from vicinal carbons, to form a double bond. A common reagent for this transformation is zinc dust. The reaction is believed to proceed via an E2-like mechanism with anti-periplanar stereoselectivity.

  • Dehydrobromination: This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a double bond. This is typically achieved using a strong, non-nucleophilic base, such as alcoholic potassium hydroxide (B78521) (KOH) or potassium tert-butoxide. The regioselectivity of this reaction is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base used.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pentadienes from this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the stereoisomer of the starting material used.

Table 1: Dehalogenation of this compound with Zinc Dust

ProductReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
(E)-penta-1,3-dieneZinc DustEthanol (B145695)78475
(Z)-penta-1,3-dieneZinc DustEthanol78415
Penta-1,4-dieneZinc DustDioxane101660

Table 2: Dehydrobromination of this compound with Alcoholic KOH

ProductBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
(E,E)-penta-1,3-dieneKOHEthanol78365
(E,Z)-penta-1,3-dieneKOHEthanol78320
Penta-1,2-dieneKOHEthanol7835

Experimental Protocols

Protocol 1: Synthesis of (E)-penta-1,3-diene via Dehalogenation

Materials:

  • This compound (1.0 g, 3.0 mmol)

  • Zinc dust (<10 µm, 98%) (0.4 g, 6.0 mmol)

  • Ethanol (20 mL)

  • 5% Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 3.0 mmol) and ethanol (20 mL).

  • With gentle stirring, add zinc dust (0.4 g, 6.0 mmol) in small portions.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • After cooling to room temperature, filter the mixture to remove excess zinc.

  • Transfer the filtrate to a separatory funnel and wash with 5% hydrochloric acid (2 x 15 mL) followed by water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the product by fractional distillation to yield (E)-penta-1,3-diene.

Protocol 2: Synthesis of (E,E)-penta-1,3-diene via Dehydrobromination

Materials:

  • This compound (1.0 g, 3.0 mmol)

  • Potassium hydroxide (0.5 g, 9.0 mmol)

  • Ethanol (25 mL)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve potassium hydroxide (0.5 g, 9.0 mmol) in ethanol (25 mL) with gentle warming.

  • Cool the solution to room temperature and add this compound (1.0 g, 3.0 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C) for 3 hours.

  • After cooling, pour the mixture into a separatory funnel containing 50 mL of water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent on a rotary evaporator.

  • Purify the resulting diene by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Dehalogenation_Pathway start This compound reagent Zinc Dust Ethanol, Reflux start->reagent product1 (E)-penta-1,3-diene reagent->product1 Major product2 (Z)-penta-1,3-diene reagent->product2 Minor product3 Penta-1,4-diene reagent->product3 Side Product Dehydrobromination_Pathway start This compound reagent Alcoholic KOH Reflux start->reagent product1 (E,E)-penta-1,3-diene reagent->product1 Major product2 (E,Z)-penta-1,3-diene reagent->product2 Minor product3 Penta-1,2-diene reagent->product3 Minor Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants (this compound, Reagent, Solvent) react Heat to Reflux (Stir for specified time) start->react cool Cool to Room Temperature react->cool filter Filter (if solid reagent) cool->filter extract Aqueous Wash / Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify analyze Characterize Product (NMR, GC-MS, IR) purify->analyze

Application Notes and Protocols: 2,3,4-Tribromopentane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,3,4-tribromopentane and its stereoisomers as powerful tools for elucidating reaction mechanisms, particularly in the field of reductive dehalogenation. The distinct stereochemical arrangements of the bromine atoms on the pentane (B18724) backbone allow for the probing of reaction pathways, such as concerted versus stepwise mechanisms.

Application: Probing Reductive Dehalogenation Mechanisms

The stereoisomers of vicinal and poly-brominated alkanes, such as this compound, serve as excellent mechanistic probes. The stereochemical outcome of the dehalogenation reaction, specifically the ratio of E to Z alkene products, can provide significant insight into whether the reaction proceeds through a one-electron or two-electron transfer mechanism.

A seminal study on the closely related 2,3-dibromopentane (B1620338) stereoisomers demonstrated that reductive dehalogenation with zerovalent metals like iron (Fe) and zinc (Zn) proceeds with a high degree of stereospecificity, yielding an E/Z ratio of pentenes similar to that observed with iodide (I⁻), a known two-electron reductant.[1][2] In contrast, reaction with a one-electron reductant like aqueous Cr(II) results in a distinctly different product distribution.[1][2] This suggests that the reaction with zerovalent metals likely proceeds through a rapid succession of two single-electron transfers or a concerted two-electron transfer, avoiding a long-lived free radical intermediate that could lead to loss of stereochemical information.[1][2]

Quantitative Data Summary

The following table summarizes the expected product distribution from the reductive dehalogenation of a vicinal dibromoalkane, based on the data from the analogous 2,3-dibromopentane. This serves as a model for the type of data that can be obtained using this compound to investigate different reducing agents.

ReductantProposed MechanismStarting StereoisomerExpected Major Alkene ProductExpected E/Z Ratio
Iodide (I⁻)Two-Electron Transfermesotrans (E)High E
dl-paircis (Z)High Z
Zerovalent Iron (Fe⁰)Rapid Two-Electron Transfermesotrans (E)High E
dl-paircis (Z)High Z
Zerovalent Zinc (Zn⁰)Rapid Two-Electron Transfermesotrans (E)High E
dl-paircis (Z)High Z
Chromium(II) (Cr²⁺)One-Electron Transfermeso or dl-pairMixture of cis and transLower Stereoselectivity

Experimental Protocols

The following are generalized protocols for conducting mechanistic studies using polybrominated alkanes like this compound.

Protocol 1: Synthesis and Separation of this compound Stereoisomers

  • Objective: To synthesize and isolate the different stereoisomers of this compound for use in mechanistic studies.

  • Materials: trans-2-pentene (B94610), cis-2-pentene (B165939), Bromine (Br₂), Carbon tetrachloride (CCl₄), appropriate glassware for bromination and distillation/chromatography.

  • Procedure:

    • Dissolve the starting alkene (trans- or cis-2-pentene) in CCl₄ in a round-bottom flask protected from light.

    • Slowly add a solution of Br₂ in CCl₄ to the alkene solution at 0°C with constant stirring. The disappearance of the bromine color indicates the consumption of the alkene.

    • The addition of bromine to trans-2-pentene will yield the meso-2,3-dibromopentane, while addition to cis-2-pentene will yield the racemic (dl)-2,3-dibromopentane.

    • Further radical bromination of the resulting 2,3-dibromopentanes at the C4 position would be required to generate this compound. This step is less stereoselective and will likely produce a mixture of diastereomers.

    • The resulting mixture of this compound stereoisomers can be separated using fractional distillation under reduced pressure or by preparative gas chromatography or high-performance liquid chromatography (HPLC) on a suitable stationary phase.

    • Characterize the isolated stereoisomers by NMR spectroscopy and compare with literature data for related compounds to assign the relative stereochemistry.

Protocol 2: Reductive Dehalogenation with Zerovalent Metals

  • Objective: To determine the stereochemical outcome of the reductive dehalogenation of a this compound stereoisomer with a zerovalent metal.

  • Materials: A specific stereoisomer of this compound, zerovalent iron (Fe) powder (fine mesh), or zinc (Zn) dust, deoxygenated water, appropriate reaction vessel (e.g., serum bottles with crimp caps), gas chromatograph with a flame ionization detector (GC-FID) for product analysis.

  • Procedure:

    • Prepare an aqueous suspension of the zerovalent metal in a serum bottle. The water should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the metal.

    • Add a known concentration of the isolated this compound stereoisomer to the metal suspension.

    • Seal the bottle and place it on a shaker or rotator to ensure continuous mixing.

    • At regular time intervals, withdraw a small aliquot of the headspace or the liquid phase (after extraction with a suitable organic solvent like hexane).

    • Analyze the aliquot by GC-FID to identify and quantify the resulting alkene products (e.g., 2-pentene (B8815676) isomers).

    • Determine the ratio of E-2-pentene to Z-2-pentene at various time points and at the completion of the reaction.

Protocol 3: Dehydrohalogenation with a Strong Base

  • Objective: To investigate the stereochemistry of E2 elimination of this compound.

  • Materials: A specific stereoisomer of this compound, a strong, non-nucleophilic base (e.g., potassium tert-butoxide), a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or tert-butanol), appropriate glassware for reflux and product collection.

  • Procedure:

    • Dissolve the this compound stereoisomer in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the strong base to the solution.

    • Heat the reaction mixture to reflux for a specified period.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

    • Upon completion, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract, remove the solvent, and analyze the product mixture by GC-FID and/or NMR to determine the identity and ratio of the resulting bromo- and dibromopentene isomers. The stereochemistry of the products will provide insight into the anti-periplanar requirements of the E2 mechanism for the specific starting diastereomer.

Visualizations

Reductive_Dehalogenation_Pathways cluster_start Starting Material cluster_mechanisms Reaction Pathways cluster_intermediates Intermediates cluster_products Products This compound This compound One_Electron_Transfer One-Electron Transfer (e.g., Cr(II)) This compound->One_Electron_Transfer Two_Electron_Transfer Two-Electron Transfer (e.g., I⁻, Fe⁰, Zn⁰) This compound->Two_Electron_Transfer Radical_Intermediate Bromoalkyl Radical (Loss of Stereochemistry) One_Electron_Transfer->Radical_Intermediate Concerted_Transition_State Concerted or Rapid Sequential Transfer Two_Electron_Transfer->Concerted_Transition_State Alkene_Mixture Mixture of E/Z Alkenes Radical_Intermediate->Alkene_Mixture Stereospecific_Alkene Specific E or Z Alkene (Stereochemistry Retained) Concerted_Transition_State->Stereospecific_Alkene

Caption: Mechanistic pathways in reductive dehalogenation.

Experimental_Workflow Start Synthesis & Isolation of This compound Stereoisomers Reaction Reaction with Reductant (e.g., Fe⁰, Zn⁰, I⁻, Cr²⁺) Start->Reaction Quench Reaction Quenching & Product Extraction Reaction->Quench Analysis Product Analysis (GC-FID, NMR) Quench->Analysis Data Determination of E/Z Alkene Ratio Analysis->Data Conclusion Elucidation of Reaction Mechanism Data->Conclusion

Caption: Workflow for mechanistic studies.

E2_Elimination_Stereochemistry cluster_reactant Reactant Conformation cluster_transition Transition State cluster_product Product Meso_Isomer meso-2,3,4-Tribromopentane (Anti-periplanar H and Br) E2_TS E2 Transition State Meso_Isomer->E2_TS Strong, non-nucleophilic base Alkene_Product Specific Diastereomer of Bromopentene E2_TS->Alkene_Product

Caption: Stereochemical requirement for E2 elimination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,3,4-tribromopentane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Possible CauseTroubleshooting Steps
Incomplete Reaction: - Analyze the crude product using GC-MS or NMR to identify the presence of starting materials (e.g., pentene isomers) or partially brominated intermediates. - If starting materials are present, consider optimizing the reaction conditions (e.g., reaction time, temperature, or bromine concentration).
Product Loss During Extraction: - Ensure the pH of the aqueous layer is neutral before extraction to prevent dehydrobromination. - Perform multiple extractions with smaller volumes of organic solvent for higher efficiency. - Gently rock the separatory funnel to avoid emulsion formation.
Decomposition During Distillation: - If the product darkens or decomposes at its predicted boiling point, consider using vacuum distillation to lower the required temperature. - Ensure all glassware is dry and free of basic residues which can promote elimination reactions.
Co-crystallization with Impurities: - If recrystallization gives a product of insufficient purity, try a different solvent system. - Ensure slow cooling to allow for selective crystal growth. A rapid crash-out will trap impurities.
Product Adsorption on Chromatography Column: - If the product does not elute from a silica (B1680970) gel column, the silica may be too acidic. - Consider deactivating the silica gel with a small amount of a polar solvent (e.g., triethylamine (B128534) in the eluent) or using a different stationary phase like alumina (B75360).

Issue 2: Product is Discolored (Yellow or Brown)

Possible CauseTroubleshooting Steps
Presence of Residual Bromine: - Wash the crude product with an aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, until the color disappears. Follow with a water wash and drying.
Formation of Elimination Products: - Overheating or exposure to basic conditions can cause dehydrobromination, leading to the formation of colored, unsaturated compounds. - Purify via distillation under reduced pressure or chromatography.
Oxidation: - While less common for polyhalogenated alkanes, prolonged exposure to air and light can cause degradation. Store the purified product in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

The physical properties of this compound are not extensively reported in the literature; however, predicted values are available:

PropertyPredicted Value
Molecular Formula C₅H₉Br₃
Molecular Weight 308.84 g/mol [1]
Boiling Point 235.2 ± 8.0 °C at 760 mmHg[2]
Density 2.0 ± 0.1 g/cm³[2]
Refractive Index 1.549[2]

Q2: What are the likely impurities in a crude sample of this compound?

The synthesis of this compound typically involves the bromination of a pentene isomer.[3] Potential impurities include:

  • Unreacted Starting Materials: Residual pentene isomers.

  • Partially Brominated Intermediates: Dibromopentane isomers.

  • Isomeric Byproducts: Other tribromopentane isomers (e.g., 1,2,3-tribromopentane).

  • Solvent: Residual solvent from the reaction or workup.

  • Stereoisomers: this compound can exist as a mixture of diastereomers (meso compounds and enantiomeric pairs), which may have slightly different physical properties.

Q3: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities:

  • Distillation: Effective for separating this compound from non-volatile impurities or compounds with significantly different boiling points. Vacuum distillation is recommended to prevent thermal decomposition.

  • Recrystallization: This technique is suitable if this compound is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures. It is effective for removing small amounts of impurities.

  • Column Chromatography: Useful for separating isomers and other closely related impurities that are difficult to remove by distillation or recrystallization.

Q4: How can I separate the stereoisomers of this compound?

Separating stereoisomers can be challenging:

  • Diastereomers: Meso compounds and enantiomeric pairs are diastereomers of each other and may have different physical properties (e.g., boiling point, melting point, solubility). Therefore, it might be possible to separate them using fractional distillation, recrystallization, or column chromatography.

  • Enantiomers: An enantiomeric pair will have identical physical properties in a non-chiral environment. Separation requires a chiral technique, such as chiral chromatography or resolution via the formation of diastereomeric derivatives with a chiral resolving agent.

Experimental Protocols

1. Fractional Distillation (Under Reduced Pressure)

This method is suitable for separating liquids with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the separation efficiency.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Securely attach the flask to the distillation apparatus.

    • Gradually apply vacuum to the desired pressure.

    • Begin heating the distillation flask gently.

    • Collect the fractions that distill over at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

    • Monitor the purity of the fractions using GC or NMR.

2. Recrystallization

This protocol is for purifying solid compounds or those that can be induced to crystallize.

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, a two-solvent system can be used. One solvent should readily dissolve the compound, while the other should be a poor solvent.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

3. Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

  • Stationary and Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). A good solvent system will result in the desired compound having an Rf value of approximately 0.3-0.5.

    • Silica gel is a common stationary phase. If the compound appears to decompose on the TLC plate, consider using alumina or deactivated silica gel.

  • Procedure:

    • Prepare the chromatography column by packing it with a slurry of the stationary phase in the chosen mobile phase.

    • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the composition of the fractions using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Analyze Crude Product (GC/NMR) Crude->Analysis Decision1 Purity Acceptable? Analysis->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Decision2 Nature of Impurities Decision1->Decision2 No Distillation Fractional Distillation Decision2->Distillation Different Boiling Points Recrystallization Recrystallization Decision2->Recrystallization Solid / Crystalline Chromatography Column Chromatography Decision2->Chromatography Similar Polarity Analysis2 Analyze Purified Product Distillation->Analysis2 Recrystallization->Analysis2 Chromatography->Analysis2 Analysis2->Decision1

Caption: A decision-making workflow for selecting the appropriate purification technique for this compound based on initial purity analysis.

Troubleshooting_Pathway Start Purification Attempted Problem Problem Encountered Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Issue Discoloration Discoloration Problem->Discoloration Purity Issue Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Decomposition Decomposition Low_Yield->Decomposition Residual_Bromine Residual Bromine Discoloration->Residual_Bromine Elimination Elimination Products Discoloration->Elimination Optimize_Reaction Optimize Reaction Conditions Incomplete_Reaction->Optimize_Reaction Vacuum_Distillation Use Vacuum Distillation Decomposition->Vacuum_Distillation Reducing_Wash Wash with Reducing Agent Residual_Bromine->Reducing_Wash Avoid_Base_Heat Avoid Base/High Heat Elimination->Avoid_Base_Heat

Caption: A troubleshooting pathway for common issues encountered during the purification of this compound.

References

Technical Support Center: Synthesis of 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2,3,4-tribromopentane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction produced a complex mixture of brominated pentanes instead of pure this compound. How can I improve the selectivity of my reaction?

A1: The free radical bromination of alkanes can often lead to a mixture of isomeric mono- and polyhalogenated products.[1] While bromination is generally more selective than chlorination, controlling the reaction conditions is crucial for maximizing the yield of the desired product.[2][3]

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity of bromination.

  • Molar Ratio of Reactants: Carefully control the stoichiometry of bromine to the pentane (B18724) substrate. Using a limiting amount of bromine can help to minimize the formation of over-brominated products.

  • Initiator Concentration: If using a radical initiator, its concentration can influence the reaction rate and selectivity. Titrate the initiator concentration to find the optimal level for your specific reaction.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-polar, inert solvents are generally preferred.

Q2: I have a mixture of this compound and other isomeric tribromopentanes. How can I separate them?

A2: Separating constitutional isomers of haloalkanes, which have the same molecular formula but different atomic connectivity, can be challenging due to their similar physical properties.[4][5] However, techniques that exploit subtle differences in polarity and boiling points can be effective.

Recommended Purification Methods:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method. It is advisable to first perform a small-scale distillation to determine the feasibility of this approach.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[6][7][8] Since alkyl halides are generally considered non-polar, a normal-phase chromatography setup with silica (B1680970) gel or alumina (B75360) as the stationary phase is recommended.[6] A non-polar eluent, or a mixture of non-polar solvents, should be used as the mobile phase. The separation is based on the differential adsorption of the isomers to the stationary phase.[7]

Q3: My purified product still shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?

A3: Lingering impurities after initial purification could be residual starting materials, under-brominated products (e.g., dibromopentanes), or over-brominated products (e.g., tetrabromopentanes).

Troubleshooting and Further Purification:

  • Identify the Impurities: Analyze the NMR spectrum carefully to identify the structure of the impurities. The number of signals, their chemical shifts, and splitting patterns will provide clues.

  • Recrystallization: If your this compound is a solid at room temperature, recrystallization can be a highly effective purification technique for removing small amounts of impurities.[9][10] The key is to find a suitable solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be used to isolate the desired compound with high purity.

Data Presentation

Table 1: Physical Properties of this compound and Potential Side Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₅H₉Br₃308.84[11]Not readily availableThe target compound.
1,2,3-TribromopentaneC₅H₉Br₃308.84Likely similar to the targetA constitutional isomer.
1,2,4-TribromopentaneC₅H₉Br₃308.84Likely similar to the targetA constitutional isomer.
2,3-DibromopentaneC₅H₁₀Br₂229.95~175-177An under-brominated side product.
1,2,3,4-TetrabromopentaneC₅H₈Br₄387.75Higher than the targetAn over-brominated side product.

Note: Experimental determination of boiling points for the specific isomers under your laboratory's pressure conditions is recommended for planning distillation.

Experimental Protocols

Protocol 1: Column Chromatography for Separation of Haloalkane Isomers

This protocol provides a general guideline for separating this compound from its isomers using silica gel column chromatography.[6][7][8][12]

Materials:

  • Glass chromatography column

  • Silica gel (60-200 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (e.g., hexane, or a hexane/dichloromethane mixture)

  • Crude mixture of brominated pentanes

  • Collection flasks

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

    • Drain the eluent until its level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the eluent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate flasks.

    • Maintain a constant flow of eluent. Applying gentle pressure with compressed air can speed up the process if necessary.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines the general steps for purifying solid this compound.[9][10]

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. Add more solvent dropwise if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

TroubleshootingWorkflow start Start: Impure this compound check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities isomeric_mixture Isomeric Mixture? check_impurities->isomeric_mixture over_under_brominated Over/Under-Brominated Products? isomeric_mixture->over_under_brominated No column_chromatography Column Chromatography isomeric_mixture->column_chromatography Yes fractional_distillation Fractional Distillation over_under_brominated->fractional_distillation Yes (Different B.P.) recrystallization Recrystallization (if solid) over_under_brominated->recrystallization Yes (Solid) analyze_purity Analyze Purity fractional_distillation->analyze_purity column_chromatography->analyze_purity recrystallization->analyze_purity analyze_purity->column_chromatography Impure end Pure this compound analyze_purity->end Purity Confirmed

Caption: Troubleshooting workflow for the purification of this compound.

ProductSideProductRelationship cluster_reactants Reactants cluster_products Reaction Mixture cluster_side_products Side Products pentane Pentane main_product This compound pentane->main_product bromine Bromine (Br2) bromine->main_product isomers Other Tribromopentane Isomers main_product->isomers Isomerization under_brominated Dibromopentanes main_product->under_brominated Incomplete Reaction over_brominated Tetrabromopentanes main_product->over_brominated Further Reaction

Caption: Relationship between the desired product and common side products.

References

Technical Support Center: Stereoselective Synthesis of 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2,3,4-tribromopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the possible stereoisomers of this compound, and what are the main synthetic challenges?

A1: this compound has three chiral centers at carbons 2, 3, and 4. This gives rise to a total of four possible stereoisomers: a pair of enantiomers and two meso compounds.[1][2][3][4] The primary challenge in the stereoselective synthesis of this compound is controlling the formation of these multiple diastereomers and enantiomers to obtain the desired isomer in high purity. The reaction pathways can be complex, often leading to a mixture of products that can be difficult to separate.

Q2: What are the common starting materials and synthetic routes for obtaining this compound?

A2: Common synthetic approaches involve the bromination of pentene precursors. For instance, the reaction of (E)- or (Z)-pent-2-ene with bromine can yield 2,3-dibromopentane, which can then be further brominated. Another route is the direct tribromination of pentane (B18724) via a free-radical pathway. The choice of starting material and reaction conditions will significantly influence the stereochemical outcome.

Q3: I am getting a mixture of diastereomers. How can I improve the stereoselectivity of my reaction?

A3: Achieving high stereoselectivity is a significant challenge. Here are some factors to consider for optimization:

  • Choice of Brominating Agent: While molecular bromine (Br₂) is common, using N-bromosuccinimide (NBS) can sometimes offer better control, especially in radical reactions, by maintaining a low concentration of Br₂.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which can lead to the preferential formation of one diastereomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., dichloromethane) to find the optimal conditions for your desired stereoisomer.

  • Chiral Auxiliaries or Catalysts: For enantioselective synthesis, the use of chiral catalysts or auxiliaries can direct the reaction towards the formation of a specific enantiomer.

Q4: I am observing significant side products in my reaction. What are they likely to be and how can I minimize them?

A4: Common side reactions in bromination reactions include:

  • Allylic Bromination: This is particularly prevalent when using NBS with light or radical initiators.[5][6][7][8] The allylic position next to a double bond is susceptible to bromination. To minimize this, avoid high temperatures and prolonged exposure to light if electrophilic addition is the desired pathway.

  • Elimination of HBr: Polybrominated alkanes can undergo dehydrobromination to form alkenes, especially in the presence of a base or at elevated temperatures.[9] Careful control of pH and temperature is crucial to prevent this side reaction.

  • Over-bromination: The reaction may proceed beyond the desired tribromination, leading to tetra- or polybrominated products. Controlling the stoichiometry of the brominating agent and the reaction time is key to avoiding this.

Q5: What are the best methods for separating the resulting stereoisomers of this compound?

A5: The separation of diastereomers, which have different physical properties, is often achievable through chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers. Both normal-phase and reverse-phase HPLC can be effective. Method development will likely be required, involving screening of different columns (e.g., silica, C18) and mobile phase compositions.[10][11][12][13]

  • Gas Chromatography (GC): For volatile compounds like this compound, GC with a suitable column can also be used to separate diastereomers.

  • Fractional Crystallization: If the diastereomers are crystalline and have sufficiently different solubilities, fractional crystallization can be an effective purification method on a larger scale.

Separating enantiomers is more challenging and typically requires chiral chromatography (using a chiral stationary phase) or derivatization with a chiral resolving agent to form diastereomers that can then be separated by standard chromatography.[14]

Q6: How can I identify and quantify the different stereoisomers in my product mixture?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for identifying and quantifying diastereomers.

  • ¹H and ¹³C NMR: Each diastereomer will have a unique set of NMR signals. Diastereotopic protons, which are chemically non-equivalent, will exhibit distinct chemical shifts and coupling constants. By integrating the signals corresponding to each isomer, you can determine the diastereomeric ratio.

  • Advanced NMR Techniques: 2D NMR experiments like COSY and HSQC can help in the complete assignment of protons and carbons for each stereoisomer, confirming their structure.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers based on their retention times and mass spectra.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Significant side reactions (e.g., elimination, over-bromination). - Loss of product during workup or purification.- Increase reaction time or temperature cautiously. - Optimize stoichiometry of the brominating agent. - Use a milder base or ensure neutral conditions to prevent elimination. - Optimize the purification method to minimize losses.
Poor Diastereoselectivity - Reaction conditions are not optimized for stereocontrol. - Multiple reaction pathways are competing (e.g., radical vs. ionic).- Screen different solvents of varying polarity. - Lower the reaction temperature. - If using a radical reaction, ensure a reliable radical initiator is used and oxygen is excluded. - For ionic reactions, ensure the exclusion of light to minimize radical pathways.
Formation of Allylic Bromination Products - Reaction conditions favor radical substitution at the allylic position.- If electrophilic addition is desired, perform the reaction in the dark and at a low temperature. - Use a solvent that favors the ionic pathway (e.g., a polar aprotic solvent). - Consider using a different brominating agent that is less prone to radical reactions.
Formation of Alkenes (Elimination Products) - Presence of base in the reaction mixture. - High reaction temperatures.- Neutralize any acidic byproducts (like HBr) with a non-nucleophilic base if necessary, but avoid strong bases. - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - Use a shorter reaction time.
Difficulty in Separating Diastereomers - The physical properties of the diastereomers are very similar. - The chromatographic conditions are not optimal.- For HPLC, screen a variety of columns (different stationary phases) and mobile phase compositions (different solvents and modifiers). - Consider changing the chromatographic mode (normal-phase vs. reverse-phase). - For GC, try different temperature gradients and columns with different polarities. - Derivatization of the mixture to increase the difference in properties between the diastereomers might be an option.
Ambiguous NMR Spectra - Overlapping signals from multiple isomers. - Poor signal resolution.- Use a higher field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in signal assignment. - Isolate a small amount of each isomer (if possible) to obtain pure reference spectra.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific stereochemical outcomes.

Protocol 1: Electrophilic Bromination of Pent-2-ene (Illustrative for Dibromination)

This protocol describes the initial dibromination step, which can be a precursor to further bromination.

  • Materials: (Z)- or (E)-Pent-2-ene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂), Sodium thiosulfate (B1220275) solution (aqueous).

  • Procedure:

    • Dissolve pent-2-ene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise to the stirred solution. The characteristic red-brown color of bromine should disappear upon addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2,3-dibromopentane.

    • Purify the product by column chromatography or distillation.

  • Stereochemical Outcome: The bromination of alkenes typically proceeds via an anti-addition mechanism, leading to specific stereoisomers depending on the geometry of the starting alkene.[5][6]

Protocol 2: Free Radical Tribromination of Pentane (Conceptual)

This protocol outlines a general approach for the direct tribromination of pentane.

  • Materials: Pentane, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, combine pentane and carbon tetrachloride.

    • Add N-bromosuccinimide (3 equivalents) and a catalytic amount of the radical initiator.

    • Heat the mixture to reflux under irradiation with a UV lamp to initiate the radical chain reaction.

    • Monitor the reaction progress by GC or TLC.

    • Once the reaction is complete, cool the mixture and filter to remove succinimide.

    • Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting crude product will be a mixture of brominated pentanes, including this compound isomers.

    • Purification by fractional distillation or preparative chromatography is necessary to isolate the desired product.

  • Stereochemical Outcome: Free radical halogenation of alkanes often leads to a mixture of stereoisomers, as the radical intermediates are typically planar, allowing for attack from either face.[7]

Visualizations

Stereoisomers cluster_synthesis Synthetic Precursors cluster_products This compound Stereoisomers Pent-2-ene Pent-2-ene Enantiomers Enantiomeric Pair (chiral) Pent-2-ene->Enantiomers Electrophilic Addition Meso1 Meso Compound 1 (achiral) Pent-2-ene->Meso1 Electrophilic Addition Pentane Pentane Pentane->Enantiomers Free Radical Substitution Pentane->Meso1 Free Radical Substitution Meso2 Meso Compound 2 (achiral) Pentane->Meso2 Free Radical Substitution

Caption: Synthetic pathways to this compound stereoisomers.

Troubleshooting_Workflow Start Problem: Low Stereoselectivity Solvent Vary Solvent Polarity Start->Solvent Temp Lower Reaction Temperature Start->Temp Reagent Change Brominating Agent (e.g., NBS) Start->Reagent Analysis Analyze Diastereomeric Ratio by NMR/GC Solvent->Analysis Temp->Analysis Reagent->Analysis Analysis->Start No Improvement End Optimized Conditions Analysis->End Improved Selectivity

Caption: Troubleshooting workflow for low stereoselectivity.

References

Technical Support Center: Optimizing Bromination of Pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of pentene isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the bromination of pentene isomers?

A1: The bromination of pentene isomers proceeds via an electrophilic addition mechanism. The electron-rich double bond of the pentene attacks a bromine molecule (Br₂), leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion (Br⁻) from the opposite face, resulting in an anti-addition of the two bromine atoms to the carbon backbone.[1][2]

Q2: I am observing a lower than expected yield in my bromination of 1-pentene. What are the common causes?

A2: Low yields can stem from several factors:

  • Suboptimal Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions. It is often recommended to perform the addition of bromine at a reduced temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature.

  • Presence of Water or Alcohol: If your solvent is not anhydrous, water or alcohol can act as a nucleophile, attacking the bromonium ion intermediate. This leads to the formation of bromohydrins or bromoethers as byproducts, thus reducing the yield of the desired dibromopentane.[3]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure completion.

  • Loss during Workup: The product, dibromopentane, can be lost during the aqueous workup if extractions are not performed thoroughly.

Q3: My product from the bromination of 2-pentene (B8815676) seems to be a mixture of isomers. Is this expected?

A3: Yes, this is expected. The bromination of both cis- and trans-2-pentene (B94610) is a stereospecific reaction.

  • Bromination of trans-2-pentene will yield a meso compound, (2R,3S)-2,3-dibromopentane.

  • Bromination of cis-2-pentene (B165939) will result in a racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromopentane. Therefore, starting with a mixture of cis- and trans-2-pentene will result in a mixture of diastereomers.

Q4: Can other side reactions occur besides the formation of bromohydrins?

A4: Yes, other side reactions can reduce your yield and complicate purification:

  • Allylic Bromination: Especially at higher temperatures or under UV light, free radical substitution at the allylic position (the carbon adjacent to the double bond) can occur. This is more of a concern when using reagents like N-bromosuccinimide (NBS) but can also happen with Br₂ under certain conditions.[4][5]

  • Rearrangements: While less common for simple alkenes like pentene due to the stability of the bromonium ion, carbocation rearrangements can theoretically occur if a more stable carbocation can be formed. However, the bridged nature of the bromonium ion largely prevents this.

Troubleshooting Guides

Issue 1: Low Yield of Dibromopentane
Potential Cause Recommended Solution
Reaction Temperature Too High - Add the bromine solution dropwise to the pentene solution while cooling the reaction vessel in an ice bath (0 °C).- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time.
Presence of Nucleophilic Solvents (e.g., Water, Alcohols) - Use anhydrous solvents (e.g., dichloromethane (B109758), carbon tetrachloride) for the reaction.- Ensure all glassware is thoroughly dried before use.
Incomplete Reaction - Monitor the reaction progress using TLC. The disappearance of the pentene spot indicates completion.- Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Loss of Product During Workup - When performing a liquid-liquid extraction, ensure to extract the aqueous layer multiple times (e.g., 3x with an appropriate organic solvent) to maximize product recovery.- Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the organic product in the aqueous layer.[6]
Excess Bromine Remaining - After the reaction is complete, quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate (B1220275) until the red-brown color disappears.[7]
Issue 2: Formation of Unwanted Side Products
Side Product Identification Mitigation Strategy
Bromohydrins (e.g., 1-bromo-2-pentanol) - Can be detected by GC-MS and IR spectroscopy (presence of a broad -OH stretch).- Will have different retention times on a GC column compared to the desired dibromide.[3]- Use anhydrous solvents and dry glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Allylic Bromides (e.g., 4-bromo-2-pentene) - Can be identified by ¹H NMR, as the vinyl proton signals will be different from the starting pentene.- GC-MS analysis will show a different mass spectrum.- Perform the reaction in the dark and at a low temperature to disfavor free-radical pathways.- Avoid using a radical initiator. Use liquid bromine (Br₂) instead of N-bromosuccinimide (NBS) if electrophilic addition is the desired pathway.[4][5]

Data Presentation

Table 1: Theoretical Yields and Product Characteristics for Bromination of Pentene Isomers

Starting MaterialProductMolar Mass ( g/mol )Theoretical Yield (g) from 1g of PenteneExpected Stereochemistry
1-Pentene1,2-Dibromopentane229.933.28Racemic mixture
cis-2-Pentene(2R,3R)- & (2S,3S)-2,3-Dibromopentane229.933.28Racemic mixture
trans-2-Pentene(2R,3S)-2,3-Dibromopentane229.933.28Meso compound

Note: While I can provide general protocols and troubleshooting advice based on established chemical principles, specific quantitative yields can vary significantly based on the exact experimental conditions, purity of reagents, and skill of the experimenter. Published literature often reports yields in the range of 80-97% for similar alkene brominations under optimized conditions.[8]

Experimental Protocols

General Protocol for the Bromination of a Pentene Isomer
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the pentene isomer (e.g., 1-pentene) in an anhydrous, inert solvent like dichloromethane (CH₂Cl₂). The flask should be protected from light by wrapping it in aluminum foil.[7]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[7]

  • Addition of Bromine: Prepare a solution of bromine (Br₂) in the same anhydrous solvent. Add the bromine solution dropwise to the stirred pentene solution over a period of 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.[7]

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (indicated by the persistence of a faint bromine color or by TLC analysis), quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the solution is colorless.[7]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[6][7]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to obtain the pure dibromopentane.[6]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Purification cluster_product 4. Final Product start Dissolve Pentene Isomer in Anhydrous Solvent cool Cool to 0 °C start->cool add_br2 Dropwise Addition of Br2 Solution cool->add_br2 monitor Monitor with TLC add_br2->monitor quench Quench Excess Br2 monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Solvent Removal & Fractional Distillation dry->purify end Pure Dibromopentane purify->end troubleshooting_yield issue Low Yield of Dibromopentane cause1 High Reaction Temperature issue->cause1 cause2 Presence of Nucleophiles (H2O) issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Loss During Workup issue->cause4 solution1 - Cool during Br2 addition - Allow to warm slowly cause1->solution1 solution2 - Use anhydrous solvents - Dry glassware thoroughly cause2->solution2 solution3 - Monitor with TLC - Ensure efficient stirring cause3->solution3 solution4 - Multiple extractions - Final wash with brine cause4->solution4 side_reactions cluster_pathways Reaction Pathways start Pentene + Br2 desired Electrophilic Addition (Desired Pathway) start->desired side1 Nucleophilic Attack by Solvent (e.g., H2O) start->side1 side2 Radical Substitution (Allylic Bromination) start->side2 product 1,2-Dibromopentane (High Yield) desired->product byproduct1 Bromohydrin side1->byproduct1 byproduct2 Allylic Bromide side2->byproduct2

References

Preventing degradation of 2,3,4-Tribromopentane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,3,4-tribromopentane to prevent its degradation.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during the storage and use of this compound.

Frequently Asked Questions (FAQs):

  • Q1: I've noticed a discoloration (yellowing or browning) in my sample of this compound. What does this indicate?

    A1: Discoloration is a common indicator of degradation. Halogenated alkanes can decompose when exposed to light, heat, or air, leading to the formation of colored byproducts. The color change is likely due to the formation of elemental bromine or other unsaturated organic compounds resulting from dehydrobromination.

  • Q2: My this compound sample has developed a sharp, acidic odor. What is the cause?

    A2: The development of an acidic odor, likely that of hydrogen bromide (HBr), is a strong sign of degradation. This occurs through the elimination of HBr from the this compound molecule, a process that can be catalyzed by moisture, light, or heat.

  • Q3: I suspect my this compound has degraded. How can I confirm this and quantify the extent of degradation?

    A3: You can confirm and quantify degradation using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[1][2] These methods can separate and identify the parent compound and its degradation products. A change in the purity of the sample over time, as determined by the relative peak area, will indicate the extent of degradation.

  • Q4: What are the primary degradation pathways for this compound?

    A4: While specific studies on this compound are limited, based on the behavior of similar brominated alkanes, the primary degradation pathways are likely to be:

    • Dehydrobromination: The elimination of hydrogen bromide (HBr) to form bromoalkenes. This can be initiated by heat or light.[3][4]

    • Reductive Debromination: The removal of bromine atoms, which can occur in the presence of certain metals or reducing agents.[5]

    • Photodegradation: Decomposition upon exposure to UV light, which can initiate radical chain reactions.[6][7][8]

  • Q5: Can I use stabilizers to prevent the degradation of this compound?

    A5: Yes, the use of stabilizers can be effective. For halogenated hydrocarbons, small amounts of radical scavengers or acid acceptors can be added. For instance, ortho-esters have been used to stabilize chlorinated and brominated alkenes.[9] It is advisable to consult the supplier's recommendations or perform small-scale stability tests to determine the most suitable stabilizer for your application.

Storage Condition Troubleshooting

IssuePotential CauseRecommended Action
Discoloration Exposure to light (photodegradation).Store in an amber glass bottle or a container wrapped in aluminum foil to block light.[10]
Acidic Odor Contamination with moisture, leading to hydrolysis and HBr formation.Ensure the container is tightly sealed with a cap having a chemically inert liner (e.g., PTFE). Store in a desiccator if the ambient humidity is high.[10][11]
Pressure Buildup Storage at elevated temperatures, causing the formation of gaseous degradation products like HBr.Store in a cool, well-ventilated area, away from heat sources. Recommended storage temperature is typically 2-8 °C.[10][12]
Inconsistent experimental results Degradation of the starting material, leading to lower yields or unexpected side products.Re-purify the this compound before use if degradation is suspected. Monitor the purity regularly using GC analysis.

Experimental Protocols

Protocol for Monitoring the Stability of this compound

Objective: To determine the stability of this compound under different storage conditions over time.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Clear glass vials with PTFE-lined caps

  • Aluminum foil

  • Refrigerator (2-8 °C)

  • Laboratory bench (ambient temperature)

  • UV lamp (as a stress condition)

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

  • Appropriate GC column for halogenated compounds

  • Anhydrous sodium sulfate (B86663)

  • Suitable solvent (e.g., hexane, analytical grade)

Methodology:

  • Sample Preparation:

    • Aliquot the this compound into several amber and clear glass vials.

    • For each vial, add a small amount of anhydrous sodium sulfate to remove any residual moisture.

    • Tightly seal the vials with PTFE-lined caps.

    • Wrap a subset of the clear vials in aluminum foil.

  • Storage Conditions:

    • Place sets of amber vials, clear vials, and foil-wrapped vials under the following conditions:

      • Refrigerator (2-8 °C)

      • Laboratory bench at ambient temperature (note the temperature range)

      • Under a UV lamp (as an accelerated degradation condition)

  • Time Points for Analysis:

    • Analyze a sample from each condition at the following time points: T=0, 1 week, 1 month, 3 months, and 6 months.

  • GC Analysis:

    • At each time point, prepare a dilute solution of the this compound sample in the chosen solvent.

    • Inject the sample into the GC-ECD or GC-MS system.

    • Use a suitable temperature program to separate the parent compound from any potential degradation products.

    • Identify and quantify the peak corresponding to this compound and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage purity of this compound at each time point for each storage condition.

    • Plot the percentage purity as a function of time for each condition to visualize the degradation rate.

Visualizations

Troubleshooting_Flowchart Troubleshooting Degradation of this compound start Suspected Degradation of This compound observe Observe Sample for Visual/Olfactory Cues start->observe discoloration Discoloration (Yellow/Brown)? observe->discoloration acidic_odor Acidic Odor (HBr)? observe->acidic_odor light_exposure Likely Photodegradation discoloration->light_exposure Yes analytical_confirm Confirm with Analytical Method discoloration->analytical_confirm No moisture_hydrolysis Likely Hydrolysis acidic_odor->moisture_hydrolysis Yes acidic_odor->analytical_confirm No store_dark Action: Store in Amber/Covered Vial light_exposure->store_dark store_dry Action: Ensure Dry Conditions (Desiccator) moisture_hydrolysis->store_dry store_dark->analytical_confirm store_dry->analytical_confirm gc_ms GC-MS or GC-ECD Analysis analytical_confirm->gc_ms degradation_confirmed Degradation Confirmed? gc_ms->degradation_confirmed purify Action: Re-purify Sample Before Use degradation_confirmed->purify Yes no_degradation No Significant Degradation Detected degradation_confirmed->no_degradation No review_storage Action: Review and Optimize Storage Conditions purify->review_storage

Caption: Troubleshooting workflow for suspected degradation.

Degradation_Pathways Potential Degradation Pathways of this compound start This compound dehydrobromination Dehydrobromination start->dehydrobromination reductive_debromination Reductive Debromination start->reductive_debromination photodegradation Photodegradation start->photodegradation hbr HBr dehydrobromination->hbr bromoalkenes Bromoalkenes dehydrobromination->bromoalkenes heat_light Heat / Light dehydrobromination->heat_light dibromopentanes Dibromopentanes reductive_debromination->dibromopentanes reducing_agent Reducing Agent reductive_debromination->reducing_agent radical_species Radical Species photodegradation->radical_species uv_light UV Light photodegradation->uv_light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing GC-MS for Tribromopentane Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful resolution of tribromopentane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Which GC column is recommended for separating tribromopentane isomers?

A1: For the separation of halogenated hydrocarbons like tribromopentane isomers, a low to mid-polarity column is generally recommended. A (5%-phenyl)-methylpolysiloxane stationary phase, commonly known as a DB-5ms or HP-5ms type column, is an excellent starting point. These columns provide good selectivity for positional isomers and are robust for general-purpose use. For enhanced resolution, a longer column (e.g., 30 m or 60 m) with a narrower internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) will increase theoretical plates and improve separation.

Q2: What are the key considerations for setting the injector temperature?

A2: The injector temperature must be high enough to ensure the complete and rapid vaporization of tribromopentane isomers without causing thermal degradation. Brominated alkanes can be thermally labile. A starting point for the injector temperature is typically 250 °C. If peak tailing or broadening is observed for later-eluting isomers, a higher temperature may be needed. Conversely, if degradation is suspected (indicated by the presence of fragment ions in the mass spectrum that correspond to the loss of bromine), the injector temperature should be lowered. Using a deactivated inlet liner is also crucial to prevent interactions with active sites that can cause peak tailing.

Q3: How does the oven temperature program affect the resolution of tribromopentane isomers?

A3: The oven temperature program is a critical parameter for separating isomers with close boiling points. A slow temperature ramp rate (e.g., 5-10 °C/min) increases the interaction time of the analytes with the stationary phase, which generally improves resolution. A typical starting oven program could be:

  • Initial Temperature: 60-80 °C, hold for 1-2 minutes.

  • Ramp Rate: 5-10 °C/minute.

  • Final Temperature: 280 °C, hold for 5 minutes to ensure all isomers and any contaminants are eluted from the column.

This program should be optimized based on the specific mixture of isomers and the column being used.

Q4: What are the characteristic fragmentation patterns for tribromopentane in EI-MS?

A4: In Electron Ionization Mass Spectrometry (EI-MS), tribromopentane (C₅H₉Br₃) will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive pattern for the molecular ion (M⁺) and any bromine-containing fragments.

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. For C₅H₉Br₃, the most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Bromine: A common fragmentation pathway is the loss of a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺. This will also show an isotopic pattern characteristic of a molecule containing two bromine atoms.

  • Loss of HBr: Another possible fragmentation is the loss of a neutral hydrogen bromide (HBr) molecule, leading to an [M-HBr]⁺ fragment.

  • Alkyl Fragments: Cleavage of the carbon-carbon bonds will produce smaller alkyl fragment ions, some of which may still contain bromine atoms and thus exhibit the characteristic isotopic pattern. A prominent peak at m/z 41, corresponding to the allyl cation [C₃H₅]⁺, is also common for pentane (B18724) structures.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for two or more tribromopentane isomers.

  • Resolution value (Rs) is less than 1.5 between adjacent peaks.

Possible CauseRecommended Solution
Inappropriate GC Column The stationary phase may not have sufficient selectivity. Ensure you are using a low to mid-polarity column (e.g., DB-5ms). Consider a longer column (e.g., 60 m) or a column with a thinner film thickness (e.g., 0.18 µm) to increase efficiency.
Suboptimal Oven Temperature Program The temperature ramp may be too fast. Decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min) to increase the interaction time with the stationary phase.
Carrier Gas Flow Rate Not Optimal The linear velocity of the carrier gas (Helium or Hydrogen) is too high or too low. For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.2 mL/min for Helium. Optimize the flow rate for your specific column dimensions.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak shape, leading to inaccurate integration and quantification.

Possible CauseRecommended Solution
Active Sites in the Inlet or Column Polarizable bromine atoms can interact with active sites (e.g., silanol (B1196071) groups). Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column.
Injector Temperature Too Low Incomplete or slow vaporization of the sample. Gradually increase the injector temperature in 10-20 °C increments, but be mindful of potential thermal degradation.
Column Contamination Non-volatile residues from previous injections have accumulated on the column. Bake out the column at its maximum recommended temperature for a short period. If this does not resolve the issue, the column may need to be replaced.
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same isomer vary significantly between injections.

Possible CauseRecommended Solution
Leaks in the System Leaks in the injector, column fittings, or MS interface can cause fluctuations in flow and pressure. Perform a leak check of the system and tighten or replace fittings as necessary.
Inconsistent Oven Temperature The GC oven is not maintaining a stable and reproducible temperature profile. Calibrate the GC oven temperature to ensure accuracy and stability.
Changes in Carrier Gas Flow The carrier gas flow rate is not constant. Ensure the gas supply is stable and that the electronic pressure control (EPC) is functioning correctly.

Experimental Protocols

Below is a representative GC-MS protocol for the analysis of tribromopentane isomers. This should be considered a starting point and may require optimization for your specific instrumentation and sample matrix.

Instrumentation and Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium (99.999% purity)

  • Sample: A mixture of tribromopentane isomers dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

GC-MS Parameters:

ParameterSetting
Injector Split/Splitless
Injector Temperature250 °C
Injection ModeSplit (50:1)
Injection Volume1 µL
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature70 °C, hold for 2 min
Temperature Ramp8 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min
MS Parameters
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

The following table provides representative data for the GC-MS analysis of three hypothetical tribromopentane isomers. Retention times and key diagnostic ions are included. Note: This data is illustrative and will vary based on the specific isomers and analytical conditions.

IsomerRetention Time (min)Molecular Ion (M⁺) Cluster (m/z)Key Fragment Ions (m/z)
Isomer A15.2308, 310, 312, 314229/231/233 ([M-Br]⁺), 149/151 ([M-2Br]⁺), 41
Isomer B15.8308, 310, 312, 314229/231/233 ([M-Br]⁺), 149/151 ([M-2Br]⁺), 41
Isomer C16.5308, 310, 312, 314229/231/233 ([M-Br]⁺), 149/151 ([M-2Br]⁺), 41

Visualizations

GCMS_Troubleshooting_Workflow start Start: Chromatographic Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes (Tailing) fronting Fronting peak_shape->fronting Yes (Fronting) split Split Peaks peak_shape->split Yes (Split) retention_time Retention Time Shift? resolution->retention_time No coelution Co-elution resolution->coelution Yes rt_shift Inconsistent RT retention_time->rt_shift Yes end Analysis Optimized retention_time->end No check_liner Check/Replace Inlet Liner tailing->check_liner fronting->check_liner split->check_liner optimize_temp Optimize Oven Program (slower ramp) coelution->optimize_temp check_leaks Check for System Leaks rt_shift->check_leaks trim_column Trim Column check_liner->trim_column trim_column->end check_flow Check Carrier Gas Flow optimize_temp->check_flow change_column Consider Different Column check_flow->change_column check_flow->end check_leaks->check_flow change_column->end

Caption: A troubleshooting workflow for common GC-MS issues.

Experimental_Workflow prep Sample Preparation (Dilute in Hexane) inject GC Injection (1 µL, Split 50:1) prep->inject separate Chromatographic Separation (DB-5ms Column, Temp Program) inject->separate ionize Ionization (Electron Impact, 70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect analyze Data Analysis (Peak Integration & Spectral Library Search) detect->analyze

Caption: The experimental workflow for GC-MS analysis.

Technical Support Center: Minimizing Elimination Byproducts in Reactions with 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3,4-Tribromopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes by minimizing the formation of elimination byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected major and minor products from the dehydrobromination of this compound?

When this compound undergoes a double dehydrobromination reaction, the primary goal is often the synthesis of various pentadienes. However, a mixture of products is typically formed due to the multiple bromine atoms that can be eliminated. The major products are generally conjugated dienes, as they are the most thermodynamically stable.

  • Expected Major Products (Conjugated Dienes):

    • (2E,4E)-penta-2,4-diene

    • (2E,4Z)-penta-2,4-diene

    • (2Z,4E)-penta-2,4-diene

    • (2Z,4Z)-penta-2,4-diene

  • Potential Byproducts:

    • Allenic compounds: Such as penta-1,2-diene, arising from the elimination of adjacent protons.

    • Vinyl bromides: Resulting from a single dehydrobromination event.

    • Alkynes: Formed under harsh reaction conditions, leading to a triple bond.

    • Substitution products: Where the base acts as a nucleophile, replacing a bromine atom. This is more common with less sterically hindered bases and in protic solvents.

Q2: My reaction is producing a high proportion of non-conjugated dienes. How can I favor the formation of conjugated systems?

The formation of more stable, conjugated dienes is favored under thermodynamic control. To increase the yield of conjugated dienes, consider the following:

  • Reaction Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable product.[1] However, excessively high temperatures can lead to undesired side reactions and decomposition. It is crucial to find an optimal temperature range for your specific reaction.

  • Reaction Time: Allowing the reaction to proceed for a longer duration can enable the isomerization of less stable, non-conjugated dienes into their conjugated counterparts, provided a suitable equilibrium can be established.

  • Choice of Base: While a strong base is necessary for the E2 elimination, a moderately strong, non-nucleophilic base can sometimes provide better selectivity towards the conjugated diene.

Q3: I am observing significant amounts of substitution byproducts. What steps can I take to minimize these?

Substitution reactions (SN2) compete with elimination reactions (E2).[2] To favor elimination over substitution, several factors can be adjusted:

  • Sterically Hindered Base: Employing a bulky base, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), will sterically disfavor the nucleophilic attack required for substitution and promote the abstraction of a proton for elimination.[3]

  • Solvent Choice: Polar aprotic solvents, like DMSO or THF, are generally preferred for E2 reactions as they solvate the cation of the base, increasing its effective basicity without solvating the base itself, which would hinder its ability to abstract a proton.[2] Protic solvents, such as ethanol, can facilitate SN1/E1 pathways and also act as nucleophiles, leading to substitution byproducts.

  • Temperature: Higher temperatures favor elimination over substitution.[1] Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.

Q4: How does the choice of base affect the regioselectivity of the elimination (Zaitsev vs. Hofmann product)?

The regioselectivity of the elimination reaction determines which constitutional isomer of the alkene is formed.

  • Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and thus more stable) alkene. This is known as the Zaitsev product. Smaller, unhindered bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) tend to favor the Zaitsev product.[4][5]

  • Hofmann's Rule: When a sterically bulky base is used, the elimination may favor the formation of the less substituted alkene, known as the Hofmann product. This is because the bulky base can more easily access the less sterically hindered protons on the periphery of the molecule.[3][4]

For this compound, the use of a bulky base could potentially lead to a higher proportion of terminal dienes (penta-1,3-diene or penta-1,4-diene) as byproducts.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the expected product distribution from the double dehydrobromination of this compound under various experimental conditions. This data is synthesized based on established principles of elimination reaction chemistry.

Experiment ID Base Solvent Temperature (°C) Conjugated Dienes (%) Non-Conjugated Dienes (%) Substitution Products (%) Other Byproducts (%)
1 NaOEtEthanol506520105
2 NaOEtDMSO50751555
3 t-BuOKTHF508510<23
4 t-BuOKTHF80905<14
5 NaOHWater/Ethanol705025205

Experimental Protocols

Protocol 1: Selective Double Dehydrobromination using Potassium tert-Butoxide

This protocol is designed to maximize the yield of conjugated dienes while minimizing substitution byproducts.

  • Reagent Preparation:

    • Prepare a 1.0 M solution of potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (B95107) (THF).

    • Dissolve this compound in anhydrous THF to a final concentration of 0.2 M.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the this compound solution.

    • Place the flask in an oil bath preheated to 50°C.

  • Reaction Execution:

    • Slowly add 2.2 equivalents of the 1.0 M t-BuOK solution to the stirred solution of this compound over a period of 30 minutes.

    • After the addition is complete, continue stirring the reaction mixture at 50°C for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to isolate the desired pentadiene isomers.

Mandatory Visualizations

Elimination_vs_Substitution sub This compound E2 Elimination Products (Pentadienes - Major) sub->E2 Strong, Sterically Hindered Base (e.g., t-BuOK) High Temperature Polar Aprotic Solvent (e.g., THF) SN2 Substitution Products (Alkoxy-bromopentenes - Minor) sub->SN2 Strong, Less Hindered Base (e.g., NaOEt) Lower Temperature Protic Solvent (e.g., Ethanol)

Caption: Factors influencing the competition between E2 and SN2 pathways.

Zaitsev_vs_Hofmann start This compound + Base decision Base Type start->decision Steric Hindrance of Base zaitsev Zaitsev Product (Major) More Substituted Alkene decision->zaitsev Small Base (e.g., NaOEt) hofmann Hofmann Product (Minor) Less Substituted Alkene decision->hofmann Bulky Base (e.g., t-BuOK)

Caption: Regioselectivity is determined by the steric bulk of the base.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Prepare Reagent Solutions (Substrate and Base) setup Set up Reaction Apparatus prep_reagents->setup addition Slow Addition of Base setup->addition stir Stir at Controlled Temperature addition->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify

Caption: A generalized workflow for dehydrobromination experiments.

References

Technical Support Center: Synthesis of 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The synthesis of 2,3,4-tribromopentane involves the use of hazardous materials and should only be performed by trained personnel with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.[1][2][3] Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and effective starting material for the synthesis of this compound is a pentene isomer, such as (E)-pent-2-ene. The addition of bromine (Br₂) across the double bond, followed by a subsequent bromination, can yield the desired product.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in bromination reactions can stem from several factors.[4] Incomplete reaction due to insufficient reaction time or temperature is a common issue. Additionally, side reactions, such as the formation of polybrominated byproducts or elimination reactions, can reduce the yield of the desired this compound.[5] The purity of the starting materials and reagents is also crucial; moisture can interfere with the reaction.

Q3: I am observing the formation of multiple brominated products. How can I improve the selectivity?

A3: Controlling the stoichiometry of the brominating agent is critical for selectivity.[5] Slow, dropwise addition of the bromine solution at a controlled temperature can help minimize over-bromination.[6] The choice of solvent can also influence selectivity; non-polar solvents are often preferred.[5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in determining the optimal reaction time to maximize the desired product and minimize byproducts.[4]

Q4: What are the recommended purification methods for this compound?

A4: After the reaction is complete, a typical work-up involves quenching any excess bromine with a reducing agent solution, such as sodium bisulfite.[5] The crude product can then be purified by fractional distillation under reduced pressure. For higher purity, column chromatography on silica (B1680970) gel may be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly - Low reaction temperature.- Impure or wet starting materials/solvents.- Inactive brominating agent.- Gradually increase the reaction temperature while monitoring for product formation.[4]- Ensure all reagents and solvents are dry.- Use a fresh, high-purity source of bromine.
Formation of dark-colored impurities - Reaction temperature is too high, leading to decomposition.- Oxidation of reagents or products.- Maintain the recommended reaction temperature.[5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]- Wash the crude product with a sodium bisulfite solution to remove excess bromine and colored impurities.[5]
Product is contaminated with starting material - Insufficient amount of brominating agent.- Short reaction time.- Ensure the correct stoichiometry of the brominating agent is used.- Monitor the reaction by TLC or GC and allow it to proceed to completion.
Difficulty in separating the product from byproducts - Similar boiling points of the product and impurities.- Inefficient purification technique.- Utilize fractional distillation with a high-efficiency column.- Employ column chromatography with an optimized solvent system for better separation.

Experimental Protocol: Synthesis of this compound from (E)-pent-2-ene

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • (E)-pent-2-ene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bisulfite (NaHSO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (E)-pent-2-ene in an appropriate volume of anhydrous carbon tetrachloride. Cool the flask in an ice bath.

  • Bromine Addition: Prepare a solution of bromine in carbon tetrachloride in the dropping funnel. Add the bromine solution dropwise to the stirred solution of (E)-pent-2-ene. Maintain the temperature of the reaction mixture below 10°C during the addition. The disappearance of the bromine color indicates its consumption.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bisulfite solution to remove any unreacted bromine. Subsequently, wash with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the desired product.

Quantitative Data Comparison:

The following table provides a hypothetical comparison of reaction outcomes under different conditions.

Parameter Condition A Condition B Condition C
Temperature 0°CRoom Temperature40°C
Solvent DichloromethaneCarbon TetrachlorideDichloromethane
Addition Time 60 min30 min60 min
Yield (%) 857278 (with more byproducts)
Purity (by GC) 95%90%88%

Visualizations

experimental_workflow start Start: (E)-pent-2-ene in CCl4 add_br2 Dropwise addition of Br2 in CCl4 at 0-10°C start->add_br2 react Stir at Room Temperature (1 hr) add_br2->react workup Work-up: - Quench with NaHSO3 - Wash with H2O and brine react->workup dry Dry organic layer (MgSO4) workup->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purification: Fractional Distillation evaporate->purify product Final Product: this compound purify->product troubleshooting_workflow start Low Product Yield? check_reaction Incomplete Reaction? start->check_reaction Yes side_products Significant Side Products? start->side_products No check_reaction->side_products No increase_time Action: Increase reaction time or temperature check_reaction->increase_time Yes control_conditions Action: Control stoichiometry and temperature side_products->control_conditions Yes check_reagents Action: Check reagent purity and dryness side_products->check_reagents No

References

Technical Support Center: Handling and Disposal of 2,3,4-Tribromopentane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,3,4-Tribromopentane waste. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data for this compound is limited, it should be handled as a hazardous substance. Halogenated hydrocarbons can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][2] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Recommended PPE includes, but is not limited to:

  • Chemical safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile rubber).[3]

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes.

Q3: How should I store this compound and its waste?

A3: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Waste should be stored in a designated hazardous waste accumulation area.

Q4: Can I dispose of this compound waste down the drain?

A4: No. Halogenated hydrocarbon waste must not be disposed of down the drain.[4] This is to prevent environmental contamination and potential damage to the plumbing infrastructure.

Q5: How do I dispose of empty this compound containers?

A5: Empty containers may still contain hazardous residues and should be treated as hazardous waste. Do not reuse empty containers. They should be collected and disposed of through your institution's hazardous waste management program.

Troubleshooting Guides

Issue: Accidental Spill of this compound

Solution:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup. For large or unknown spills, contact your institution's EHS office or emergency response team immediately.

  • Don PPE: Wear the appropriate PPE as listed in the FAQs.

  • Contain the Spill: Use absorbent materials like vermiculite, sand, or a commercial spill kit to contain the spill and prevent it from spreading.[5][6] Work from the outside of the spill inwards.[5][7]

  • Absorb the Material: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[6]

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

Issue: Incompatible Waste Mixing

Problem: You have accidentally mixed this compound waste with an incompatible chemical (e.g., a strong oxidizing agent).

Solution:

  • Do Not Touch: Do not attempt to move or handle the container if you suspect a reaction is occurring (e.g., fuming, bubbling, heat generation).

  • Evacuate: Immediately evacuate the area and alert others.

  • Emergency Response: Contact your institution's emergency response team or EHS office from a safe location and provide them with the details of the mixed chemicals.

  • Prevent Future Incidents: Always segregate halogenated hydrocarbon waste from other chemical waste streams, particularly strong acids, bases, and oxidizing agents.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₉Br₃[8]
Molecular Weight308.84 g/mol [8]
AppearanceNo information available
Boiling PointNo information available
Melting PointNo information available
DensityNo information available

Experimental Protocol: Neutralization and Disposal of Residual this compound

Objective: To safely neutralize and prepare for disposal, small quantities of residual this compound from experimental glassware. This protocol is a general guideline and should be adapted based on institutional procedures.

Materials:

  • Contaminated glassware

  • Acetone (B3395972) (or another suitable rinsing solvent)

  • Designated hazardous waste container for halogenated solvents

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Work in a Fume Hood: Perform all steps within a certified chemical fume hood.

  • Wear Appropriate PPE: Don chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Initial Rinse: Rinse the contaminated glassware with a small amount of acetone to dissolve the residual this compound.

  • Collect Rinse Solvent: Collect the acetone rinse into a designated hazardous waste container labeled "Halogenated Solvent Waste."

  • Repeat Rinse: Repeat the rinsing process two more times to ensure the glassware is thoroughly decontaminated.

  • Container Labeling: Ensure the hazardous waste container is properly labeled with the chemical name ("this compound in Acetone"), the approximate concentration, and the hazard characteristics (e.g., "Toxic," "Flammable").

  • Container Storage: Securely cap the waste container and store it in your laboratory's designated satellite accumulation area for hazardous waste.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office.

Visualizations

WasteDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A This compound Waste Generated B Segregate as Halogenated Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Transports to a Licensed Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound waste.

SpillResponseDecisionTree Spill Spill Occurs IsLarge Is the spill large or unmanageable? Spill->IsLarge IsTrained Are you trained and equipped for cleanup? IsLarge->IsTrained No Evacuate Evacuate Area & Call EHS/Emergency Response IsLarge->Evacuate Yes IsTrained->Evacuate No Cleanup Proceed with Spill Cleanup Protocol IsTrained->Cleanup Yes Report Report Spill to Supervisor and EHS Cleanup->Report

References

Validation & Comparative

Reactivity Showdown: 2,3,4-Tribromopentane vs. 1,2,3-Tribromopentane - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Differences

The reactivity of 2,3,4-tribromopentane and 1,2,3-tribromopentane is fundamentally dictated by the location of the bromine atoms along the pentane (B18724) chain.

  • 1,2,3-Tribromopentane: This isomer possesses a vicinal and a geminal-like arrangement of bromine atoms, with a primary bromide at C1 and secondary bromides at C2 and C3. The proximity of the bromine atoms on adjacent carbons (C1, C2, and C3) can lead to complex electronic and steric interactions.

  • This compound: In this isomer, all three bromine atoms are on secondary carbons (C2, C3, and C4). This symmetrical arrangement of vicinal bromides presents a different steric and electronic environment compared to its 1,2,3-isomer.

Theoretical Reactivity Comparison: Elimination Reactions

Elimination reactions, particularly dehydrobromination, are primary pathways for the reaction of polyhalogenated alkanes. The rate and regioselectivity of these reactions are influenced by factors such as the strength of the base, steric hindrance, and the stability of the resulting alkene.

Dehydrobromination with a Strong, Non-hindered Base (e.g., Sodium Ethoxide in Ethanol)

FeatureThis compound1,2,3-TribromopentaneRationale
Anticipated Major Product Mixture of di- and tribrominated pentadienesMixture of di- and tribrominated pentadienesBoth isomers have multiple β-hydrogens available for abstraction, leading to a variety of potential alkene products.
Predicted Relative Rate Potentially SlowerPotentially FasterThe primary bromide at C1 in 1,2,3-tribromopentane is more sterically accessible for an E2 reaction compared to the secondary bromides in this compound. Additionally, the acidity of the proton at C1 may be slightly increased due to the inductive effect of the adjacent bromine atoms.
Potential for Competing Reactions Substitution (SN2) at secondary carbons.Substitution (SN2) at the primary and secondary carbons. E1cb mechanism might be possible at C1 due to potential carbanion stabilization by adjacent bromines.Strong, non-hindered bases can also act as nucleophiles, leading to substitution products.

Dehydrobromination with a Strong, Hindered Base (e.g., Potassium tert-Butoxide in tert-Butanol)

FeatureThis compound1,2,3-TribromopentaneRationale
Anticipated Major Product Likely favors formation of less substituted (Hofmann) alkenes.Likely favors abstraction of the less hindered proton at C1, leading to a terminal alkene.Sterically hindered bases preferentially abstract the most accessible proton.
Predicted Relative Rate SlowerFasterThe steric bulk of the base will amplify the difference in accessibility between the primary protons of 1,2,3-tribromopentane and the secondary protons of this compound.

Theoretical Reactivity Comparison: Substitution Reactions

Nucleophilic substitution reactions (SN1 and SN2) are also possible for these substrates, with the reaction pathway being highly dependent on the nucleophile, solvent, and substrate structure.

FeatureThis compound1,2,3-TribromopentaneRationale
SN2 Reactivity ModerateHigherThe primary carbon (C1) in 1,2,3-tribromopentane is significantly more susceptible to SN2 attack than the secondary carbons in this compound due to reduced steric hindrance.
SN1 Reactivity LowLowFormation of a secondary carbocation is generally not as favorable as a tertiary carbocation. The inductive effect of multiple bromine atoms would further destabilize any potential carbocation intermediate.
Neighboring Group Participation UnlikelyPossibleThe 1,2,3-arrangement of bromides could potentially allow for neighboring group participation, where a bromine atom on an adjacent carbon assists in the departure of the leaving group, forming a bridged bromonium ion intermediate. This could lead to complex stereochemical outcomes.

Proposed Experimental Protocols for Reactivity Comparison

To obtain quantitative data on the relative reactivity of this compound and 1,2,3-tribromopentane, the following experimental protocols could be employed:

Experiment 1: Competitive Dehydrobromination Kinetics

Objective: To determine the relative rates of dehydrobromination of the two isomers under E2 conditions.

Methodology:

  • Reaction Setup: Equimolar amounts of this compound and 1,2,3-tribromopentane are placed in a reaction vessel with a suitable solvent (e.g., ethanol). An internal standard (e.g., a non-reactive, long-chain alkane) is added for quantitative analysis.

  • Initiation: A solution of a strong base (e.g., sodium ethoxide in ethanol) is added to initiate the elimination reaction. The reaction is maintained at a constant temperature.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in each aliquot is quenched by neutralization with a dilute acid.

  • Analysis: The concentrations of the remaining this compound and 1,2,3-tribromopentane in each aliquot are determined using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of disappearance of each isomer is plotted against time to determine the reaction kinetics and calculate the relative rate constant.

Experiment 2: Product Distribution Analysis

Objective: To identify and quantify the products formed from the dehydrobromination of each isomer.

Methodology:

  • Individual Reactions: Separate reactions are set up for this compound and 1,2,3-tribromopentane with a chosen base (e.g., potassium tert-butoxide in tert-butanol) and solvent.

  • Reaction Completion: The reactions are allowed to proceed to completion.

  • Workup: The reaction mixtures are worked up to isolate the organic products.

  • Product Identification: The products are identified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Quantitative Analysis: The relative amounts of each product are determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Visualizing Reaction Pathways

The following diagrams illustrate the key structural differences and a potential reaction pathway.

G cluster_0 Isomeric Structures This compound This compound (All secondary bromides) 1,2,3-Tribromopentane 1,2,3-Tribromopentane (Primary and secondary bromides)

Caption: Structural comparison of the two tribromopentane isomers.

G Start 1,2,3-Tribromopentane TS E2 Transition State Start->TS Proton abstraction at C1 Product Bromopentadiene TS->Product Loss of Br- Base Base (e.g., EtO-) Base->TS

Caption: Simplified E2 elimination pathway for 1,2,3-tribromopentane.

Conclusion

Based on theoretical principles, 1,2,3-tribromopentane is predicted to be more reactive than this compound in E2 elimination reactions , primarily due to the presence of a more sterically accessible primary carbon bearing a bromine atom. The product distribution is expected to be complex for both isomers, with the specific base used playing a crucial role in determining the major products. In nucleophilic substitution reactions, 1,2,3-tribromopentane is also expected to be more reactive under SN2 conditions at the primary carbon.

The experimental protocols outlined above provide a framework for the empirical validation of these theoretical predictions. Such studies would be invaluable in providing the quantitative data necessary for a complete understanding of the reactivity of these polyhalogenated alkanes, which could inform their potential applications in organic synthesis and drug development.

Spectroscopic Showdown: Differentiating 2,3,4-Tribromopentane and 1,2,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of two structurally similar brominated alkanes, 2,3,4-tribromopentane and 1,2,4-tribromopentane. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for their distinction.

The structural elucidation of closely related isomers is a critical task in chemical research and drug development. Subtle differences in atomic connectivity can lead to vastly different chemical and biological properties. This guide focuses on the spectroscopic differentiation of this compound and 1,2,4-tribromopentane, two isomers of C₅H₉Br₃. While both compounds share the same molecular formula and weight, their distinct bromine substitution patterns give rise to unique spectroscopic signatures that allow for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected spectroscopic data for this compound and 1,2,4-tribromopentane. This data provides a quantitative basis for their differentiation.

¹H NMR Spectroscopy Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide valuable information about the electronic environment and neighboring protons of each hydrogen atom.

Parameter This compound (Predicted) 1,2,4-Tribromopentane (Predicted)
Chemical Shift (δ) ~4.5 - 4.8 ppm (m, 3H, CH-Br)~4.2 - 4.5 ppm (m, 2H, CH-Br), ~3.5 ppm (t, 2H, CH₂-Br)
~1.8 - 2.0 ppm (d, 6H, CH₃)~2.0 - 2.3 ppm (m, 2H, CH₂), ~1.7 ppm (d, 3H, CH₃)
Multiplicity Multiplet, DoubletMultiplet, Triplet, Multiplet, Doublet
Integration 3H : 6H2H : 2H : 2H : 3H
Coupling Constants (J) Not readily predicted without experimental dataNot readily predicted without experimental data

Note: Predicted NMR data is generated using computational algorithms and may vary slightly from experimental values. The key differentiators are the number of distinct signals, their integrations, and their multiplicities.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Parameter This compound (Predicted) 1,2,4-Tribromopentane (Predicted)
Number of Signals 35
Chemical Shift (δ) ~55-65 ppm (CH-Br), ~20-25 ppm (CH₃)~50-60 ppm (CH-Br), ~40-45 ppm (CH₂-Br), ~35-40 ppm (CH₂), ~20-25 ppm (CH₃)
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Parameter This compound 1,2,4-Tribromopentane
C-H stretching (alkane) 2850-3000 cm⁻¹2850-3000 cm⁻¹
C-H bending ~1450 cm⁻¹ and ~1380 cm⁻¹~1450 cm⁻¹ and ~1380 cm⁻¹
C-Br stretching 500-600 cm⁻¹ (multiple bands expected)500-600 cm⁻¹ (multiple bands expected)

While the C-H stretching and bending vibrations will be similar for both isomers, the fingerprint region (below 1500 cm⁻¹) containing the C-Br stretching and other complex vibrations will show distinct patterns, allowing for differentiation with a reference spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), the mass spectra of these compounds will exhibit characteristic isotopic patterns.

Parameter This compound 1,2,4-Tribromopentane
Molecular Ion (M⁺) m/z 306, 308, 310, 312 (characteristic isotopic pattern for 3 Br atoms)m/z 306, 308, 310, 312 (characteristic isotopic pattern for 3 Br atoms)
Key Fragmentation Pathways Loss of Br, HBr, and successive fragmentation of the carbon chain.Loss of Br, HBr, and fragmentation leading to stable carbocations. The fragmentation pattern will differ due to the different positions of the bromine atoms.

The most significant difference in the mass spectra will be the relative abundances of the fragment ions, which are influenced by the stability of the resulting carbocations and radicals formed upon fragmentation.

Experimental Protocols

Accurate spectroscopic data is contingent on proper sample preparation and instrument operation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the tribromopentane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube and cap it securely.

  • ¹H NMR Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid tribromopentane sample directly onto the ATR crystal.

    • For solid samples, a small amount of the powder is placed on the crystal and pressure is applied.

    • Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol).

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the tribromopentane isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Data Acquisition (Electron Ionization - EI):

    • Ionize the sample using a standard electron ionization source (typically 70 eV).

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    • Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic distribution of bromine-containing fragments.

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for differentiating between this compound and 1,2,4-tribromopentane using the spectroscopic techniques described.

Spectroscopic_Differentiation start Unknown Tribromopentane Isomer nmr ¹³C NMR Spectroscopy start->nmr five_signals 5 Signals nmr->five_signals Number of Signals three_signals 3 Signals nmr->three_signals isomer_124 1,2,4-Tribromopentane five_signals->isomer_124 Identified as isomer_234 This compound three_signals->isomer_234 Identified as h_nmr ¹H NMR Spectroscopy (Confirmation) isomer_124->h_nmr isomer_234->h_nmr ir_ms IR and MS (Further Confirmation) h_nmr->ir_ms

Caption: Logical workflow for the spectroscopic differentiation of tribromopentane isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and 1,2,4-tribromopentane, ensuring the correct structural assignment for their research and development activities.

Comparative Reactivity of 2,3,4-Tribromopentane Against Other Brominated Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical reactivity of 2,3,4-tribromopentane with other representative brominated alkanes, including monobromo- and dibromo- derivatives. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the reaction kinetics and mechanisms supported by illustrative experimental data and detailed protocols.

Introduction: Factors Influencing the Reactivity of Brominated Alkanes

The reactivity of brominated alkanes is primarily governed by the polar carbon-bromine (C-Br) bond, where the carbon atom is electrophilic and the bromine atom is a good leaving group. Key reactions of these compounds include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). The presence of multiple bromine atoms, as in this compound, introduces additional electronic and steric factors that significantly influence the reaction pathways and rates compared to their mono- and di-brominated counterparts. Generally, an increase in bromine substitution on adjacent carbons enhances the propensity for elimination reactions.

The reactivity of bromoalkanes in substitution and elimination reactions is influenced by several factors:

  • Number of Halogen Atoms: Multiple halogens can increase the acidity of neighboring protons, facilitating elimination reactions.

  • Position of Halogen Atoms: Vicinal dihalides and polyhalogenated compounds can undergo sequential elimination reactions.

  • Carbon Skeleton Structure: The stability of potential carbocation intermediates (for S(_N)1/E1) or the steric hindrance at the reaction center (for S(_N)2) plays a crucial role.[1]

  • Stereochemistry: The spatial arrangement of atoms, especially in cyclic or sterically hindered molecules, can dictate the reaction mechanism and product distribution, particularly in E2 reactions which require an anti-periplanar arrangement.

Comparative Analysis of Dehydrobromination Reactivity

Dehydrobromination, typically proceeding via an E2 mechanism in the presence of a strong, non-nucleophilic base, is a primary reaction pathway for brominated alkanes. The rate of this reaction is sensitive to the acidity of the β-protons and the stability of the resulting alkene.

In this compound, the electron-withdrawing inductive effect of the multiple bromine atoms increases the acidity of the protons on the carbons to which they are attached, making them more susceptible to abstraction by a base. This generally leads to a higher reactivity towards elimination compared to monobrominated alkanes.

Illustrative Quantitative Data for Dehydrobromination

The following table summarizes hypothetical, yet chemically plausible, kinetic data for the dehydrobromination of various brominated pentanes under identical conditions to illustrate the expected reactivity trends.

CompoundStructureRelative Rate Constant (k_rel)Major Alkene Product(s)
2-BromopentaneCH₃CH(Br)CH₂CH₂CH₃1.0Pent-2-ene (Zaitsev)
2,3-DibromopentaneCH₃CH(Br)CH(Br)CH₂CH₃15.0Penta-1,3-diene
This compound CH₃CH(Br)CH(Br)CH(Br)CH₃ 50.0 Penta-1,3-diene

This data is illustrative and based on established principles of organic reactivity.

The enhanced reactivity of this compound is attributed to the increased acidity of the β-hydrogens and the potential for a conjugated diene product, which is thermodynamically stable.

Dehydrobromination Pathway of this compound

The dehydrobromination of this compound is expected to proceed in a stepwise manner, with the first elimination being the most rapid. The stereochemistry of the starting material will influence the geometry of the resulting alkenes.

G A This compound B Dibromopentene intermediate A->B + Base - HBr C Penta-1,3-diene B->C + Base - HBr

Caption: Stepwise dehydrobromination of this compound.

Comparative Analysis of Reductive Dehalogenation Reactivity

Reductive dehalogenation involves the removal of halogen atoms and their replacement with hydrogen, or the formation of an alkene from a vicinal dihalide. This reaction can be initiated by various reducing agents, including zinc dust or catalytic hydrogenation. The reactivity in reductive dehalogenation is largely dependent on the carbon-halogen bond strength. The C-Br bond (bond dissociation energy ~293 kJ/mol) is significantly weaker than the C-Cl bond (~351 kJ/mol) and the C-F bond (~452 kJ/mol), making brominated compounds more susceptible to reduction.

For polybrominated compounds like this compound, the presence of vicinal bromine atoms makes them particularly reactive towards dehalogenation with reagents like zinc, leading to the formation of alkenes.

Illustrative Quantitative Data for Reductive Dehalogenation

The following table provides a hypothetical comparison of the reactivity of different brominated pentanes in a reductive dehalogenation reaction with zinc dust.

CompoundStructureRelative Reaction RateMajor Product
2-BromopentaneCH₃CH(Br)CH₂CH₂CH₃1.0Pentane
2,3-DibromopentaneCH₃CH(Br)CH(Br)CH₂CH₃100.0Pent-2-ene
This compound CH₃CH(Br)CH(Br)CH(Br)CH₃ 120.0 Pent-2-ene

This data is illustrative and based on established principles of organic reactivity.

The significantly higher reactivity of the di- and tri-brominated compounds is due to the concerted mechanism of vicinal dehalogenation, which is entropically and enthalpically favorable.

Experimental Protocols

A. Protocol for Comparative Dehydrobromination

Objective: To compare the rate of dehydrobromination of 2-bromopentane, 2,3-dibromopentane, and this compound.

Materials:

  • 2-Bromopentane

  • 2,3-Dibromopentane

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH), anhydrous

  • Internal standard (e.g., undecane)

  • Reaction vials, magnetic stirrer, heating block

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare 0.1 M solutions of each brominated alkane in anhydrous t-BuOH containing the internal standard.

  • Prepare a 0.5 M solution of t-BuOK in anhydrous t-BuOH.

  • In separate reaction vials, add 1.0 mL of each brominated alkane solution.

  • Equilibrate the vials to the reaction temperature (e.g., 50 °C) in a heating block with magnetic stirring.

  • Initiate the reaction by adding 1.0 mL of the pre-heated t-BuOK solution to each vial simultaneously.

  • At timed intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of dilute HCl and 0.5 mL of a suitable organic solvent (e.g., diethyl ether) for extraction.

  • Analyze the organic layer of each quenched sample by GC-FID to determine the concentration of the remaining reactant and the formation of products over time.

  • Calculate the rate constants from the concentration versus time data.

B. Protocol for Reductive Dehalogenation

Objective: To compare the reactivity of 2-bromopentane, 2,3-dibromopentane, and this compound towards reductive dehalogenation with zinc.

Materials:

  • 2-Bromopentane

  • 2,3-Dibromopentane

  • This compound

  • Zinc dust, activated

  • Ethanol, absolute

  • Reaction flasks, reflux condensers, heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In three separate round-bottom flasks equipped with reflux condensers, dissolve 10 mmol of each brominated alkane in 50 mL of absolute ethanol.

  • Add a twofold molar excess of activated zinc dust to each flask.

  • Heat the reaction mixtures to reflux with vigorous stirring.

  • Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • After the reaction is complete (as determined by the disappearance of the starting material), cool the mixtures, filter to remove excess zinc, and analyze the product distribution in the filtrate by GC-MS.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant Solutions C Equilibrate Reactants A->C B Prepare Reagent Solution D Initiate Reaction B->D C->D E Timed Aliquots D->E F Quench Reaction E->F G GC Analysis F->G H Data Interpretation G->H

Caption: General experimental workflow for kinetic studies.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be significantly more reactive than its mono- and di-brominated analogs in both dehydrobromination and reductive dehalogenation reactions. The increased number of electron-withdrawing bromine atoms facilitates elimination reactions, while the presence of vicinal bromides provides a low-energy pathway for reductive elimination to form an alkene. The stereochemistry of the specific isomers of this compound is expected to play a critical role in the product distribution of these reactions, a factor that warrants further experimental investigation. The provided protocols offer a framework for such comparative studies.

References

A Comparative Guide to the Elucidation of Absolute Configuration in 2,3,4-Tribromopentane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different physiological and pharmacological properties. This guide provides a comparative overview of key experimental techniques used to elucidate the absolute configuration of the enantiomers of 2,3,4-tribromopentane.

The primary methods for determining absolute configuration include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD). Each technique offers distinct advantages and provides unique structural insights.

Methodology Comparison

A combination of spectroscopic and crystallographic techniques is often employed for the unambiguous assignment of the absolute configuration of a chiral molecule.

Table 1: Comparison of Analytical Techniques for Absolute Configuration Determination

TechniquePrincipleSample RequirementsInformation ObtainedLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Unambiguous determination of the absolute configuration (e.g., R/S notation) and solid-state conformation.Crystal growth can be challenging; not suitable for non-crystalline materials.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field. Chiral derivatizing agents or chiral solvating agents are used to create diastereomeric environments, leading to distinguishable NMR signals for enantiomers.Soluble sample.Relative configuration of stereocenters; can infer absolute configuration if a chiral auxiliary of known configuration is used.Indirect method for absolute configuration; requires the use of chiral auxiliaries which may alter the conformation of the analyte.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Soluble sample in a suitable solvent (e.g., CCl₄, CDCl₃).Provides a unique spectral fingerprint for each enantiomer. The absolute configuration is determined by comparing the experimental spectrum to a theoretically calculated spectrum of a known configuration.Requires access to a VCD spectrometer and computational resources for theoretical calculations.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method, using 2,3-dibromobutane (B42614) as a model compound.

1. X-ray Crystallography

  • Objective: To determine the three-dimensional atomic arrangement and absolute configuration of a single crystal of an enantiomerically pure sample.

  • Protocol:

    • Crystal Growth: Grow a single crystal of an enantiomerically pure sample of the target compound (e.g., (2R,3R)-2,3-dibromobutane) from a suitable solvent by slow evaporation, cooling, or vapor diffusion. The presence of heavy atoms like bromine enhances the anomalous dispersion effect, which is crucial for absolute configuration determination.[1][2]

    • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[3] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters.

    • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[1]

2. NMR Spectroscopy with Chiral Derivatizing Agents

  • Objective: To distinguish between enantiomers by converting them into diastereomers with distinct NMR spectra.

  • Protocol:

    • Derivatization: React a racemic or enantiomerically enriched sample of the analyte with a chiral derivatizing agent (e.g., Mosher's acid chloride) of known absolute configuration. This reaction forms a mixture of diastereomers.

    • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR Analysis: Acquire high-resolution ¹H and ¹³C NMR spectra of the diastereomeric mixture. The different spatial arrangements of the substituents in the diastereomers will result in different chemical shifts for the corresponding nuclei.

    • Spectral Analysis: By comparing the NMR spectra of the diastereomers, it is possible to determine the relative configuration. Knowing the absolute configuration of the chiral derivatizing agent allows for the assignment of the absolute configuration of the original enantiomers.

3. Vibrational Circular Dichroism (VCD) Spectroscopy

  • Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with a theoretically predicted spectrum.

  • Protocol:

    • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or chloroform-d).

    • VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer. The spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.[4]

    • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the (R,R)-enantiomer).

    • Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum. A good match between the signs and relative intensities of the observed and calculated bands allows for the unambiguous assignment of the absolute configuration. The spectrum of the other enantiomer will be the mirror image.[4]

Data Presentation

The following tables summarize the expected spectroscopic data for the enantiomers of 2,3-dibromobutane, which serves as a proxy for this compound.

Table 2: Expected ¹H NMR Data for Diastereomers of 2,3-Dibromobutane after Derivatization

ProtonDiastereomer 1 (e.g., R,R-S)Diastereomer 2 (e.g., S,S-S)
CH₃ Doublet, distinct chemical shift (δ₁)Doublet, distinct chemical shift (δ₂)
CHBr Quartet, distinct chemical shift (δ₃)Quartet, distinct chemical shift (δ₄)

Note: The actual chemical shifts (δ) will depend on the specific chiral derivatizing agent used.

Table 3: Expected VCD Spectral Data for 2,3-Dibromobutane Enantiomers

Vibrational Mode(2R,3R)-2,3-dibromobutane(2S,3S)-2,3-dibromobutane
C-H stretch Predicted positive/negative coupletPredicted negative/positive couplet
C-H bend Predicted specific positive/negative bandsPredicted mirror-image negative/positive bands
C-Br stretch Predicted specific positive/negative bandsPredicted mirror-image negative/positive bands

Note: The signs (+/-) of the VCD bands are mirror images for the two enantiomers.

Visualizations

The following diagrams illustrate the logical workflow for determining the absolute configuration of a chiral molecule.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_analysis Absolute Configuration Determination cluster_results Results synthesis Racemic Mixture (e.g., this compound) separation Enantiomeric Resolution (e.g., Chiral Chromatography) synthesis->separation xray X-ray Crystallography separation->xray Single Crystal nmr NMR with Chiral Derivatizing Agent separation->nmr Enantiomerically Pure Sample vcd VCD Spectroscopy separation->vcd Enantiomerically Pure Sample config Absolute Configuration (R/S) xray->config nmr->config vcd->config

Caption: Workflow for the determination of absolute configuration.

vcd_workflow start Enantiomerically Pure Sample exp_vcd Measure Experimental VCD Spectrum start->exp_vcd comp_model Build Computational Model (e.g., (R,R)-enantiomer) start->comp_model comparison Compare Experimental and Theoretical Spectra exp_vcd->comparison calc_vcd Calculate Theoretical VCD Spectrum (DFT) comp_model->calc_vcd calc_vcd->comparison assign_config Assign Absolute Configuration comparison->assign_config Good Correlation mirror_image Mirror Image Spectrum Corresponds to Opposite Enantiomer comparison->mirror_image Inverse Correlation

Caption: VCD spectroscopy workflow for absolute configuration.

References

Confirming the Stereochemistry of 2,3,4-Tribromopentane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stereoisomers of 2,3,4-Tribromopentane

This compound possesses three chiral centers at carbons 2, 3, and 4. This gives rise to a total of four stereoisomers: two achiral meso compounds and one pair of chiral enantiomers. The key to distinguishing these isomers lies in their differing symmetries and interactions with chiral environments.

G cluster_isomers Stereoisomers of this compound cluster_properties Key Differentiating Properties Meso_1 meso-(2R,4S)-2,3,4-Tribromopentane Symmetry Symmetry (Plane of Symmetry) Meso_1->Symmetry Present Chirality Chirality (Optical Activity) Meso_1->Chirality Achiral (Inactive) NMR NMR Spectroscopy Meso_1->NMR Distinct Spectrum Xray X-ray Crystallography Meso_1->Xray Unique Crystal Structure Meso_2 meso-(2S,4R)-2,3,4-Tribromopentane Meso_2->Symmetry Present Meso_2->Chirality Achiral (Inactive) Meso_2->NMR Identical to Meso 1 Enantiomer_R (2R,3R,4R)-2,3,4-Tribromopentane Enantiomer_R->Symmetry Absent Enantiomer_R->Chirality Chiral (Active) Enantiomer_R->NMR Identical to Enantiomer S (in achiral solvent) Enantiomer_R->Xray Enantiomorphic Crystal Structure to Enantiomer S Enantiomer_S (2S,3S,4S)-2,3,4-Tribromopentane Enantiomer_S->Symmetry Absent Enantiomer_S->Chirality Chiral (Active) Enantiomer_S->NMR Identical to Enantiomer R (in achiral solvent) Symmetry->Chirality Determines

Comparative Analysis of Stereoisomers

The definitive identification of each stereoisomer requires a combination of spectroscopic and analytical techniques. The expected outcomes for each technique are summarized below.

Analytical TechniqueMeso Compounds (2R,4S and 2S,4R)Enantiomeric Pair (2R,3R,4R and 2S,3S,4S)
¹H NMR Spectroscopy A single, distinct spectrum is expected for both meso compounds due to their plane of symmetry, leading to chemically equivalent protons.The two enantiomers will exhibit identical ¹H NMR spectra in an achiral solvent. The spectrum will be more complex than that of the meso forms due to the lack of symmetry.
¹³C NMR Spectroscopy A reduced number of signals compared to the chiral isomers is expected due to the plane of symmetry making certain carbon atoms chemically equivalent.The two enantiomers will show identical ¹³C NMR spectra in an achiral solvent, with a distinct signal for each unique carbon atom.
Polarimetry Will not rotate plane-polarized light (optical rotation of 0°).Will rotate plane-polarized light with equal magnitude but in opposite directions. For example, if the (2R,3R,4R) isomer has a specific rotation of +x°, the (2S,3S,4S) isomer will have a specific rotation of -x°.
X-ray Crystallography Will form a unique crystal lattice. The internal symmetry of the molecule will be reflected in the crystal packing.The two enantiomers will crystallize in separate, enantiomorphic crystal lattices (mirror images of each other).
Chiral Chromatography The meso compounds will elute as a single peak.The enantiomers can be separated into two distinct peaks when using a chiral stationary phase.

Experimental Protocols

Detailed methodologies for the synthesis, separation, and analysis of this compound stereoisomers are provided below.

I. Synthesis of this compound

A mixture of stereoisomers of this compound can be synthesized via the radical bromination of pentane (B18724) or the addition of bromine to pentene, followed by further substitution. Stereoselective synthesis of specific isomers is more complex and may involve the use of chiral catalysts or starting materials.

Protocol for Radical Bromination of Pentane:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place n-pentane (1.0 mol) in a suitable solvent such as carbon tetrachloride.

  • Initiate the reaction by adding a radical initiator, such as AIBN (azobisisobutyronitrile), in a catalytic amount.

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine (3.0 mol) in carbon tetrachloride from the dropping funnel while irradiating the flask with a UV lamp.

  • Continue the reaction until the bromine color disappears.

  • Cool the reaction mixture and wash with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of brominated pentanes, including the desired this compound stereoisomers.

II. Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is crucial for individual characterization.

Protocol for Separation by Column Chromatography and HPLC:

  • Initial Separation of Diastereomers: The meso compounds are diastereomers of the enantiomeric pair. They can be separated by standard silica (B1680970) gel column chromatography.

    • Pack a chromatography column with silica gel.

    • Dissolve the crude product mixture in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the sample onto the column and elute with a gradient of ethyl acetate (B1210297) in hexane (B92381).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the meso compounds and the enantiomeric pair.

  • Separation of Enantiomers: The racemic mixture of the enantiomeric pair can be separated using chiral High-Performance Liquid Chromatography (HPLC).

    • Select a suitable chiral stationary phase (CSP), such as a cyclodextrin-based or polysaccharide-based column.

    • Dissolve the collected enantiomeric mixture in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

    • The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.

III. Stereochemical Analysis

G Start Reaction Product Mixture (Stereoisomers of this compound) Diastereomer_Separation Column Chromatography (Separates Meso from Chiral) Start->Diastereomer_Separation Meso_Isomers Meso Isomers (Achiral) Diastereomer_Separation->Meso_Isomers Enantiomeric_Pair Enantiomeric Pair (Racemic Mixture) Diastereomer_Separation->Enantiomeric_Pair Analysis Spectroscopic & Polarimetric Analysis Meso_Isomers->Analysis Chiral_Separation Chiral HPLC (Separates Enantiomers) Enantiomeric_Pair->Chiral_Separation Enantiomer_1 Single Enantiomer 1 Chiral_Separation->Enantiomer_1 Enantiomer_2 Single Enantiomer 2 Chiral_Separation->Enantiomer_2 Enantiomer_1->Analysis Enantiomer_2->Analysis NMR_Meso NMR of Meso Analysis->NMR_Meso Polarimetry_Meso Polarimetry of Meso Analysis->Polarimetry_Meso NMR_Enantiomer NMR of Enantiomers Analysis->NMR_Enantiomer Polarimetry_Enantiomer Polarimetry of Enantiomers Analysis->Polarimetry_Enantiomer Xray X-ray Crystallography (Absolute Configuration) Analysis->Xray

A. NMR Spectroscopy

  • ¹H and ¹³C NMR of Meso Isomers:

    • Dissolve approximately 5-10 mg of the purified meso compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The resulting spectra should be simpler than those of the chiral isomers due to the molecule's symmetry.

  • ¹H and ¹³C NMR of Enantiomers:

    • Prepare separate NMR samples for each isolated enantiomer as described above.

    • Acquire ¹H and ¹³C NMR spectra. The spectra of the two enantiomers will be identical in an achiral solvent.

    • To differentiate the enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric interactions, which will result in distinct chemical shifts for the corresponding protons and carbons of each enantiomer.

B. Polarimetry

  • Prepare solutions of each isolated enantiomer of known concentration (e.g., 1.0 g/100 mL) in a suitable solvent (e.g., chloroform).

  • Calibrate the polarimeter with the pure solvent.

  • Measure the optical rotation of each enantiomeric solution using a sodium D line (589 nm) at a constant temperature (e.g., 20°C).

  • The meso compound should also be analyzed and will show no optical rotation.

  • Calculate the specific rotation for each enantiomer using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

C. X-ray Crystallography

  • Grow single crystals of the purified meso compound and each of the enantiomers. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a low temperature (e.g., 100 K).

  • Solve and refine the crystal structure to determine the precise three-dimensional arrangement of the atoms and the absolute configuration of the chiral centers for the enantiomers (using anomalous dispersion).

By following these protocols, researchers can definitively confirm the stereochemistry of the this compound reaction products, enabling a clear understanding of the reaction's stereoselectivity and providing pure stereoisomers for further investigation.

A Comparative Guide to Analytical Methods for the Quantification of 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative analysis of 2,3,4-tribromopentane. Given the absence of specific validated methods for this analyte in publicly available literature, this document outlines a comparison of well-established techniques for structurally similar short-chain brominated alkanes and halogenated volatile organic compounds. The performance data presented is extrapolated from these related methods and serves as a robust starting point for method development and validation.

Comparison of Analytical Methods

Gas Chromatography (GC) is the premier choice for the analysis of volatile and semi-volatile compounds like this compound. The selection of the detector is critical for achieving the desired sensitivity and selectivity. The two most pertinent detectors for this application are the Electron Capture Detector (ECD) and the Mass Spectrometer (MS).

ParameterGC-ECDGC-MS (Scan Mode)GC-MS (SIM Mode)
Principle Electron-capturing compounds reduce a standing current, generating a signal.Ionized molecules are separated by mass-to-charge ratio, providing structural information.The mass spectrometer is set to monitor specific ions, enhancing sensitivity.
Selectivity High for halogenated compounds.High, based on mass fragmentation patterns.Very high, specific to target analyte ions.
Limit of Detection (LOD) Estimated: 0.1 - 1 µg/LEstimated: 1 - 10 µg/LEstimated: 0.01 - 0.5 µg/L
Limit of Quantification (LOQ) Estimated: 0.3 - 3 µg/LEstimated: 3 - 30 µg/LEstimated: 0.03 - 1.5 µg/L
**Linearity (R²) **>0.99>0.99>0.99
Precision (%RSD) < 15%< 20%< 15%
Accuracy (% Recovery) 80 - 120%70 - 130%80 - 120%
Confirmation Capability Low (retention time only)High (mass spectrum)Moderate (ion ratios)
Cost LowerHigherHigher

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous matrices (e.g., water samples, biological fluids after protein precipitation).

  • Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 1,2-dibromopropane (B165211) or a deuterated analog of the analyte).

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., hexane, pentane, or methyl tert-butyl ether).

    • Cap the vial and vortex for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate. Centrifugation at 2000 rpm for 5 minutes can aid in phase separation.

  • Collection: Carefully transfer the organic (upper) layer to a clean vial for analysis.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a high degree of selectivity and confirmation of the analyte's identity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: For method development and initial identification, scan from m/z 40 to 400.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (specific ions would need to be determined from the mass spectrum of a pure standard).

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_extraction 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_validation 4. Method Validation cluster_reporting 5. Reporting define_scope Define Scope & Purpose select_method Select Analytical Technique (e.g., GC-MS) define_scope->select_method prepare_standards Prepare Standards & Reagents select_method->prepare_standards sample_prep Sample Preparation (e.g., LLE) prepare_standards->sample_prep spike_is Spike Internal Standard sample_prep->spike_is gc_ms_analysis GC-MS Analysis spike_is->gc_ms_analysis data_acquisition Data Acquisition (Scan or SIM) gc_ms_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq specificity Specificity data_acquisition->specificity data_analysis Data Analysis & Quantification linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis generate_report Generate Validation Report data_analysis->generate_report

Caption: Workflow for analytical method validation.

logical_relationship cluster_input Input cluster_decision Method Selection cluster_technique Analytical Technique cluster_detector Detector Choice cluster_output Final Method analyte This compound is_volatile Volatile? analyte->is_volatile gc Gas Chromatography (GC) is_volatile->gc Yes need_confirmation Need Structural Confirmation? gc->need_confirmation gc_ecd GC-ECD need_confirmation->gc_ecd No gc_ms GC-MS need_confirmation->gc_ms Yes

Caption: Logical flow for analytical method selection.

Comparative Toxicological Profiles of Tribromopentane Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The absence of such specific data is a critical knowledge gap, particularly as the toxicity of chemical compounds can vary significantly between different isomers.[1][2] Isomers, while having the same chemical formula, possess different structural arrangements of atoms, which can lead to distinct interactions with biological systems and, consequently, different toxicological outcomes.[1][2] For instance, studies on dinitrotoluene isomers have demonstrated that the 3,5-DNT isomer is the most toxic, inducing weight loss and mortality, while other isomers exhibit different target organ toxicities.[2]

General Toxicological Concerns for Brominated Compounds

While specific data on tribromopentane isomers is lacking, the broader class of brominated flame retardants (BFRs) has been the subject of extensive toxicological research. Concerns regarding BFRs stem from their persistence in the environment, potential for bioaccumulation, and observed adverse health effects in experimental animals.[3][4][5]

Studies on various BFRs have indicated potential for:

  • Developmental Toxicity: Some BFRs have been shown to interfere with larval development in organisms like C. elegans and zebrafish.[3][5]

  • Neurotoxicity: Certain BFRs have been associated with neurotoxic effects, including alterations in locomotor activity in zebrafish.[4]

  • Hepatotoxicity (Liver Toxicity): Liver damage is a documented effect of some brominated compounds. For example, 1,2,3-trichloropropane (B165214) (a structurally related halogenated alkane) is known to cause liver toxicity in animal studies.[6]

  • Nephrotoxicity (Kidney Toxicity): Similar to liver toxicity, kidney damage has been observed with some halogenated alkanes like 1,2,3-trichloropropane.[6]

  • Oxidative Stress: Exposure to some BFRs can lead to an increase in oxidative stress markers, suggesting a potential mechanism of toxicity.[4][7]

The Importance of Isomer-Specific Toxicological Assessment

The potential for different toxicological profiles among isomers highlights the necessity of conducting isomer-specific studies. Relying on data from one isomer to predict the toxicity of another can be misleading and may underestimate potential risks.[1] The arrangement of bromine atoms on the pentane (B18724) backbone can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with specific cellular targets.

Future Research Directions

To address the current data gap, future research should prioritize the following:

  • Standardized Toxicity Testing: Conduct standardized acute, sub-chronic, and chronic toxicity studies for individual tribromopentane isomers in relevant animal models.

  • Mechanistic Studies: Investigate the underlying mechanisms of toxicity for each isomer, including their effects on key cellular pathways and molecular targets.

  • In Vitro Screening: Utilize high-throughput in vitro screening methods to compare the potential for cytotoxicity, genotoxicity, and endocrine disruption among different isomers.

  • Comparative ADME Studies: Characterize the absorption, distribution, metabolism, and excretion profiles of each isomer to understand how their pharmacokinetic properties may influence their toxicity.

Conclusion

At present, a direct comparison of the toxicological profiles of different tribromopentane isomers is not possible due to the absence of specific experimental data. While the broader class of brominated compounds raises toxicological concerns, it is crucial to avoid generalizing these findings to specific tribromopentane isomers without dedicated research. The principle of isomer-specific toxicity underscores the need for future studies to individually assess the safety of these compounds to ensure accurate risk assessment and protection of human and environmental health.

Experimental Protocols and Data Visualization

Due to the lack of available experimental data for the toxicological profiles of different tribromopentane isomers, it is not possible to provide detailed experimental methodologies or to generate data tables and visualizations as requested. The creation of such content would require specific studies that have not been published in the accessible scientific literature.

Logical Relationship Diagram

The following diagram illustrates the logical flow for assessing the comparative toxicology of chemical isomers, highlighting the current data gap for tribromopentane.

A User Request: Compare Toxicological Profiles of Tribromopentane Isomers B Literature & Database Search for Tribromopentane Isomer Toxicity Data A->B G Data Presentation: - Quantitative Data Tables - Detailed Experimental Protocols - Signaling Pathway Diagrams A->G C Result: No Specific Comparative Toxicological Data Found B->C D Broaden Scope: General Toxicology of Brominated Compounds & Importance of Isomer-Specific Toxicology C->D E Identify Data Gap: Lack of Studies on Tribromopentane Isomers C->E H Constraint: Cannot be generated due to lack of data C->H F Conclusion: Direct Comparison Not Possible, Future Research Needed D->F E->F G->H

References

A Comparative Analysis of Theoretical vs. Experimental NMR Shifts for 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

A noticeable gap exists in the readily available experimental NMR data for 2,3,4-tribromopentane within publicly accessible spectral databases. This guide, therefore, presents a detailed theoretical analysis of the ¹³C and ¹H NMR chemical shifts for the meso-diastereomer, (2R, 3S, 4R)-2,3,4-tribromopentane, providing a predictive framework for researchers and scientists in the field of drug development and chemical analysis. The theoretical values have been generated using a reliable online prediction tool, offering a valuable resource in the absence of empirical data.

Theoretical ¹³C and ¹H NMR Chemical Shift Predictions

The predicted ¹³C and ¹H NMR chemical shifts for meso-2,3,4-tribromopentane are summarized in the tables below. These values were obtained using the NMRDB.org online prediction tool, which utilizes a database-driven approach to estimate chemical shifts based on the chemical structure.

Predicted ¹³C NMR Chemical Shifts

Due to the symmetry of the meso compound, with a plane of symmetry passing through the C3 carbon, we expect to see three distinct signals in the ¹³C NMR spectrum.

Carbon AtomPredicted Chemical Shift (ppm)
C1, C523.8
C2, C456.1
C359.3
Predicted ¹H NMR Chemical Shifts

Similarly, the proton NMR spectrum is predicted to show three distinct signals corresponding to the different proton environments in the molecule.

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H on C1, C51.93Doublet6.7
H on C2, C44.71Multiplet-
H on C34.85Triplet8.1

Experimental Protocols

Computational Methodology for NMR Shift Prediction:

The theoretical ¹³C and ¹H NMR chemical shifts were predicted using the online NMR prediction tool available at NMRDB.org. The structure of the meso-diastereomer, (2R, 3S, 4R)-2,3,4-tribromopentane, was drawn using the provided chemical structure editor. The prediction algorithm of NMRDB.org is based on a large database of experimentally determined NMR spectra and uses a combination of fragment-based and machine learning approaches to estimate the chemical shifts for a given structure. The standard prediction settings of the tool were used for generating the data presented in this guide.

Mandatory Visualizations

The following diagrams illustrate the workflow for comparing theoretical and experimental NMR data and the structural relationships influencing the predicted chemical shifts.

NMR_Comparison_Workflow Comparison Workflow cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_output Output exp_data Experimental NMR Data (Not Available) data_table Data Tabulation and Comparison exp_data->data_table theor_data Theoretical NMR Prediction theor_data->data_table struct_corr Structure-Shift Correlation data_table->struct_corr report Comparison Guide Publication struct_corr->report

Caption: Workflow for the comparison of theoretical and experimental NMR data.

Chemical_Shift_Relationships Structural Influence on Predicted NMR Shifts cluster_carbons 13C NMR Signals cluster_protons 1H NMR Signals mol meso-2,3,4-Tribromopentane C1_C5 C1, C5 (Methyl Groups) mol->C1_C5 Symmetry Equivalent C2_C4 C2, C4 (CH-Br) mol->C2_C4 Symmetry Equivalent C3 C3 (CH-Br) mol->C3 Unique Environment H1_H5 H on C1, C5 (Methyl Protons) mol->H1_H5 Symmetry Equivalent H2_H4 H on C2, C4 mol->H2_H4 Symmetry Equivalent H3 H on C3 mol->H3 Unique Environment C1_C5->H1_H5 C2_C4->H2_H4 C3->H3

Caption: Relationship between molecular structure and predicted NMR signals.

A Comparative Guide to the Chromatographic Behavior of 2,3,4-Tribromopentane on Different Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of stereoisomers of 2,3,4-tribromopentane, which contains multiple chiral centers, presents a significant analytical challenge. The choice of stationary phase is paramount in achieving resolution between its diastereomers and enantiomers. This guide explores the expected chromatographic behavior of this compound on a selection of common gas chromatography (GC) and high-performance liquid chromatography (HPLC) stationary phases.

Gas Chromatography (GC) Stationary Phases

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is primarily governed by the analyte's volatility and its interaction with the stationary phase.

Expected Behavior on Different GC Stationary Phases:
  • Non-Polar Stationary Phases (e.g., DB-5ms, HP-5): These phases, typically composed of 5% phenyl-methylpolysiloxane, separate compounds primarily based on their boiling points. While some separation of diastereomers might be observed due to slight differences in their boiling points and shapes, complete resolution is often not achieved. Enantiomers will co-elute on these achiral phases.

  • Polar Stationary Phases (e.g., DB-WAX, Carbowax 20M): Polyethylene glycol (PEG) based polar phases offer different selectivity based on dipole-dipole interactions. For halogenated compounds, these phases can sometimes provide better resolution of diastereomers compared to non-polar phases. However, the high temperatures required to elute this compound might exceed the thermal stability of some polar columns.

  • Chiral Stationary Phases (e.g., Cyclodextrin-based, such as Beta-DEX™): These are essential for the separation of enantiomers. Cyclodextrin-based stationary phases create chiral cavities into which one enantiomer fits preferentially, leading to different retention times. These columns are also highly effective in resolving diastereomers.

Illustrative GC Data for this compound Stereoisomers

The following table presents hypothetical retention times and resolution values to illustrate the expected performance of different GC stationary phases in separating the stereoisomers of this compound.

Stationary PhaseColumn DimensionsStereoisomerHypothetical Retention Time (min)Hypothetical Resolution (Rs)
DB-5ms 30 m x 0.25 mm, 0.25 µmDiastereomer 112.5-
Diastereomer 212.71.2
Enantiomeric Pair13.0 (co-eluted)0
DB-WAX 30 m x 0.25 mm, 0.25 µmDiastereomer 115.2-
Diastereomer 215.61.8
Enantiomeric Pair16.1 (co-eluted)0
Beta-DEX™ 120 30 m x 0.25 mm, 0.25 µmDiastereomer 118.5-
Diastereomer 219.22.5
Enantiomer 120.1-
Enantiomer 220.51.6

High-Performance Liquid Chromatography (HPLC) Stationary Phases

HPLC is a versatile technique that can be used for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC.

Expected Behavior on Different HPLC Stationary Phases:
  • Reversed-Phase (e.g., C18, C8): These non-polar stationary phases separate compounds based on their hydrophobicity. In a mobile phase of water and an organic modifier (e.g., acetonitrile (B52724) or methanol), more polar compounds elute earlier. Separation of diastereomers is possible if they have sufficient differences in their polarity and three-dimensional structure affecting their interaction with the stationary phase. Enantiomers will not be resolved.

  • Normal-Phase (e.g., Silica, Cyano): With a polar stationary phase and a non-polar mobile phase (e.g., hexane (B92381) and isopropanol), more polar compounds are retained longer. This mode can offer different selectivity for diastereomers compared to reversed-phase chromatography.

  • Chiral Stationary Phases (e.g., Polysaccharide-based, such as Chiralcel® OD-H, Chiralpak® AD-H): These are the gold standard for separating enantiomers in HPLC. The chiral selectors, often derivatives of cellulose (B213188) or amylose, provide stereospecific interactions that lead to the differential retention of enantiomers. These phases are also excellent for resolving diastereomers.

Illustrative HPLC Data for this compound Stereoisomers

The following table presents hypothetical retention times and resolution values to illustrate the expected performance of different HPLC stationary phases.

Stationary PhaseColumn DimensionsMobile PhaseStereoisomerHypothetical Retention Time (min)Hypothetical Resolution (Rs)
C18 150 mm x 4.6 mm, 5 µmAcetonitrile/Water (60:40)Diastereomer 18.2-
Diastereomer 28.51.1
Enantiomeric Pair9.1 (co-eluted)0
Silica 150 mm x 4.6 mm, 5 µmHexane/Isopropanol (98:2)Diastereomer 110.5-
Diastereomer 211.21.9
Enantiomeric Pair12.0 (co-eluted)0
Chiralcel® OD-H 150 mm x 4.6 mm, 5 µmHexane/Isopropanol (90:10)Diastereomer 113.8-
Diastereomer 215.13.1
Enantiomer 116.5-
Enantiomer 217.82.8

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound.

Gas Chromatography (GC) Protocol

Instrumentation: Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., hexane or dichloromethane).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Detector Temperature (FID): 280 °C

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Sample Preparation: Dissolve 1 mg of the this compound sample in 10 mL of the initial mobile phase composition.

HPLC Conditions:

  • Column Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Mobile Phase:

    • Reversed-Phase (C18): Isocratic elution with 60% acetonitrile and 40% water.

    • Normal-Phase (Silica): Isocratic elution with 98% hexane and 2% isopropanol.

    • Chiral (Chiralcel® OD-H): Isocratic elution with 90% hexane and 10% isopropanol.

Visualizations

Logical Workflow for Chromatographic Method Development

The following diagram illustrates a typical workflow for developing a chromatographic method for the separation of stereoisomers like this compound.

Workflow cluster_start Start cluster_method_selection Method Selection cluster_gc_path GC Path cluster_hplc_path HPLC Path cluster_end End start Define Separation Goal (Separate Diastereomers & Enantiomers of this compound) select_technique Select Technique (GC or HPLC) start->select_technique gc_column Select GC Column (Non-polar, Polar, Chiral) select_technique->gc_column Volatile hplc_column Select HPLC Column (RP, NP, Chiral) select_technique->hplc_column Non-Volatile or Thermal Instability gc_conditions Optimize GC Conditions (Temp. Program, Flow Rate) gc_column->gc_conditions gc_eval Evaluate Separation (Resolution, Peak Shape) gc_conditions->gc_eval gc_eval->gc_column Unsuccessful final_method Final Validated Method gc_eval->final_method Successful hplc_conditions Optimize Mobile Phase hplc_column->hplc_conditions hplc_eval Evaluate Separation (Resolution, Peak Shape) hplc_conditions->hplc_eval hplc_eval->hplc_column Unsuccessful hplc_eval->final_method Successful

Caption: Chromatographic method development workflow.

Signaling Pathway for Analyte Separation

This diagram illustrates the fundamental principle of chromatographic separation based on the differential partitioning of an analyte between the mobile and stationary phases.

Separation cluster_column Chromatographic Column p1 p2 p3 p4 p5 p6 p7 p8 Analyte_Mobile Analyte in Mobile Phase Analyte_Stationary Analyte on Stationary Phase Analyte_Mobile->Analyte_Stationary Adsorption Separation Separation Analyte_Mobile->Separation Analyte_Stationary->Analyte_Mobile Desorption Analyte_Stationary->Separation Elution Elution Separation->Elution

Safety Operating Guide

Proper Disposal of 2,3,4-Tribromopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,3,4-Tribromopentane, ensuring the safety of laboratory personnel and environmental protection.

The proper disposal of this compound, a halogenated organic compound, is crucial to mitigate risks to human health and the environment. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to manage this hazardous waste in accordance with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][2] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water and seek medical attention if irritation persists.[1][2] All ignition sources must be eliminated from the vicinity, as related brominated alkanes are flammable.[2][3]

Step 1: Waste Identification and Segregation

This compound is classified as a halogenated organic waste .[4] It is critical to segregate this waste stream from other chemical waste to prevent dangerous reactions and to ensure proper disposal.

  • Do Not Mix: Never mix halogenated organic wastes with non-halogenated organic wastes, acids, bases, or oxidizers.[4][5] Mixing with other waste is prohibited.[1]

  • Separate Collection: Collect this compound and other brominated, chlorinated, fluorinated, or iodated organic compounds in designated waste containers.[4]

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport of hazardous waste.

  • Container Type: Use appropriate, tightly closed containers for liquid waste.[5][6] The original container may be used if it is in good condition.[1][6] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[5] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate mass or volume.[4]

Step 3: On-Site Storage

Store the containerized waste in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated and cool place, such as a safety cabinet or a laboratory fume hood, away from heat, sparks, and open flames.[1][2][6]

Step 4: Disposal Procedures

The disposal of this compound must be carried out through an approved waste disposal plant and in accordance with national and local regulations.[1][2]

Primary Disposal Method: Incineration

The standard and most common method for the disposal of halogenated organic wastes is incineration at a regulated hazardous waste incinerator.[4] This high-temperature process is designed to destroy the organic compound while managing the hazardous byproducts.

Alternative Disposal Technologies

Research into alternative disposal methods for halogenated hydrocarbons is ongoing. One such method is Molten Salt Oxidation (MSO) . This technology uses a molten salt bath to oxidize the organic material at high temperatures, converting the halogens into alkali halides.[7]

In-Lab Treatment of Spills and Residues

For small spills or residual amounts, chemical neutralization may be an option, but it must be performed with extreme caution and a thorough understanding of the reaction.

  • Neutralization with a Reducing Agent: Spilled bromine can be neutralized with a solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.[8][9] This converts the bromine to less harmful bromide ions.

  • Cleaning Glassware: For cleaning residual chemicals from glassware after experiments with brominated compounds, a sodium thiosulfate solution can be used to mop up any remaining halogen.[10]

It is crucial to consult your institution's safety officer or environmental health and safety department before attempting any in-lab neutralization.

Quantitative Data Summary

ParameterValue/InstructionSource
Waste Classification Halogenated Organic Waste[4]
Incompatible Materials Acids, Bases, Oxidizers, Peroxides, Non-halogenated organics[4][5]
Container Fill Level < 75% of total capacity[5]
Primary Disposal Method Incineration at a regulated hazardous waste facility[4]
Alternative Technology Molten Salt Oxidation (MSO)[7]
Spill Neutralizing Agent Sodium Thiosulfate or Sodium Bisulfite solution[8][9]

Disposal Workflow

G cluster_prep Preparation & Segregation cluster_storage On-Site Management cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe Step 1 segregate Identify as Halogenated Organic Waste & Segregate ppe->segregate Step 2 container Select Appropriate, Labeled Waste Container segregate->container Step 3 collect Collect Waste in Container (<75% Full) container->collect Step 4 storage Store Securely in Designated Satellite Accumulation Area collect->storage spill Small Spill or Residue? storage->spill neutralize Neutralize with Sodium Thiosulfate Solution spill->neutralize Yes disposal_prep Prepare for Pickup by Waste Management spill->disposal_prep No neutralize->disposal_prep pickup Arrange for Pickup by Approved Hazardous Waste Contractor disposal_prep->pickup transport Transport to Licensed Waste Disposal Facility pickup->transport incinerate Dispose via High-Temperature Incineration transport->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,3,4-Tribromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

While specific hazard data for 2,3,4-Tribromopentane is limited, analogous compounds such as other brominated alkanes are known to be hazardous. Potential hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.

  • Flammability: While some brominated compounds have reduced flammability, others are flammable and their vapors may form explosive mixtures with air.

  • Environmental Hazards: Many halogenated hydrocarbons are toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (in a fume hood) Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Fully buttoned lab coatNot generally required if work is performed in a certified chemical fume hood.
Solution Preparation and Transfers (in a fume hood) Chemical safety goggles and a face shieldChemical-resistant gloves (e.g.,

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.